Toremifene Citrate
描述
属性
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEQQRMGNVVKQW-OQKDUQJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
89778-26-7 (Parent) | |
| Record name | Toremifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2021367 | |
| Record name | Toremifene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89778-27-8 | |
| Record name | Toremifene citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toremifene citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOREMIFENE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TOREMIFENE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Toremifene citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOREMIFENE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Journey of Toremifene Citrate: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) citrate (B86180), a chlorinated derivative of the first-generation selective estrogen receptor modulator (SERM) tamoxifen (B1202), represents a significant advancement in the hormonal therapy of breast cancer. First synthesized in 1981, its development was driven by the quest for a compound with a similar or improved efficacy profile to tamoxifen but with a potentially better safety and tolerability profile.[1] Marketed under trade names such as Fareston®, it has been approved for the treatment of metastatic breast cancer in postmenopausal women with estrogen receptor-positive or unknown tumors.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to toremifene citrate.
Discovery and Synthesis
The journey of this compound began in the early 1980s, with its first synthesis in 1981.[1] The chemical synthesis of this compound is a multi-step process, typically starting from 4-hydroxybenzophenone (B119663). The process can be broadly divided into four key phases.[1]
Experimental Protocol: Synthesis of this compound
Phase 1: O-alkylation of 4-hydroxybenzophenone
-
Reactants : 4-hydroxybenzophenone is reacted with 2-chloroethyl dimethylamine.
-
Reaction : This step involves the O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzophenone.
-
Product : The intermediate formed is [4-(2-dimethylaminoethoxy)phenyl]phenylmethanone.[1]
Phase 2: Condensation Reaction
-
Reactants : The intermediate from Phase 1 is condensed with a complex formed from cinnamaldehyde (B126680) and a reducing agent, such as lithium aluminium hydride.[1]
-
Reaction : This condensation reaction leads to the formation of a diol.
-
Product : The resulting intermediate is 1-[4-(2-dimethylaminoethoxy)phenyl]-1,2-diphenyl-butane-1,4-diol.[1]
Phase 3: Chlorination
-
Reactant : The diol intermediate from Phase 2 is treated with a chlorinating agent, such as thionyl chloride.[1][4]
-
Reaction : This step introduces the characteristic chlorine atom, yielding the toremifene base.
-
Product : Toremifene base.
Phase 4: Salt Formation
-
Reactants : Toremifene base is reacted with citric acid in a suitable solvent system, such as water/ethanol.[1]
-
Reaction : This is an acid-base reaction that forms the citrate salt.
-
Final Product : this compound.
A visual representation of the synthesis workflow is provided below.
Mechanism of Action
This compound is a selective estrogen receptor modulator (SERM) that exhibits both estrogen antagonist and agonist properties in a tissue-specific manner.[5] Its primary therapeutic effect in breast cancer stems from its antiestrogenic activity in breast tissue.
Toremifene competitively binds to estrogen receptors (ERs), thereby blocking the binding of estradiol (B170435) and inhibiting estrogen-stimulated tumor growth.[5] Beyond its direct ER antagonism, toremifene's mechanism of action involves the modulation of various signaling pathways that regulate cell cycle progression and apoptosis.[5]
Signaling Pathways Modulated by this compound
Toremifene has been shown to induce apoptosis in breast cancer cells. This process is mediated through the regulation of key apoptotic proteins. Studies have indicated that toremifene treatment can lead to an increase in the expression of pro-apoptotic factors such as p53 and enhance the activities of caspase-3 and caspase-9.[3] Furthermore, toremifene can modulate the expression of genes like TRPM-2 and TGF-beta 1, which are implicated in programmed cell death.[6]
In addition to inducing apoptosis, toremifene also affects the cell cycle, primarily by causing a G0/G1 phase arrest.[3] This cell cycle blockade contributes to its anti-proliferative effects. The drug has also been shown to impact the Rho/ROCK signaling pathway, which is involved in regulating the cytoskeleton, cell adhesion, and migration.[3]
The following diagram illustrates the key signaling pathways influenced by toremifene.
Preclinical Development
The preclinical evaluation of toremifene involved a series of in vitro and in vivo studies to characterize its pharmacological profile.
Experimental Protocol: Estrogen Receptor Binding Assay
A competitive binding assay using rat uterine cytosol is a standard method to determine the affinity of a compound for the estrogen receptor.
-
Preparation of Rat Uterine Cytosol : Uteri are collected from ovariectomized rats. The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and then centrifuged at high speed to obtain the cytosolic fraction containing the estrogen receptors.[7]
-
Competitive Binding : A constant concentration of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the uterine cytosol in the presence of varying concentrations of the test compound (toremifene).
-
Separation and Quantification : Bound and free radiolabeled estradiol are separated (e.g., using hydroxylapatite). The amount of bound radioactivity is then quantified using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.
Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)
The effect of toremifene on the proliferation of estrogen-receptor-positive breast cancer cell lines, such as MCF-7, is commonly assessed using the MTT assay.
-
Cell Culture : MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization : The formazan crystals are solubilized by adding a detergent solution (e.g., SDS-HCl).[9]
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Experimental Protocol: In Vivo DMBA-Induced Mammary Tumor Model
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model is a widely used in vivo model to evaluate the efficacy of anti-cancer agents.
-
Tumor Induction : Female rats (e.g., Sprague-Dawley) at a specific age (e.g., 50-55 days old) are administered a single oral or subcutaneous dose of DMBA to induce mammary tumors.[10][11]
-
Treatment : Once tumors are established, the rats are treated with this compound (e.g., administered orally daily).
-
Monitoring : Tumor growth is monitored regularly by measuring tumor dimensions with calipers. The number of tumors per animal is also recorded.[12]
-
Endpoint : The study continues for a predetermined period, after which the animals are euthanized, and the tumors are excised for further analysis (e.g., histopathology).
Quantitative Data Summary
The following tables summarize key quantitative data from the preclinical and clinical development of this compound.
Table 1: Preclinical Activity of this compound
| Parameter | Value | Species/System | Reference |
| Estrogen Receptor Binding | |||
| IC50 | 0.5 µmol/L | Rat Uterus | [1] |
| Dissociation Constant (Kd) | 1 nM | Rat Uterus | [1] |
| In Vitro Cell Proliferation | |||
| Effective Concentration (MCF-7 cells) | 5-10 µM | Human Breast Cancer Cells | [6] |
| In Vivo Efficacy | |||
| Effective Dose (DMBA model) | 200 µ g/day | Rat | [12] |
Table 2: Pharmacokinetic Parameters of Toremifene in Humans
| Parameter | Toremifene | N-desmethyltoremifene | 4-hydroxytoremifene | Reference |
| Tmax (hours) | 1.5 - 4.5 | - | - | [1][13] |
| Half-life (days) | ~5 | ~6 | ~5 | [1][13][14] |
| Cmax (ng/mL) at 60 mg/day | 1117 - 1270 | 2709 - 5769 | - | [1] |
| Protein Binding | >99% | - | - | [1][15] |
| Bioavailability | ~100% | - | - | [15] |
Table 3: Efficacy of Toremifene in Phase II/III Clinical Trials for Metastatic Breast Cancer
| Trial | Treatment Arms | Objective Response Rate (%) | Median Time to Progression (months) | Reference |
| Phase II (First-Line) | ||||
| Various | Toremifene 20 mg/day | 21.4 - 22.2 | - | [16] |
| Various | Toremifene 60 mg/day | 32.6 - 54.3 | 6.3 - 12.2 | [16] |
| Hietanen et al. | Toremifene 240 mg/day | 47 (overall) | - | [16] |
| Phase III (vs. Tamoxifen) | ||||
| Nordic Study | Toremifene 60 mg vs. Tamoxifen 40 mg | 31.5 vs. 37.3 | Similar | [17] |
| Eastern European Study | Toremifene 60 mg vs. Tamoxifen 40 mg | 20.4 vs. 20.8 | Similar | [17] |
| US Study | Toremifene 60 mg vs. Tamoxifen 20 mg | 21 vs. 19 | Similar | [17] |
| Japanese Study | Toremifene 40 mg vs. Tamoxifen 20 mg | 26.3 vs. 28.1 | - | [17] |
Conclusion
The development of this compound has provided a valuable therapeutic option for the management of hormone-receptor-positive metastatic breast cancer. Its well-characterized mechanism of action, involving competitive inhibition of the estrogen receptor and modulation of key cellular signaling pathways, underscores its targeted therapeutic approach. The extensive preclinical and clinical data have established its efficacy, which is comparable to that of tamoxifen, with a generally similar tolerability profile. This technical guide has provided a detailed overview of the critical aspects of this compound's discovery and development, offering valuable insights for researchers and clinicians in the field of oncology.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. The adverse effect of anticancer drug toremifene on vascular smooth muscle cells is an important aspect of its tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor actions of toremifene in the 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Toremifene Citrate's chemical structure and properties
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and signaling pathways of Toremifene (B109984) Citrate (B86180). It is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
Toremifene citrate is the citrate salt of toremifene, a nonsteroidal triphenylethylene (B188826) derivative.[1][2] Chemically, it is designated as 2-{p-[(Z)-4-chloro-1,2-diphenyl-1-butenyl]phenoxy}-N,N-dimethylethylamine citrate (1:1). Toremifene is structurally related to tamoxifen (B1202) and is classified as a selective estrogen receptor modulator (SERM).[1][2]
Chemical Structure:
The structural formula of this compound is presented below:
(Image of the chemical structure of this compound would be placed here in a real document)
IUPAC Name: 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid.[1]
CAS Number: 89778-27-8[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Formula | C₃₂H₃₆ClNO₈ | [1][3] |
| (C₂₆H₂₈ClNO • C₆H₈O₇) | [4] | |
| Molecular Weight | 598.1 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [5][6][7] |
| Melting Point | 160-162 °C | [5][8] |
| pKa | ~8.0 | [5] |
| Solubility | Water: 0.44 mg/mL at 37 °C, 0.63 mg/mL at 37°C[5][9] | |
| Methanol: Sparingly soluble | [5] | |
| Ethanol: Slightly soluble | [5] | |
| Acetone: Very slightly soluble | [5] | |
| Chloroform: Very slightly soluble | [5] | |
| Octanol: Practically insoluble | [5] | |
| Diethyl ether: Practically insoluble | [5] | |
| DMSO: ≥ 100 mg/mL | [10][11] | |
| Octanol/Water Partition Coefficient (log P) | 3.3 | [5] |
Mechanism of Action and Signaling Pathways
This compound is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities.[12][13] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), thereby modulating the expression of estrogen-responsive genes.[2][14][15]
In breast tissue, toremifene acts as an estrogen antagonist.[15] By blocking the binding of estradiol (B170435) to the estrogen receptor, it inhibits the growth-stimulating effects of estrogen on hormone-receptor-positive breast cancer cells.[13][14] This antagonistic activity is the basis for its use in the treatment of metastatic breast cancer in postmenopausal women with estrogen-receptor positive or unknown tumors.[16]
Conversely, in other tissues such as bone, toremifene exhibits estrogenic (agonist) effects.[12][16] This can be beneficial in maintaining bone mineral density.[16] It may also have estrogenic effects on the uterus.[15] The drug's complex pharmacology also involves the regulation of various genes implicated in the cell cycle, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[14]
References
- 1. This compound | C32H36ClNO8 | CID 3005572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. scbt.com [scbt.com]
- 5. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | PDF [scribd.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. drugs.com [drugs.com]
- 16. This compound - NCI [cancer.gov]
The Pharmacokinetics and In Vivo Metabolism of Toremifene Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) citrate (B86180), a chlorinated triphenylethylene (B188826) derivative, is a selective estrogen receptor modulator (SERM) utilized in the treatment of hormone-dependent metastatic breast cancer in postmenopausal women.[1][2] Its pharmacological activity is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of toremifene, synthesizing available data to inform further research and drug development.
Pharmacokinetic Profile
Toremifene is well-absorbed following oral administration, with its bioavailability being largely unaffected by food.[3][4][5] The compound exhibits linear pharmacokinetics across a wide dose range.[5][6]
Absorption and Distribution
Following oral ingestion, toremifene reaches peak plasma concentrations within 3 to 4 hours.[3][6] It is extensively bound to plasma proteins, primarily albumin, with a binding percentage exceeding 99%.[1][3] The apparent volume of distribution is substantial, indicating wide distribution throughout the body.[1][4] In preclinical rodent models, toremifene has been shown to cross the placenta and distribute into milk.[3]
Metabolism
The liver is the primary site of toremifene metabolism, which is extensively mediated by the cytochrome P450 (CYP) enzyme system.[7][8] The principal enzyme responsible for its metabolism is CYP3A4.[3][4][7] The major metabolic pathways are N-demethylation and hydroxylation.[1]
The primary metabolite, N-desmethyltoremifene, is also biologically active, exhibiting antiestrogenic properties, though with weaker in vivo antitumor potency compared to the parent compound.[3][9] At steady state, the serum concentrations of N-desmethyltoremifene can be two to four times higher than those of toremifene.[4] Another significant metabolite, 4-hydroxytoremifene, is formed, particularly at higher doses.[1][10] This metabolite binds to the estrogen receptor with a higher affinity than toremifene itself.[9] Toremifene can also induce its own metabolism, likely through the auto-induction of CYP3A4.[4][11]
Excretion
Toremifene and its metabolites are eliminated slowly from the body, primarily through the feces via biliary secretion, with a smaller portion excreted in the urine.[1][3][4] The elimination process is characterized by a long half-life, which is in part due to enterohepatic recirculation.[3][4][8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for toremifene and its major metabolites in humans.
Table 1: Pharmacokinetic Parameters of Toremifene in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | [3][6] |
| Elimination Half-life (t½) | Approximately 5 days | [3][6] |
| Apparent Volume of Distribution (Vd) | 580 - 958 L | [1][4][12] |
| Plasma Protein Binding | > 99.5% | [1][3] |
| Mean Total Clearance | Approximately 5 L/h | [1][4] |
| Primary Route of Elimination | Feces | [1][3][4] |
| Primary Metabolizing Enzyme | CYP3A4 | [3][4][7] |
Table 2: Pharmacokinetic Parameters of Major Toremifene Metabolites in Humans
| Metabolite | Elimination Half-life (t½) | Notes | Reference(s) |
| N-desmethyltoremifene | Approximately 6 days | Also antiestrogenic with weak in vivo antitumor potency. | [3][4][10] |
| 4-hydroxytoremifene | Approximately 5 days | Detectable at higher toremifene doses. | [10] |
| (Deaminohydroxy)toremifene | Approximately 4 days | A metabolite of toremifene. | [3][4] |
Key In Vivo Experimental Methodologies
The understanding of toremifene's pharmacokinetics and metabolism has been established through a combination of preclinical and clinical studies.
Preclinical In Vivo Studies in Animal Models
-
Pharmacokinetic and Metabolism Studies in Rats: Female Sprague-Dawley rats have been utilized to investigate the elimination and metabolic profile of toremifene.[1] Following intravenous administration of radiolabeled toremifene ([³H]toremifene), excreta (feces and urine) are collected over an extended period (e.g., 13 days) to determine the routes and extent of elimination.[1] Metabolites in the excreta are then identified and quantified using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[1]
-
Isolated Perfused Rat Liver Model: To specifically study hepatic metabolism and excretion, an isolated perfused rat liver model has been employed.[1] This allows for the direct analysis of metabolites produced and excreted by the liver without the influence of other organs.[1]
-
Tumor Inhibition Studies in Rodent Models: The in vivo efficacy of toremifene and its metabolites has been assessed in rodent models of breast cancer. For example, the ability of toremifene to inhibit the growth of 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors in rats is a common model to evaluate its antitumor effects.[13]
Clinical Studies in Humans
-
Phase I Clinical Trials: These studies are crucial for determining the safety, tolerability, and pharmacokinetic profile of toremifene in humans. In a typical Phase I trial, healthy volunteers or patients with advanced cancer receive single or multiple ascending doses of toremifene citrate.[10][14] Blood samples are collected at various time points to measure the plasma concentrations of toremifene and its major metabolites.[10] Pharmacokinetic parameters are then calculated from these concentration-time data.[10]
-
Pharmacokinetic Analysis: Plasma concentrations of toremifene and its metabolites are typically quantified using validated analytical methods such as high-performance liquid chromatography (HPLC).[1]
Visualizing Metabolic Pathways and Experimental Workflows
Toremifene Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of toremifene in vivo.
Caption: Primary metabolic pathways of Toremifene in vivo.
General Workflow for In Vivo Pharmacokinetic Studies
This diagram outlines the typical experimental workflow for an in vivo pharmacokinetic study of toremifene.
Caption: Generalized workflow for an in vivo pharmacokinetic study.
Conclusion
This compound exhibits a predictable pharmacokinetic profile characterized by good oral absorption, extensive distribution, and slow elimination primarily through hepatic metabolism. The central role of CYP3A4 in its biotransformation to active and inactive metabolites is a critical consideration for potential drug-drug interactions. The long half-life of both the parent drug and its major active metabolite, N-desmethyltoremifene, contributes to its sustained therapeutic effect. A thorough understanding of these pharmacokinetic and metabolic characteristics is essential for the optimization of its clinical use and the development of novel SERMs.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toremifene. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Toremifene: Package Insert / Prescribing Information / MOA [drugs.com]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ec.europa.eu [ec.europa.eu]
- 8. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of the tolerance and pharmacokinetics of toremifene in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Toremifene Citrate's Binding Affinity for Estrogen Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Toremifene (B109984) Citrate for estrogen receptors (ERs). Toremifene Citrate is a first-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities.[1] Its primary clinical application is in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women.[1][2] The therapeutic effects of Toremifene are fundamentally linked to its competitive interaction with estrogen receptors, primarily ERα and ERβ.
Quantitative Binding Affinity Data
This compound's interaction with estrogen receptors has been quantified in various studies, yielding data on its binding affinity (Ki), inhibitory concentration (IC50), and relative binding affinity (RBA). These values are crucial for understanding the compound's potency and selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) | IC50 | Relative Binding Affinity (RBA) (%) vs. Estradiol (B170435) | Experimental System |
| Toremifene | Human ERα | 20.3 ± 0.1 nM | |||
| Human ERβ | 15.4 ± 3.1 nM | ||||
| Rat Uterine ER | 0.5 µmol/L | 1.4 | Rat Uterus Cytosol | ||
| N-desmethyltoremifene | Rat ER | 3-5 | Rat ER | ||
| 4-hydroxytoremifene | Rat ER | 64-158 | Rat ER |
Note: Ki and IC50 values are measures of binding affinity and inhibitory concentration, respectively. A lower value indicates a higher affinity/potency. RBA is the ratio of the IC50 of estradiol to that of the test compound, multiplied by 100.
Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies. The following sections detail the typical protocols used to assess the binding affinity and cellular effects of this compound.
Competitive Radioligand Binding Assay for Ki Determination
This assay determines the affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, such as [3H]-estradiol, for binding to the receptor.
Materials:
-
Purified human recombinant ERα and ERβ
-
[3H]-estradiol (Radioligand)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
A constant concentration of purified ERα or ERβ and [3H]-estradiol are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-ligand complexes.
-
The filters are washed to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the amount of radioactivity is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for a competitive radioligand binding assay.
Cell Proliferation Assay for IC50 Determination in a Cellular Context
This assay measures the ability of this compound to inhibit the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line.
Materials:
-
MCF-7 human breast cancer cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound.
-
The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.
-
A cell proliferation reagent is added to each well. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
The concentration of this compound that inhibits cell proliferation by 50% (IC50) is determined by plotting the absorbance against the log of the this compound concentration.
Figure 2. Workflow for a cell proliferation assay.
Downstream Signaling Pathways
The binding of this compound to estrogen receptors initiates a cascade of molecular events that ultimately lead to its therapeutic effects. In breast cancer cells, Toremifene acts as an ER antagonist, leading to the inhibition of cell growth and the induction of apoptosis (programmed cell death).
One of the key mechanisms involves the modulation of gene expression. Studies have shown that Toremifene treatment can lead to elevated levels of Testosterone-Repressed Prostate Message-2 (TRPM-2) and Transforming Growth Factor-beta 1 (TGF-β1) mRNAs.[3][4] Both TRPM-2 (also known as Clusterin) and TGF-β1 are implicated in the regulation of apoptosis. More recent research has also identified that toremifene can suppress the expression of methylenetetrahydrofolate dehydrogenase (NADP+ Dependent) 1-like (MTHFD1L), leading to disrupted redox homeostasis, increased reactive oxygen species (ROS), and subsequent apoptosis.[5]
Figure 3. Simplified signaling pathway of Toremifene in breast cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Toremifene Citrate: A Deep Dive into its Impact on Cell Cycle Regulation and Apoptosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), is a well-established therapeutic agent in the management of estrogen receptor-positive breast cancer. Its primary mechanism of action involves competitive antagonism of the estrogen receptor, thereby inhibiting estrogen-dependent tumor growth. However, emerging evidence reveals a more complex and multifaceted role for toremifene in cancer therapy, extending beyond its hormonal effects. This technical guide provides a comprehensive overview of the molecular mechanisms by which toremifene citrate modulates cell cycle progression and induces apoptosis in cancer cells. We will delve into the intricate signaling pathways affected by toremifene, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential.
Introduction
This compound is a non-steroidal triphenylethylene (B188826) derivative that exhibits both estrogenic and antiestrogenic properties depending on the target tissue.[1] In breast tissue, its predominant antiestrogenic effects form the basis of its clinical efficacy in hormone-responsive breast cancer.[1] Beyond its role as a hormonal agent, toremifene has been shown to influence fundamental cellular processes such as cell cycle control and programmed cell death (apoptosis), even in estrogen receptor-negative breast cancer cells.[2] Understanding these non-classical mechanisms is crucial for optimizing its clinical use and exploring its potential in a broader range of malignancies. This guide will systematically explore the molecular underpinnings of toremifene's impact on cell cycle checkpoints and the apoptotic machinery.
This compound and Cell Cycle Regulation
This compound primarily induces a cell cycle arrest at the G0/G1 checkpoint, thereby preventing cancer cells from entering the DNA synthesis (S) phase and proliferating.[2] This effect is mediated through the modulation of key cell cycle regulatory proteins.
Mechanism of G0/G1 Arrest
The progression through the G1 phase of the cell cycle is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins. These complexes phosphorylate the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry.
Toremifene has been shown to disrupt this process by:
-
Downregulating Cyclin D1 and CDK4: Studies have indicated that toremifene treatment can lead to a decrease in the protein levels of both Cyclin D1 and its catalytic partner, CDK4. This reduction in the active Cyclin D1/CDK4 complex prevents the phosphorylation of pRb, thus maintaining its inhibitory grip on E2F and halting the cell cycle in G1.
-
Upregulating CDK Inhibitors (CKIs): Toremifene can increase the expression of CDK inhibitors such as p21/Cip1 and p27/Kip1. These proteins bind to and inactivate cyclin/CDK complexes, further contributing to the G0/G1 arrest. The upregulation of p21 is often, but not always, dependent on the tumor suppressor protein p53.
Quantitative Data on Cell Cycle Arrest
The following table summarizes the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.
| Cell Line | Toremifene Concentration (µM) | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MCF-7 | 5 | Not Specified | Increased | Decreased | Decreased | [3] |
| Vascular Smooth Muscle Cells | Not Specified | Not Specified | Increased from 53.60% (control) | Decreased | Not Specified | [2] |
| MDA-MB-A1 (ER-) | Not Specified | 72 hours | Majority remained in G0/G1 | No significant change | No significant change | [4] |
Note: More specific quantitative data on the percentage of cells in each phase at different toremifene concentrations is an active area of research.
Signaling Pathway for Toremifene-Induced G0/G1 Arrest
This compound and Apoptosis
In addition to inducing cell cycle arrest, this compound can trigger programmed cell death, or apoptosis, in cancer cells. This apoptotic effect contributes significantly to its overall anti-tumor activity and can occur through both intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway is a major route for toremifene-induced apoptosis. Key events in this pathway include:
-
Generation of Reactive Oxygen Species (ROS): Toremifene treatment has been associated with an increase in intracellular reactive oxygen species (ROS). Elevated ROS levels can cause cellular damage and act as signaling molecules to initiate apoptosis.
-
Suppression of MTHFD1L: A recent study has implicated the suppression of methylenetetrahydrofolate dehydrogenase (NADP+ Dependent) 1-like (MTHFD1L) in toremifene-induced, ROS-mediated apoptosis.
-
Modulation of Bcl-2 Family Proteins: Toremifene can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. An increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Disruption and Cytochrome c Release: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Quantitative Data on Apoptosis
The following table presents quantitative data on the apoptotic effects of this compound.
| Cell Line | Toremifene Concentration (µM) | Treatment Duration | Apoptotic Effect | Quantitative Measurement | Reference |
| MCF-7 | 7.5 | 3 days | Induction of apoptosis | ~60% of cells show apoptotic morphology | [1] |
| DMBA-induced rat mammary carcinoma | Not Specified | Not Specified | Increased apoptosis | Apoptotic index reduced to ~75% of control | |
| MDA-MB-231 | Not Specified | 72-144 hours | Increased sub-G0 population | 3.6% (72h) to 9.7% (144h) | [5] |
Note: Further research is needed to establish a more detailed dose-response relationship for toremifene-induced apoptosis and the corresponding changes in the Bax/Bcl-2 ratio and caspase activation.
Signaling Pathway for Toremifene-Induced Intrinsic Apoptosis
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on cell cycle and apoptosis.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of cell cycle distribution in a cell population.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include a vehicle-treated control group.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
1X Annexin V Binding Buffer (diluted from 10X stock)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Cell Cycle and Apoptotic Proteins
This protocol allows for the detection and quantification of specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target proteins like Cyclin D1, CDK4, p21, p53, Bcl-2, Bax, Caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis of the bands can be performed to quantify the relative protein expression levels, which should be normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Conclusion and Future Directions
This compound's therapeutic effects extend beyond its well-characterized role as a selective estrogen receptor modulator. Its ability to induce G0/G1 cell cycle arrest and trigger apoptosis through the intrinsic mitochondrial pathway highlights its potential as a multifaceted anticancer agent. The modulation of key regulatory proteins such as cyclins, CDKs, p53, p21, and the Bcl-2 family underscores the complexity of its mechanism of action.
Future research should focus on elucidating the precise dose-dependent effects of toremifene on these molecular targets in a wider range of cancer cell lines, including those that are hormone-refractory. A deeper understanding of the interplay between toremifene-induced ROS generation and the apoptotic machinery will be crucial. Furthermore, exploring synergistic combinations of toremifene with other chemotherapeutic agents that target different phases of the cell cycle or apoptotic pathways could lead to more effective and personalized cancer therapies. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further investigation into the promising non-classical anticancer properties of this compound.
References
- 1. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Efficacy of Toremifene Citrate in Breast Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), has been a subject of extensive research in the context of breast cancer therapy. Its primary mechanism of action involves competitive binding to the estrogen receptor (ER), thereby antagonizing the proliferative effects of estrogen in ER-positive breast cancers. However, emerging in-vitro evidence suggests a more complex and multifaceted role for toremifene, including the induction of apoptosis and modulation of key cellular signaling pathways, extending its potential utility. This technical guide provides an in-depth overview of the in-vitro studies of toremifene citrate on various breast cancer cell lines, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Data Presentation: Efficacy of this compound on Breast Cancer Cell Lines
The following tables summarize the quantitative data from various in-vitro studies on the effects of this compound on breast cancer cell lines.
| Cell Line | Receptor Status | Assay | Concentration | Incubation Time | Observed Effect |
| MCF-7 | ER+ | Apoptosis Assay | 7.5 µM | 3 days | Approximately 60% of cells exhibited apoptotic morphology.[1] |
| MCF-7 | ER+ | Cell Cycle Analysis | 5 µM | - | Decrease in the percentage of cells in S and G2/M phases. |
| MCF-7 | ER+ | Cell Proliferation | 1 µM (10-6 M) | - | Inhibitory |
| T-47D | ER+ | Cell Proliferation | 1 µM (10-6 M) | - | Inhibitory[2] |
| MDA-MB-231 | ER- | Cell Proliferation | 1 µM (10-6 M) | - | Inhibitory[2] |
| MDA-MB-A1 (Multidrug-Resistant) | ER- | Cell Cycle Analysis | - | 72 hours (preincubation) | No significant effect alone. When followed by vinblastine, caused a marked shift of cells to G2/M phase.[3] |
Note: The inhibitory concentration (IC50) values for this compound can vary between studies depending on the specific experimental conditions, such as cell density and assay duration.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the in-vitro effects of this compound on breast cancer cell lines.
Cell Culture
-
MCF-7 and T-47D (ER-positive): Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
MDA-MB-231 (ER-negative): These cells are also commonly cultured in DMEM or RPMI-1640 medium with 10% FBS and antibiotics under the same conditions as MCF-7 and T-47D cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the impact of toremifene on signaling pathways.
-
Protein Extraction: Lyse toremifene-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, β-actin).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Molecular Mechanisms
This compound exerts its effects through the modulation of various signaling pathways.
Estrogen Receptor Signaling
The primary mechanism of toremifene in ER-positive breast cancer cells is the competitive inhibition of estrogen binding to the estrogen receptor.[4] This blocks the transcriptional activity of the ER, leading to a decrease in the expression of estrogen-responsive genes that are crucial for cell proliferation.
Caption: Toremifene competitively blocks estrogen binding to the ER.
Induction of Apoptosis
In-vitro studies have demonstrated that toremifene can induce programmed cell death, or apoptosis, in breast cancer cells. This process is often associated with the upregulation of pro-apoptotic genes. For instance, treatment of MCF-7 cells with toremifene has been shown to elevate the mRNA levels of TRPM-2 (testosterone-repressed prostatic message-2, also known as clusterin) and TGF-β1 (transforming growth factor-beta 1), both of which are implicated in the apoptotic process.[1]
Caption: Toremifene induces apoptosis via upregulation of pro-apoptotic genes.
MAPK Signaling Pathway
Recent evidence suggests that high doses of toremifene may have effects that are independent of the estrogen receptor. In IGF-1 (Insulin-like Growth Factor 1) stimulated MCF-7 cells, toremifene and its metabolites have been shown to suppress cell growth by inhibiting the phosphorylation of ERK1/2, a key component of the MAPK (mitogen-activated protein kinase) signaling pathway.[1] This pathway is crucial for cell proliferation and survival.
Caption: Toremifene inhibits the MAPK signaling pathway.
Conclusion
The in-vitro evaluation of this compound reveals its potent anti-cancer effects against breast cancer cell lines, mediated through multiple mechanisms. Beyond its well-established role as an estrogen receptor antagonist, toremifene induces apoptosis and modulates critical signaling pathways such as the MAPK pathway. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of toremifene and the development of novel anti-cancer strategies. The provided visualizations of experimental workflows and signaling pathways offer a clear and concise understanding of the complex cellular processes influenced by this important therapeutic agent.
References
A Comprehensive Technical Guide to Preclinical Animal Models in Toremifene Citrate Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), has been a subject of extensive preclinical research, primarily in the context of hormone-dependent cancers such as breast and prostate cancer. Its mechanism of action involves competitive binding to estrogen receptors (ER), leading to tissue-specific estrogenic or antiestrogenic effects.[1][2][3] This technical guide provides an in-depth overview of the key preclinical animal models utilized in the investigation of toremifene citrate's efficacy, pharmacokinetics, and mechanism of action. The guide details experimental protocols, summarizes quantitative data, and visualizes critical biological pathways and workflows to facilitate a comprehensive understanding for researchers in the field.
Breast Cancer Models
Athymic Nude Mouse Xenograft Models
Athymic nude mice, which are immunodeficient, are standard models for studying the in vivo efficacy of anti-cancer compounds on human cancer cell lines. For toremifene research, both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231) breast cancer cell lines have been utilized.
The MCF-7 cell line is an estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, making it a crucial model for studying hormone-targeted therapies like toremifene.
Experimental Protocol:
-
Animal Husbandry: Female athymic nude mice (e.g., BALB/c nude), typically 6-8 weeks old, are used. They are housed in sterile conditions to prevent infection.
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice require estrogen supplementation. This is commonly achieved by subcutaneous implantation of a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one week prior to cell implantation.[4] Alternatively, injectable estradiol (B170435) valerate (B167501) can be used.[2]
-
Cell Culture and Implantation: MCF-7 cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum). A suspension of 1-5 million cells in a solution like Matrigel is then injected subcutaneously into the flank or mammary fat pad of the mice.[4][5]
-
Tumor Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
-
Toremifene Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. This compound is typically administered orally (p.o.) or via subcutaneous implantation of a silastic capsule.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis such as immunohistochemistry or Western blotting.
Quantitative Data Summary:
| Cell Line | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| MCF-7 | Athymic Nude Mice | 77 ± 44 µ g/day | Silastic capsule | >70% inhibition of estradiol-stimulated tumor growth | [6] |
| MCF-7 | Athymic Nude Mice | Not specified | Not specified | Toremifene effectively inhibits estrogen-stimulated tumor growth. | [3] |
The MDA-MB-231 cell line is an ER-negative human breast adenocarcinoma cell line used as a negative control to demonstrate the estrogen-receptor-dependent mechanism of toremifene.
Experimental Protocol:
The protocol is similar to the MCF-7 model, with the key difference being that estrogen supplementation is not required for tumor growth.
Quantitative Data Summary:
| Cell Line | Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| MDA-MB-231 | Athymic Nude Mice | Not specified | Not specified | Toremifene had no effect on tumor growth. | [6] |
7,12-Dimethylbenz(a)anthracene (DMBA)-Induced Rat Mammary Tumor Model
This is a chemically induced carcinogenesis model that closely mimics human breast cancer development.
Experimental Protocol:
-
Animal Model: Female Sprague-Dawley rats are typically used.
-
Carcinogen Administration: At around 50-55 days of age, rats are administered a single oral dose of DMBA (e.g., 20 mg) dissolved in an oil vehicle.
-
Tumor Development and Monitoring: Mammary tumors typically develop within 8-12 weeks. Rats are palpated weekly to monitor tumor incidence and size.
-
Toremifene Administration: Treatment with this compound, usually administered orally, can be initiated either as a preventative measure (before tumor appearance) or as a therapeutic intervention (after tumor establishment).
-
Endpoint Analysis: The study endpoint is typically determined by the number and size of tumors in the control group.
Quantitative Data Summary:
| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| DMBA-induced rats | 200 µ g/day | Oral (p.o.) | Effective in preventing tumor development. | [7] |
| DMBA-induced rats | 800 µ g/day | Oral (p.o.) | Effective in preventing tumor development. | [7] |
| DMBA-induced rats | 3 mg/kg for 4 weeks | Not specified | Significantly reduced the volume corrected mitotic index in regressing tumors. | [8] |
| DMBA-induced rats | 12 mg/kg for 4 weeks | Not specified | 58% of tumors were regressing or stable. | [8] |
Prostate Cancer Models
Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) Model
The TRAMP model is a genetically engineered mouse model that spontaneously develops prostate cancer, mirroring the progression of the human disease from prostatic intraepithelial neoplasia (PIN) to metastatic carcinoma.[9][10]
Experimental Protocol:
-
Animal Model: Male TRAMP mice are used.
-
Treatment Groups: Mice are segregated into control (placebo) and toremifene-treated groups.
-
Toremifene Administration: Toremifene is administered orally, often mixed in the diet or via gavage.
-
Monitoring: Efficacy is measured by the absence of palpable tumors and survival rates.
-
Histopathological Analysis: At various time points, mice are sacrificed, and the prostate and seminal vesicles are harvested for whole-mount dissections, histology, immunohistochemistry, and Western blot analyses to assess tumor grade and progression.[11]
Quantitative Data Summary:
| Animal Model | This compound Dose | Route of Administration | Key Findings | Reference |
| TRAMP Mice | 6.6 mg/kg/day (low dose) | Oral | Increased tumor latency by up to 12 weeks; at 33 weeks, only 35% of animals had tumors compared to 100% in the placebo group.[11] | [11] |
| TRAMP Mice | 33 mg/kg/day (high dose) | Oral | Increased tumor latency; more effective than flutamide (B1673489) in decreasing tumor incidence.[11] | [11] |
| TRAMP Mice | 10 mg/kg/day | Oral | Prevented high-grade prostatic intraepithelial neoplasia.[11] | [11] |
Orthotopic Prostate Cancer Mouse Model
This model involves the implantation of human prostate cancer cells directly into the prostate of immunodeficient mice, providing a more clinically relevant tumor microenvironment compared to subcutaneous xenografts.[12][13]
Experimental Protocol:
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old, are used.
-
Cell Line: Human prostate cancer cell lines, such as PC3M, are used.
-
Surgical Procedure: Mice are anesthetized, and a small abdominal incision is made to expose the prostate. A suspension of cancer cells is then injected into one of the prostate lobes.[12]
-
Tumor Monitoring: Tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.[13]
-
Toremifene Administration: Treatment with toremifene can be initiated before or after tumor establishment.
-
Endpoint Analysis: At the end of the study, primary tumors are excised and weighed. Metastatic spread to other organs, such as the lungs and lymph nodes, can also be assessed.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Toremifene's primary mechanism of action is the competitive inhibition of estrogen binding to the estrogen receptor (ER).[1] This blocks estrogen-mediated signaling pathways that promote cell proliferation.[1] Additionally, toremifene can modulate other molecular pathways involved in cell cycle regulation, apoptosis, and angiogenesis.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 3. This compound - NCI [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor actions of toremifene in the 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournalssweden.se [medicaljournalssweden.se]
- 9. Use of transgenic mice as models for prostate cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The TRAMP mouse as a model for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toremifene prevents prostate cancer in the transgenic adenocarcinoma of mouse prostate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Orthotopic Murine Model of Human Prostate Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Toremifene Citrate: Unlocking Therapeutic Potential Beyond Breast Cancer
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), is well-established in the treatment of estrogen receptor-positive breast cancer. However, a growing body of preclinical and clinical evidence suggests its therapeutic applicability extends to other malignancies, most notably prostate cancer. This technical guide provides an in-depth analysis of the core scientific data supporting these expanded applications. It summarizes key quantitative findings in structured tables, delineates detailed experimental protocols from pivotal studies, and visualizes the complex signaling pathways and experimental workflows through Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the broader oncologic potential of toremifene citrate.
Introduction
This compound is a chlorinated derivative of tamoxifen, belonging to the triphenylethylene (B188826) class of SERMs.[1] Its primary mechanism of action involves competitive binding to estrogen receptors (ERs), leading to tissue-specific estrogenic or antiestrogenic effects.[2] While its efficacy in hormone-responsive breast cancer is well-documented, its utility in other cancers is an emerging area of investigation. This guide focuses on the scientific foundation for these novel applications, with a particular emphasis on prostate cancer, where the most robust data outside of breast cancer exists.
Mechanism of Action Beyond Breast Cancer
Toremifene's therapeutic effects in cancers other than breast cancer are believed to be mediated through several mechanisms:
-
Differential Estrogen Receptor Modulation: In prostate tissue, toremifene exhibits a preferential antagonism of estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ).[2] ERα is considered to promote prostate cell proliferation, while ERβ may have an inhibitory role. By selectively blocking ERα, toremifene can impede cancer cell growth.[2]
-
Induction of Apoptosis: Toremifene has been shown to induce programmed cell death in cancer cells. This process involves the regulation of key apoptotic proteins.
-
Modulation of Oncogene Expression: Toremifene can influence the expression of critical oncogenes, such as c-Myc, which are implicated in the development and progression of various cancers.
-
Induction of Autophagy: Emerging evidence suggests that toremifene may induce autophagy, a cellular process of self-digestion that can have both pro-survival and pro-death roles in cancer.
Application in Prostate Cancer
Clinical studies have primarily investigated toremifene's potential in preventing prostate cancer in men with high-grade prostatic intraepithelial neoplasia (HGPIN), a precursor to prostate cancer.
Quantitative Data from Clinical Trials
A summary of key quantitative data from a significant Phase IIB clinical trial is presented below:
| Parameter | Placebo | Toremifene 20 mg | Toremifene 40 mg | Toremifene 60 mg | Citation |
| Number of Patients | 130 | 125 | 134 | 125 | [3] |
| Cumulative Risk of Prostate Cancer at 12 Months | 31.2% | 24.4% | 29.2% | 28.1% | [3] |
| 12-Month Incidence in Patients Cancer-Free at 6 Months | 17.4% | 9.1% | 14.3% | 13.0% | [3] |
Table 1: Efficacy of Toremifene in Prostate Cancer Prevention in Men with HGPIN.
Experimental Protocols
Phase IIB Clinical Trial for Prostate Cancer Prevention in Men with HGPIN
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: 514 men with HGPIN and no evidence of prostate cancer on screening biopsy.[3]
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 20, 40, or 60 mg daily for 12 months.[3]
-
Primary Endpoint: Incidence of prostate cancer at 12 months.[3]
-
Biopsy Schedule: Prostate biopsies were performed at 6 and 12 months.[3]
In Vivo Xenograft Model of Prostate Cancer
-
Cell Line: PC3M human prostate cancer cells.[4]
-
Animal Model: Nude mice.[4]
-
Tumor Implantation: Orthotopic injection of PC3M cells into the prostate.[4]
-
Treatment: Administration of free toremifene or toremifene encapsulated in PLGA-PEG nanoparticles (with or without anti-PSMA conjugation for targeting).[4]
-
Outcome Measures: Tumor growth, proliferation, tumor necrosis, and intratumoral toremifene concentration.[4]
Signaling Pathways in Prostate Cancer
Applications in Other Cancers
Preclinical evidence suggests potential applications of toremifene in other cancers, although the data is less extensive than for prostate cancer.
Lung Cancer
-
In Vitro Studies: Toremifene has been shown to inhibit the growth of the A549 human lung adenocarcinoma cell line and enhance the chemosensitivity of these cells to cisplatin (B142131).
-
Clinical Studies: A phase II trial investigated high-dose toremifene as a cisplatin modulator in metastatic non-small cell lung cancer, with results suggesting that clinically relevant plasma concentrations for chemosensitization are achievable.
Endometrial Cancer
-
Animal Models: Studies in athymic mice with implanted human endometrial tumors have shown that toremifene's effects on tumor growth are similar to those of tamoxifen. Another study in mice suggested that toremifene may have preventive effects against estrogen-related endometrial carcinogenesis by suppressing c-fos and IL-1α expression.[5]
Experimental Protocols
In Vitro Lung Cancer Cell Viability Assay (MTT Assay)
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Treatment: Cells are treated with varying concentrations of toremifene, cisplatin, or a combination of both.
-
Assay: Cell viability is assessed using a tetrazolium-based colorimetric assay (MTT), which measures the metabolic activity of viable cells.
-
Analysis: The absorbance is measured to determine the percentage of viable cells compared to untreated controls.
In Vivo Endometrial Cancer Xenograft Model
-
Animal Model: Athymic, ovariectomized mice.
-
Tumor Implantation: Implantation of human endometrial tumors.
-
Treatment: Mice are treated with estrogen, tamoxifen, or toremifene.
-
Outcome Measure: Tumor growth is monitored over time.
Signaling Pathways in Other Cancers
Autophagy and Toremifene
The role of autophagy in toremifene's anticancer activity is an area of active investigation. Autophagy can be a double-edged sword in cancer, promoting either cell survival or cell death depending on the context. In some prostate cancer models, inhibition of autophagy has been shown to enhance the efficacy of certain therapies.[6] While direct, detailed studies on toremifene's modulation of autophagy in non-breast cancers are limited, it is a promising avenue for future research.
Conclusion
This compound demonstrates significant potential for therapeutic applications beyond breast cancer, particularly in the prevention and treatment of prostate cancer. Its unique mechanism of differential estrogen receptor modulation provides a strong rationale for its efficacy in this setting. Preclinical data in lung and endometrial cancers, while less mature, suggest further avenues for investigation. Future research should focus on elucidating the detailed molecular pathways, including the role of autophagy, and conducting well-designed clinical trials to validate these promising preclinical findings. This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge and providing a framework for continued exploration of toremifene's oncologic potential.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - NCI [cancer.gov]
- 3. Toremifene for the prevention of prostate cancer in men with high grade prostatic intraepithelial neoplasia: results of a double-blind, placebo controlled, phase IIB clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nano-Targeted Delivery of Toremifene, an Estrogen Receptor-α Blocker in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory Effects of Toremifene on N‐Methyl‐N‐nitrosourea and Estradiol‐17β‐induced Endometrial Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy Blockade Sensitizes Prostate Cancer Cells towards Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Toremifene Citrate: An In-depth Technical Guide to Off-Label Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator (SERM), is officially approved for the treatment of metastatic breast cancer in postmenopausal women. However, its unique pharmacological profile, characterized by tissue-specific estrogen agonist and antagonist effects, has prompted significant scientific inquiry into its potential applications beyond this initial indication. This technical guide provides a comprehensive overview of the prominent off-label uses of toremifene citrate in scientific research, with a particular focus on its investigational use in managing the adverse effects of androgen deprivation therapy (ADT) in prostate cancer, its potential in treating desmoid tumors, and its surprising efficacy as an antiviral agent against the Ebola virus. This document synthesizes quantitative data from key clinical trials, details experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to serve as a critical resource for researchers and drug development professionals.
Core Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)
This compound's therapeutic effects stem from its ability to competitively bind to estrogen receptors (ERs), primarily ERα and ERβ.[1][2][3] This binding can elicit either estrogenic (agonist) or antiestrogenic (antagonist) responses depending on the target tissue.[3][4] This tissue-specific activity is the hallmark of SERMs and underpins its diverse research applications.
In breast tissue, toremifene acts as an estrogen antagonist, blocking the proliferative signals of estrogen that drive the growth of hormone receptor-positive cancers.[1][2][3] Conversely, it exhibits estrogenic effects in other tissues. For instance, in bone, it can mimic the bone-protective effects of estrogen, and it can favorably modulate lipid profiles.[2][3] Toremifene's molecular mechanism also involves the modulation of various genes implicated in cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[2]
Off-Label Application in Prostate Cancer: Mitigating Androgen Deprivation Therapy (ADT) Side Effects
A significant area of off-label research for toremifene has been in ameliorating the debilitating side effects of androgen deprivation therapy (ADT) in men with prostate cancer. ADT, while effective in managing prostate cancer, leads to a hypogonadal state, resulting in bone loss, an adverse lipid profile, and gynecomastia.[5][6] Toremifene's estrogenic effects in bone and on lipids, and its antiestrogenic effects in breast tissue, make it a promising candidate to counteract these ADT-induced complications.
Prevention of Bone Mineral Density (BMD) Loss and Fractures
Clinical trials have demonstrated toremifene's efficacy in preserving bone health in men undergoing ADT.
Table 1: Summary of Toremifene's Effect on Bone Mineral Density (BMD) in Men on ADT
| Study/Endpoint | Toremifene Group | Placebo Group | p-value | Citation(s) |
| Lumbar Spine BMD Change (12 months) | +1.6% | -0.7% | <0.001 | [7][8] |
| Total Hip BMD Change (12 months) | +0.7% | -1.3% | p=0.001 | [7][8] |
| Femoral Neck BMD Change (12 months) | +0.2% | -1.3% | p=0.009 | [7][8] |
| New Vertebral Fractures (24 months) | 2.5% | 4.9% | p=0.05 | [9] |
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted.[7][9]
-
Participant Population: Men aged 50 years or older with histologically confirmed prostate cancer receiving ADT.[7][8]
-
Intervention: Oral administration of this compound (80 mg/day) or a matching placebo.[7][9]
-
Methodology:
-
BMD Measurement: Bone mineral density of the lumbar spine (L1-L4), total hip, and femoral neck was assessed at baseline and at specified follow-up intervals (e.g., 12 and 24 months) using dual-energy X-ray absorptiometry (DXA).[7][10]
-
Fracture Assessment: The incidence of new vertebral fractures was determined through radiological evaluation at baseline and at the end of the study period.[6][9]
-
-
Statistical Analysis: Changes in BMD between the toremifene and placebo groups were compared using appropriate statistical tests, such as t-tests or ANCOVA. Fracture incidence was analyzed using methods for categorical data, such as chi-square tests or logistic regression.
Improvement of Lipid Profiles
ADT can adversely affect lipid metabolism, increasing the risk of cardiovascular events. Research indicates that toremifene can mitigate these changes.[5]
Table 2: Toremifene's Effect on Lipid Profiles in Men on ADT (12-Month Change)
| Lipid Parameter | Toremifene Group | Placebo Group | p-value | Citation(s) |
| Total Cholesterol | -7.1% | - | p=0.001 | [11][12] |
| LDL Cholesterol | -9.0% | - | p=0.003 | [11][12] |
| HDL Cholesterol | +5.4% | - | p=0.018 | [11][12] |
| Triglycerides | -20.1% | - | p=0.009 | [11][12] |
| Total Cholesterol/HDL Ratio | -11.7% | - | <0.001 | [11][12] |
-
Study Design: As part of the larger Phase III trials evaluating the effects of toremifene in men on ADT, lipid profiles were a key secondary endpoint.[11][13]
-
Participant Population: Men with prostate cancer undergoing ADT.[11][13]
-
Intervention: Daily oral this compound (80 mg) or placebo.[11][13]
-
Methodology:
-
Sample Collection: Fasting blood samples were collected at baseline and at specified follow-up intervals.
-
Lipid Measurement: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides were determined using standard enzymatic assays.
-
-
Statistical Analysis: The percentage change from baseline in each lipid parameter was calculated for both treatment groups, and the differences were assessed for statistical significance.
Management of Gynecomastia
Gynecomastia, the benign enlargement of male breast tissue, is a common and often distressing side effect of ADT. Toremifene's antiestrogenic activity in breast tissue makes it a logical candidate for its management.
Table 3: Toremifene's Effect on Gynecomastia in Men on ADT
| Study/Endpoint | Toremifene Group | Placebo Group | p-value | Citation(s) |
| Improvement in Gynecomastia | Statistically Significant | - | p=0.003 | [6] |
-
Study Design: Gynecomastia was typically assessed as a secondary endpoint in the large Phase III trials of toremifene in men on ADT.[6]
-
Participant Population: Men with prostate cancer receiving ADT.[6]
-
Intervention: Daily oral this compound (80 mg) or placebo.[6]
-
Methodology:
-
Clinical Examination: A thorough physical examination of the breast was conducted at baseline and follow-up visits to assess for the presence and severity of gynecomastia. This included palpation to distinguish glandular tissue from adipose tissue (pseudogynecomastia).[14][15]
-
Imaging: In cases of diagnostic uncertainty, breast imaging such as mammography or ultrasound may be employed.[15]
-
Patient-Reported Outcomes: Questionnaires and visual analog scales were used to assess symptoms such as breast tenderness and pain, as well as the psychological impact of gynecomastia.
-
-
Statistical Analysis: The incidence and changes in the severity of gynecomastia were compared between the toremifene and placebo groups using appropriate statistical methods for categorical and ordinal data.
Off-Label Application in Desmoid Tumors
Desmoid tumors are rare, histologically benign fibrous neoplasms that can be locally aggressive.[16] There is evidence to suggest that estrogen may play a role in their growth. Consequently, antiestrogenic agents like toremifene have been investigated as a therapeutic option.
A retrospective study of 44 patients with desmoid-type fibromatosis treated with toremifene (180 mg daily) showed a 2-year progression-free survival of 89.6%.[17] Partial response was observed in 25% of patients, stable disease in 65%, and disease progression in 10%.[17] Symptomatic relief was reported in 75% of patients, with an overall clinical benefit of 86%.[17]
-
Study Design: A Phase II clinical trial to evaluate the efficacy and safety of toremifene in patients with desmoid tumors.[18][19]
-
Participant Population: Patients with histologically confirmed primary or recurrent desmoid tumors that are unresectable, symptomatic, or progressive.[18]
-
Intervention: Daily oral toremifene until complete or maximal response, in the absence of disease progression or unacceptable toxicity.[18]
-
Methodology:
-
Tumor Response Assessment: Tumor response was evaluated based on changes in tumor size as measured by imaging (e.g., MRI or CT scan) and symptomatic relief.
-
Quality of Life: Quality of life was assessed using standardized questionnaires at baseline and at specified follow-up intervals.[18]
-
-
Statistical Analysis: The primary endpoints were tumor response rate and symptom relief. Safety and quality of life were also assessed.
Novel Antiviral Activity: Toremifene against Ebola Virus
In a departure from its role in hormone-related conditions, research has uncovered a potent antiviral effect of toremifene against the Ebola virus.[16][20] This activity appears to be independent of its interaction with estrogen receptors.[16]
The proposed mechanism involves toremifene binding to a cavity between the GP1 and GP2 subunits of the Ebola virus glycoprotein.[1][20][21] This interaction is thought to destabilize the glycoprotein, triggering a premature conformational change in GP2 and thereby preventing the fusion of the viral and endosomal membranes, a critical step in viral entry into the host cell.[1][20][21]
In a mouse model of Ebola virus infection, treatment with toremifene resulted in a 50% survival rate, compared to 0% in the untreated group.[22]
Conclusion and Future Directions
The off-label scientific research into this compound has unveiled a range of potential therapeutic applications far beyond its approved use in breast cancer. The robust clinical trial data supporting its use in managing the side effects of ADT in prostate cancer patients is particularly compelling. The findings related to its efficacy in desmoid tumors and its novel antiviral activity against the Ebola virus highlight the potential for drug repurposing and the need for further investigation into the diverse molecular interactions of this SERM. Future research should focus on elucidating the finer details of its signaling pathways, conducting larger, prospective trials for its less-studied applications, and exploring its potential in other hormone-sensitive conditions and as a broad-spectrum antiviral agent. This in-depth technical guide serves as a foundational resource to inform and inspire such future research endeavors.
References
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - NCI [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Toremifene Improves Lipid Profiles in Men Receiving Androgen-Deprivation Therapy for Prostate Cancer: Interim Analysis of a Multicenter Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. TOREMIFENE INCREASES BONE MINERAL DENSITY IN MEN RECEIVING ANDROGEN DEPRIVATION THERAPY FOR PROSTATE CANCER: INTERIM ANALYSIS OF A MULTICENTER PHASE 3 CLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toremifene increases bone mineral density in men receiving androgen deprivation therapy for prostate cancer: interim analysis of a multicenter phase 3 clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toremifene to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of effects of tamoxifen and toremifene on bone biochemistry and bone mineral density in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Gynecomastia: Clinical evaluation and management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EAA clinical practice guidelines-gynecomastia evaluation and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FDA-Approved Selective Estrogen Receptor Modulators Inhibit Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hormonal manipulation with toremifene in sporadic desmoid-type fibromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. ora.ox.ac.uk [ora.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolites of Toremifene Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current basic research on the metabolites of Toremifene (B109984) Citrate. Toremifene, a selective estrogen receptor modulator (SERM), is primarily used in the treatment of estrogen receptor-positive breast cancer. Its efficacy and safety profile are influenced by its biotransformation into various active and inactive metabolites. This document details the metabolic pathways, quantitative analysis of key metabolites, and the experimental protocols utilized in their study.
Introduction to Toremifene Metabolism
Toremifene undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system. The main metabolic pathways involve N-demethylation and hydroxylation, leading to the formation of several metabolites.[1][2] The primary enzyme responsible for the metabolism of toremifene is CYP3A4.[3][4][5] Other enzymes, such as CYP2C9 and CYP2D6, also play a role in the formation of certain metabolites.[4][5] The majority of toremifene and its metabolites are excreted in the feces, with a smaller portion eliminated in the urine.[2]
The major identified metabolites of toremifene in humans include:
-
N-desmethyltoremifene: The most abundant metabolite in plasma.[4]
-
4-hydroxytoremifene (B1666333): A potent antiestrogenic metabolite.[6]
-
(Deaminohydroxy)toremifene (Ospemifene): Another significant metabolite.[6]
-
Didesmethyltoremifene [1]
Quantitative Analysis of Toremifene and its Metabolites
Accurate quantification of toremifene and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Plasma Concentrations of Toremifene and its Major Metabolites
The following tables summarize the steady-state plasma concentrations and pharmacokinetic parameters of toremifene and its principal metabolites from various clinical studies.
Table 1: Steady-State Plasma Concentrations of Toremifene and N-desmethyltoremifene at Different Oral Doses
| Daily Oral Dose | Toremifene (ng/mL) | N-desmethyltoremifene (ng/mL) |
| 60 mg | 800 - 879 | 3,058 |
| 200 mg | - | 5,942 |
| 400 mg | - | 11,913 |
Table 2: Steady-State Plasma Concentrations of 4-hydroxytoremifene at High Oral Doses
| Daily Oral Dose | 4-hydroxytoremifene (ng/mL) |
| 200 mg | 438 |
| 400 mg | 889 |
Table 3: Pharmacokinetic Parameters of Toremifene and its Major Metabolites
| Compound | Half-life (t½) | Time to Peak Concentration (Tmax) |
| Toremifene | ~5 days[1][2] | 2-5 hours[2] |
| N-desmethyltoremifene | 6 days[2] | - |
| 4-hydroxytoremifene | 5 days | - |
| Ospemifene | 4 days | - |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of toremifene and its metabolites from human plasma, as well as an in vitro protocol for studying its metabolism.
Sample Preparation from Human Plasma
Objective: To extract toremifene and its metabolites from human plasma for subsequent analysis by HPLC or LC-MS/MS.
Materials:
-
Human plasma samples
-
Internal standard solution (e.g., nafoxidine)
-
Extraction solvent: 2% n-butanol in hexane[3]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
To 1 mL of plasma in a centrifuge tube, add a known amount of internal standard.
-
Add 5 mL of extraction solvent (2% n-butanol in hexane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection into the analytical system.
HPLC Method for Quantification
Objective: To separate and quantify toremifene, N-desmethyltoremifene, and 4-hydroxytoremifene in extracted plasma samples.[3]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Fluorescence detector
-
C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol, water, and triethylamine (B128534) (e.g., 93:7:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 266 nm and emission at 370 nm following post-column photochemical activation with a UV lamp (254 nm).[3]
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolism of toremifene and identify the roles of specific CYP450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Toremifene stock solution
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (ice-cold) to terminate the reaction
-
Centrifuge
-
LC-MS/MS system for metabolite identification and quantification
Protocol:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and toremifene at the desired concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Analyze the supernatant for metabolites using a validated LC-MS/MS method.
-
To identify the contribution of specific CYP enzymes, selective chemical inhibitors or recombinant CYP enzymes can be used in parallel incubations.[5]
Visualizations of Metabolic and Signaling Pathways
Toremifene Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of toremifene.
Caption: Primary metabolic pathways of Toremifene Citrate.
Experimental Workflow for Metabolite Analysis
This diagram outlines the key steps in the analysis of toremifene metabolites from plasma.
Caption: Workflow for the analysis of Toremifene metabolites.
Toremifene Metabolites and Estrogen Receptor Signaling
Toremifene and its active metabolites exert their effects by modulating the estrogen receptor (ER) signaling pathway. The following diagram illustrates this interaction.
Caption: Modulation of Estrogen Receptor signaling by Toremifene.
Conclusion
The metabolism of this compound is a complex process that results in the formation of several pharmacologically active and inactive compounds. N-desmethyltoremifene is the most abundant metabolite, while 4-hydroxytoremifene exhibits potent antiestrogenic activity. Understanding the metabolic profile and the factors influencing it is essential for optimizing the therapeutic use of toremifene and for the development of future SERMs. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug metabolism and oncology.
References
- 1. Estrogen signaling: a subtle balance between ER alpha and ER beta. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 5. High-performance liquid chromatographic method for the determination of toremifene and its major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Toremifene Citrate's Effect on Gene Expression in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular effects of toremifene (B109984) citrate (B86180) on gene expression in cancer cells. Toremifene, a selective estrogen receptor modulator (SERM), is primarily used in the treatment of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action extends beyond simple estrogen receptor antagonism, involving the modulation of a complex network of genes that control key cellular processes such as cell cycle progression, apoptosis, and drug resistance. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved.
Core Mechanism of Action: Estrogen Receptor Modulation
Toremifene citrate's primary mode of action is its competitive binding to estrogen receptors (ERs), primarily ERα.[1][2] In ER-positive breast cancer cells, which are dependent on estrogen for growth, toremifene acts as an antagonist. By occupying the estrogen binding site on the receptor, it prevents the binding of estradiol, the natural ligand. This blockade inhibits the conformational changes in the ER that are necessary for the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.[1][3]
However, toremifene's activity is tissue-specific. In some tissues, such as bone and the uterus, it can exhibit partial estrogenic (agonist) effects.[2][4] This dual activity is a hallmark of SERMs. In the context of cancer, its antagonistic effects in breast tissue are paramount, leading to a reduction in tumor growth.[3]
Impact on Gene Expression: A Multi-faceted Approach
Toremifene's influence on cancer cells is not limited to ER antagonism. It modulates the expression of a variety of genes involved in critical cellular pathways, contributing to its overall anti-tumor effect.
Regulation of Apoptosis-Related Genes
Toremifene has been shown to induce programmed cell death, or apoptosis, in cancer cells by altering the expression of key regulatory genes.
-
Bcl-2 Family: Toremifene can modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. Specifically, it has been observed to influence the levels of the anti-apoptotic protein Bcl-2.[5]
-
TRPM-2 and TGF-β1: Studies have indicated that toremifene treatment leads to enhanced expression of Testosterone-Repressed Prostate Message-2 (TRPM-2) and Transforming Growth Factor-beta 1 (TGF-β1) mRNA.[3] Both of these genes are associated with the induction of apoptosis.
-
p53: The tumor suppressor protein p53, a critical player in apoptosis and cell cycle regulation, is also affected by toremifene.[5]
-
MTHFD1L and ROS: Toremifene has been found to suppress the expression of Methylenetetrahydrofolate Dehydrogenase (NADP+ Dependent) 1-Like (MTHFD1L). This suppression disrupts redox homeostasis, leading to an increase in reactive oxygen species (ROS) and triggering apoptosis.[1]
Modulation of Cell Cycle and Proliferation Genes
Toremifene can arrest the cell cycle, thereby inhibiting the proliferation of cancer cells.
-
Cell Cycle Arrest: Flow cytometry analysis has shown that toremifene can induce a G0/G1 phase arrest in the cell cycle of breast cancer cells.[4][6] This prevents cells from entering the S phase, where DNA replication occurs, thus halting proliferation. The inhibitory effect of toremifene on MCF-7 cell proliferation increases with concentrations from 1 µM to 10 µM.[4] At a concentration of 5 µM, toremifene leads to a significant decrease in the percentage of cells in the S and G2/M phases.[4]
Reversal of Multidrug Resistance
A significant challenge in cancer therapy is the development of multidrug resistance. Toremifene has shown promise in overcoming this by regulating the expression of genes associated with drug efflux pumps.
-
BCRP/ABCG2: Toremifene has been demonstrated to downregulate the expression of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[7] This protein is an ATP-binding cassette transporter that actively pumps various chemotherapeutic drugs out of cancer cells, conferring resistance. By reducing BCRP expression, toremifene can increase the intracellular concentration of these drugs, potentially re-sensitizing resistant tumors to chemotherapy.
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative effects of toremifene on the expression of key genes in cancer cells, as reported in the scientific literature.
| Gene | Cancer Cell Line | Toremifene Concentration | Change in Expression | Reference |
| BCRP (ABCG2) | MCF-7/Promoter-BCRP | 0.1 µmol/L | 29.5% decrease in mRNA (P < 0.05) | [1] |
| 1 µmol/L | 68.1% decrease in mRNA (P < 0.01) | [1] | ||
| 10 µmol/L | 97.4% decrease in mRNA (P < 0.01) | [1] | ||
| TRPM-2 | DMBA-induced rat mammary carcinoma | Not specified | Enhanced mRNA expression | [3] |
| MTHFD1L | DMBA-induced rat mammary carcinoma | 5 mg·kg-1·day-1 and 40 mg·kg-1·day-1 | Suppressed expression | [1] |
| Bcl-2 | R3230AC rat mammary adenocarcinoma | Therapeutic oral doses | Altered expression | [5] |
| p53 | R3230AC rat mammary adenocarcinoma | Therapeutic oral doses | Altered expression | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by toremifene and a typical experimental workflow for studying its effects on gene expression.
Caption: Toremifene's mechanism of action in ER+ cancer cells.
Caption: A typical workflow for studying toremifene's effects.
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in studies investigating the effects of toremifene on gene expression.
Cell Culture and Toremifene Treatment
-
Cell Lines: ER-positive human breast cancer cell lines, such as MCF-7, are frequently used models.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Prior to toremifene treatment, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS for 24-48 hours to minimize the influence of exogenous estrogens.
-
Toremifene Treatment: this compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and added to the culture medium at various concentrations (typically in the range of 0.1 to 10 µM) for specified durations (e.g., 24, 48, or 72 hours). Control cells are treated with the vehicle alone.
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The relative expression levels of target genes are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system. The expression data is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in RNA input. The 2^-ΔΔCt method is commonly used to calculate the fold change in gene expression.
Protein Extraction and Western Blotting
-
Protein Lysate Preparation: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., BCRP, Bcl-2, p53). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Treated and control cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A to eliminate RNA staining.
-
Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting DNA histograms are analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., ERα). The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to determine the enrichment of specific DNA sequences (promoter regions of target genes) or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites of the protein.
Conclusion
This compound's anti-cancer activity is a result of its complex interplay with various cellular signaling pathways, primarily initiated by its modulation of the estrogen receptor. Its ability to alter the expression of genes involved in apoptosis, cell cycle regulation, and drug resistance underscores its multifaceted therapeutic potential. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the molecular mechanisms of toremifene and to develop novel therapeutic strategies for hormone-responsive cancers.
References
- 1. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic activity, apoptosis and TRPM-2 mRNA expression in DMBA-induced rat mammary carcinoma treated with anti-estrogen toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toremifene and its metabolites enhance doxorubicin accumulation in estrogen receptor negative multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional modulation of BCRP gene to reverse multidrug resistance by toremifene in breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Toremifene Citrate in Human Plasma using HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Toremifene (B109984) citrate (B86180) is a selective estrogen receptor modulator (SERM) utilized in the treatment of breast cancer. Accurate and reliable quantification of toremifene in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the analysis of toremifene citrate in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection. The described method is simple, specific, and demonstrates good linearity, precision, and accuracy.
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition and processing system is required.
Chemicals and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Tamoxifen Citrate or another suitable compound
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile (B52724)
-
Ammonium acetate
-
Triethylamine
-
Perchloric acid
-
Water (HPLC grade or equivalent)
-
Human plasma (drug-free)
Experimental Protocols
Preparation of Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare the Internal Standard (IS) stock solution similarly by dissolving 10 mg of the IS in 10 mL of methanol.
-
Store stock solutions at 2-8°C, protected from light.
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serially diluting the stock solution with methanol or mobile phase to achieve concentrations for calibration and quality control (QC) samples.
Calibration Standards and Quality Control (QC) Samples:
-
Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 10.0 µg/mL.[1]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner.
Sample Preparation (Protein Precipitation)
This protocol utilizes a simplified protein precipitation method for sample cleanup.[2]
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Add a fixed volume of the Internal Standard working solution.
-
Add 1 mL of acetonitrile or a solution of perchloric acid in methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for HPLC analysis.
HPLC-UV Analysis
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC Column | C18 (e.g., 150 mm x 4.6 mm, 10 µm)[1] |
| Mobile Phase | Methanol: 100 µmol/L Ammonium Acetate: Triethylamine (90:10:0.05, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 277 nm[1] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Method Validation
The bioanalytical method should be validated according to relevant international guidelines. Key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[1] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Data Presentation
Table 1: Linearity of this compound in Human Plasma
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | Insert Data |
| 0.5 | Insert Data |
| 1.0 | Insert Data |
| 2.5 | Insert Data |
| 5.0 | Insert Data |
| 7.5 | Insert Data |
| 10.0 | Insert Data |
| Correlation Coefficient (r²) | ≥ 0.999 [1] |
Table 2: Accuracy and Precision of this compound in Human Plasma
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (CV, %) |
| Low | Insert Data | Insert Data | Insert Data | Insert Data |
| Medium | Insert Data | Insert Data | Insert Data | Insert Data |
| High | Insert Data | Insert Data | Insert Data | Insert Data |
Experimental Workflow Visualization
Caption: Workflow for this compound analysis in plasma.
Conclusion
The HPLC-UV method described provides a robust and reliable approach for the quantitative determination of this compound in human plasma. The protocol is suitable for application in clinical and research settings for pharmacokinetic and bioanalytical studies. Adherence to good laboratory practices and proper method validation is essential for obtaining accurate and reproducible results.
References
Application Note: Toremifene Citrate Metabolite Identification Using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Toremifene (B109984) citrate, a selective estrogen receptor modulator (SERM), is primarily used in the treatment of advanced breast cancer in postmenopausal women.[1][2] Understanding its metabolic fate is crucial for evaluating its efficacy, safety profile, and for doping control purposes.[3][4] Toremifene is extensively metabolized in the liver, principally by the cytochrome P450 enzyme CYP3A4.[1][2][5] The primary metabolic pathways include N-demethylation, hydroxylation, carboxylation, and deamination.[3][5][6] This application note provides detailed protocols for the identification and characterization of toremifene metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[7][8]
Principle This method utilizes liquid chromatography (LC) to separate toremifene and its metabolites from complex biological matrices like urine or plasma. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for identification and structural elucidation. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) can provide accurate mass measurements for elemental composition determination.[3][9] Various MS/MS scan modes, such as Product Ion Scan, Precursor Ion Scan, and Selected Reaction Monitoring (SRM), are employed to characterize fragmentation patterns and identify specific metabolites.[3][4][7]
Experimental Protocols
Sample Preparation from Human Urine
This protocol is designed to extract free (unconjugated) and conjugated (glucuronide and sulphate) metabolites from urine samples.
Apparatus and Reagents:
-
Centrifuge
-
Mechanical shaker
-
Nitrogen evaporator
-
Vortex mixer
-
Phosphate (B84403) buffer (1 M, pH 7.4)
-
β-glucuronidase from E. coli
-
tert-Butyl methyl ether (TBME)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (ISTD) solution (e.g., 17α-methyltestosterone or deuterated analogs)
Protocol:
-
Hydrolysis of Conjugates:
-
Liquid-Liquid Extraction (LLE):
-
After incubation, allow the sample to cool to room temperature.
-
Add 7 mL of tert-butyl methyl ether (TBME).[6]
-
Cap the tube and shake vigorously on a mechanical shaker for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).[6][10]
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions for the analysis of toremifene metabolites. These should be optimized for the specific instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or QTOF) with an Electrospray Ionization (ESI) source.[11][12]
LC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Gradient | Start at 10% B, increase to 60% B over 15 min, then to 100% B over 5 min, hold for 2 min, and re-equilibrate at 10% B for 4 min.[11] |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40°C |
MS Conditions:
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| Scan Mode | Full Scan (for initial screening), Product Ion Scan (for structural elucidation), Precursor Ion Scan of m/z 72.2 (for N,N-dimethyl metabolites) or m/z 58.2 (for N-desmethyl metabolites)[4][7] |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 450°C |
| Collision Gas | Argon |
Data Presentation
Quantitative and Qualitative Metabolite Data
Mass spectrometry enables the identification and quantification of various toremifene metabolites. The major biotransformation routes are N-demethylation and hydroxylation.[5][6]
Table 1: Major Toremifene Metabolites and their Mass Spectrometric Data.
| Metabolite Name | Abbreviation | Biotransformation | Protonated Molecule [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|---|
| Toremifene | TOR | Parent Drug | 406.2 | 72.2 |
| N-Desmethyltoremifene | N-desTOR | N-demethylation | 392.2 | 58.2 |
| 4-Hydroxytoremifene | 4-OH-TOR | Hydroxylation | 422.4[7] | 72.2 |
| Deaminohydroxytoremifene (Ospemifene) | Osp | Deamination, Hydroxylation | 375.2 | N/A |
| Carboxylated Metabolite | TOR-COOH | Carboxylation | 402.2[7] | 72.2 |
| N-demethyl-4-hydroxy-toremifene | N-des-4-OH-TOR | N-demethylation, Hydroxylation | 408.3[7] | 58.2 |
Table 2: Example Pharmacokinetic Data from Human Studies.
| Compound | Dose | Cmax (ng/mL) | Tmax (hours) |
|---|---|---|---|
| Toremifene | 120 mg (single dose) | 414 ± 173[5] | 2 (median)[5] |
| N-Desmethyltoremifene | 120 mg (single dose) | 130 ± 53[5] | 72 (median)[5] |
| Deaminohydroxytoremifene | 120 mg (single dose) | 38 ± 24[5] | 2 (median)[5] |
| 4-Hydroxytoremifene | 400 mg/day | 383 - 515[5] | N/A |
Visualizations
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic conversion of toremifene and the general workflow for its analysis.
References
- 1. Toremifene - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Urinary excretion profiles of toremifene metabolites by liquid chromatography-mass spectrometry. Towards targeted analysis to relevant metabolites in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. Mass spectrometric analyses of urinary clomiphene and toremifene metabolites in doping control by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Toremifene Citrate in MCF-7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) Citrate is a selective estrogen receptor modulator (SERM) that exhibits antiestrogenic properties in breast tissue.[1][2][3] It competitively binds to the estrogen receptor (ER), thereby inhibiting the proliferative effects of estrogen, a key driver in hormone receptor-positive breast cancers.[1][2][3] The MCF-7 human breast adenocarcinoma cell line is an estrogen receptor-positive cell line widely used as an in vitro model for studying the efficacy and mechanism of action of endocrine therapies like Toremifene Citrate. These application notes provide detailed protocols for the use of this compound in MCF-7 cell culture, including methods for assessing its impact on cell viability, apoptosis, and gene expression.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on MCF-7 cells based on existing literature.
| Parameter | Value | Reference(s) |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) | [4] |
| Receptor Status | Estrogen Receptor Positive (ER+) | [4] |
| Effective Concentration | 1 µM - 10 µM | [5][6] |
| Reported IC50 (Ac-1 cells) | 1 µM | [7] |
| Apoptosis Induction | ~60% at 7.5 µM after 72 hours | |
| Cell Cycle Arrest | Decrease in S and G2/M phases at 5 µM | [5][6] |
Table 1: Summary of this compound Effects on MCF-7 Cells
| Gene Target | Expected Change in Expression | Method of Analysis | Reference(s) |
| TGF-β1 | Upregulation | qRT-PCR, Northern Blot | [4] |
| TRPM-2 | Upregulation | qRT-PCR, Northern Blot | [4] |
| pS2 | Downregulation | Northern Blot |
Table 2: Expected Gene Expression Changes in MCF-7 Cells Treated with this compound
Experimental Protocols
MCF-7 Cell Culture
Aseptic techniques should be strictly followed throughout the cell culture procedures.
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Non-Essential Amino Acids (NEAA)
-
Insulin solution
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 2 mM L-Glutamine, 0.1 mM NEAA, 10 µg/mL insulin, and 1% Penicillin-Streptomycin. For studies on estrogenic effects, it is recommended to use phenol (B47542) red-free EMEM.
-
Cell Thawing: Thaw a frozen vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Maintenance: Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO₂. The doubling time for MCF-7 cells is approximately 30-40 hours.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:6.
This compound Treatment
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium (phenol red-free recommended)
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 7.5 µM, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for MTT assay, 6-well plates for apoptosis and gene expression analysis). Allow cells to adhere and reach approximately 50-60% confluency. Replace the medium with medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
MTT Assay for Cell Viability
Materials:
-
96-well cell culture plates
-
This compound-treated and control MCF-7 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 2. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Annexin V/PI Apoptosis Assay
Materials:
-
6-well cell culture plates
-
This compound-treated and control MCF-7 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound (e.g., 7.5 µM) and a vehicle control for the desired time (e.g., 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
qRT-PCR for Gene Expression Analysis
Materials:
-
6-well cell culture plates
-
This compound-treated and control MCF-7 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., TGF-β1, TRPM-2) and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
RNA Extraction: After treatment, lyse the cells directly in the wells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green master mix, specific primers for the target and reference genes, and the synthesized cDNA as a template.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.
Mandatory Visualization
Caption: Experimental workflow for studying the effects of this compound on MCF-7 cells.
Caption: Proposed signaling pathway of this compound in MCF-7 breast cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - NCI [cancer.gov]
- 3. Induction of transforming growth factor beta by the antiestrogens droloxifene, tamoxifen, and toremifene in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tamoxifen induces TGF-beta 1 activity and apoptosis of human MCF-7 breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Toremifene Citrate Dosage for In-Vivo Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Toremifene (B109984) Citrate in pre-clinical in-vivo studies involving mice. This document outlines recommended dosage ranges, detailed experimental protocols for various administration routes, and an overview of the primary signaling pathway affected by this selective estrogen receptor modulator (SERM).
Introduction
Toremifene Citrate is a nonsteroidal triphenylethylene (B188826) derivative that exhibits tissue-specific estrogenic and antiestrogenic properties.[1] In breast tissue, it acts as an estrogen antagonist, competitively binding to estrogen receptors (ERs) and blocking the growth-stimulatory effects of estrogen, making it a valuable tool in cancer research.[2][3] Conversely, it can display estrogenic (agonist) effects in other tissues such as bone, potentially offering protective benefits against bone loss.[2][3] Its dual activity makes it a subject of interest in various research fields beyond oncology, including endocrinology and bone biology.
Data Presentation: this compound Dosages in Mice
The following tables summarize this compound dosages used in various in-vivo mouse models, compiled from peer-reviewed literature. These tables are intended to serve as a guide for study design. Researchers should note that the optimal dosage can vary depending on the mouse strain, age, sex, and specific experimental model.
Table 1: this compound Dosage in Cancer Models (Mice)
| Mouse Model | Cell Line (if applicable) | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Athymic Nude | MDA-MB-231 (ER-) | 5 mg/day | Oral (p.o.) | Not specified | No effect on tumor growth | [4] |
| Athymic Nude | MCF-7 (ER+) | Not specified, via 2-cm capsule | Subcutaneous (s.c.) implant | 44+ days | Inhibited estrogen-stimulated tumor growth | [4] |
| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | N/A | 6.6 mg/kg/day | Not specified | Up to 33 weeks | Increased tumor latency | [5] |
| Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | N/A | 33 mg/kg/day | Not specified | Up to 33 weeks | Increased tumor latency | [5] |
Table 2: this compound Dosage in Other In-Vivo Models (Mice)
| Mouse Model | Application | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Immature/Ovariectomized | Uterotrophic Assay | 0.05 mg/kg | Not specified | 3 days | Showed estrogenic and antiestrogenic responses | [4] |
Table 3: this compound Dosage in Rat Models (for reference)
| Rat Model | Application | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley | Mammary Carcinoma (DMBA-induced) | 0.3 - 30.0 mg/kg/day | Gastric Instillation | At least 5 weeks | Significant decrease in new tumors at most doses | [2] |
| Ovariectomized Sprague-Dawley | Bone Loss | 0.3, 3.0, or 30 mg/kg/day | Oral (p.o.) | 2 months | Inhibited ovariectomy-induced bone loss | [6] |
| Neonatal Sprague-Dawley | Uterine Development | 10 µ g/day | Subcutaneous (s.c.) injection | PND 1-5 or 10-14 | Increased uterine weight and inhibited gland development | [7] |
Experimental Protocols
Preparation of this compound for In-Vivo Administration
This compound has low water solubility. Therefore, appropriate vehicle selection and preparation are critical for consistent and accurate dosing.
a) Suspension in Corn Oil (for Oral Gavage or Intraperitoneal Injection)
This is a common method for administering lipophilic compounds.
-
Materials:
-
This compound powder
-
Sterile corn oil
-
Sterile glass vial
-
Magnetic stirrer and stir bar or vortex mixer
-
Scale
-
-
Protocol:
-
Calculate the required amount of this compound and corn oil based on the desired concentration and total volume needed.
-
In a sterile glass vial, weigh the this compound powder.
-
Add the calculated volume of sterile corn oil to the vial.
-
Mix thoroughly using a magnetic stirrer or vortex mixer until a uniform suspension is achieved. Gentle warming (to 37°C) may aid in dissolution, but stability at this temperature should be confirmed.[5]
-
Store the suspension protected from light.[5] Before each use, ensure the suspension is vortexed to guarantee homogeneity.
-
b) Solubilization in a Multi-Component Vehicle (for Oral Gavage)
For compounds that are difficult to suspend, a multi-component solvent system can be used.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween® 80
-
Sterile deionized water (ddH₂O)
-
Sterile tubes
-
-
Protocol Example:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This solution should be prepared fresh before use.
-
Administration Routes
The choice of administration route depends on the experimental design, desired pharmacokinetic profile, and the vehicle used. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
a) Oral Gavage (p.o.)
Oral gavage ensures accurate oral dosing.
-
Materials:
-
Mouse gavage needle (18-20 gauge, with a rounded tip)
-
Syringe (1 mL)
-
Prepared this compound solution/suspension
-
-
Protocol:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.
-
Fill the syringe with the appropriate volume of the this compound preparation.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth into the esophagus. Do not force the needle.
-
Once the needle is in the esophagus (there should be no resistance), slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
b) Intraperitoneal Injection (i.p.)
Intraperitoneal injection allows for systemic administration and rapid absorption.
-
Materials:
-
Syringe (1 mL) with a 25-27 gauge needle
-
Prepared this compound solution/suspension
-
70% ethanol
-
-
Protocol:
-
Weigh the mouse to calculate the correct injection volume. The maximum recommended volume for IP injection in mice is typically 10 mL/kg.
-
Fill the syringe with the calculated volume of the this compound preparation.
-
Position the mouse to expose its abdomen. The lower right quadrant of the abdomen is the preferred injection site to avoid the cecum and bladder.
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound's primary mechanism of action is through the modulation of estrogen receptor signaling. As a SERM, its effect is tissue-dependent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - NCI [cancer.gov]
- 4. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The effect of toremifene on bone and uterine histology and on bone resorption in ovariectomised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of toremifene on neonatal rat uterine growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toremifene Citrate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to preparing and utilizing Toremifene Citrate stock solutions for in vitro cell-based assays. Adherence to these protocols is crucial for obtaining accurate, reproducible, and reliable experimental results.
This compound is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities.[1][2] It is primarily used in the treatment of hormone receptor-positive breast cancer by competitively inhibiting the binding of estrogen to its receptor, thereby blocking estrogen-mediated cell growth and proliferation.[3][4][5]
Data Presentation: this compound Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈ClNO • C₆H₈O₇ | [1][6] |
| Molecular Weight | 598.10 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [7][8] |
| pKa | ~8.0 | [1][7] |
| Solubility (DMSO) | ≥ 100 mg/mL (≥ 167.2 mM) | [8][9] |
| Solubility (DMF) | 30 mg/mL | [6] |
| Solubility (Methanol) | Sparingly soluble | [7] |
| Solubility (Ethanol) | Slightly soluble | [7] |
| Solubility (Water) | 0.44 mg/mL at 37°C | [7] |
| Storage (Solid) | 2-8°C, desiccated | [8] |
| Storage (Stock Solution) | -20°C (1 month) or -80°C (1 year) | [9] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), the recommended solvent for cell culture applications.
Materials:
-
This compound powder (purity ≥98%)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment, such as a laminar flow hood, ensure all materials are clean and sterile.
-
Weighing this compound: Accurately weigh 59.81 mg of this compound powder and transfer it to a sterile conical tube.
-
Solvent Addition: Add 1 mL of sterile, cell culture-grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterile Filtration (Optional): For applications requiring the highest degree of sterility, the stock solution can be filter-sterilized using a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE membrane).
-
Aliquoting: Dispense the 100 mM stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[9] Protect the solution from light as this compound is sensitive to ultraviolet light.[7]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration stock solution to the final working concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for the cell line
-
Sterile conical tubes or multi-well plates
Procedure:
-
Determine Final Concentration: Decide on the final concentration(s) of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in the total volume of your cell culture medium.
-
Formula: Volume of Stock (µL) = (Final Concentration (µM) x Total Volume (mL)) / 100
-
-
Maintain Low DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being ideal.
-
Serial Dilution (Recommended): For lower final concentrations, it is recommended to perform a serial dilution of the stock solution in sterile cell culture medium to ensure accuracy.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to differentiate the effects of the compound from the effects of the solvent.
-
Addition to Cells: Add the freshly prepared working solution (or vehicle control) to your cells in culture. Gently mix the plate or flask to ensure even distribution.
-
Immediate Use: It is best practice to use the freshly prepared working solutions immediately for optimal results.
Visualizations
Caption: Experimental workflow for this compound stock and working solution preparation.
Caption: this compound's mechanism of action in inhibiting estrogen signaling.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Toremifene (citrate) | CAS 89778-27-8 | Cayman Chemical | Biomol.com [biomol.com]
- 7. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. トレミフェン クエン酸塩 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
Toremifene Citrate in Rat Models of Breast Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Toremifene (B109984) citrate (B86180) is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer in postmenopausal women.[1][2] In preclinical research, rodent models are indispensable for evaluating the efficacy, safety, and mechanisms of action of anti-cancer agents like toremifene. Chemically-induced mammary carcinoma models in rats, particularly those using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) or N-methyl-N-nitrosourea (NMU), are well-established and widely used because they develop hormone-dependent tumors that closely mimic aspects of human breast cancer.[3][4][5]
Toremifene functions primarily as an estrogen receptor antagonist in breast tissue.[6] It competitively binds to estrogen receptors, blocking the proliferative signaling cascade initiated by estrogen, thereby inhibiting the growth of hormone-dependent cancer cells.[3][7] Its antitumor effects in rat models are characterized by a reduction in tumor incidence, multiplicity, and volume, as well as an increase in tumor latency.[4] Beyond its primary mechanism, recent studies suggest toremifene may also induce tumor cell death through other pathways, including the suppression of metabolic enzymes like MTHFD1L, leading to increased intracellular reactive oxygen species (ROS) and subsequent apoptosis.[8]
These protocols and data summaries are intended to provide a comprehensive guide for researchers utilizing rat models to study the effects of toremifene citrate on breast cancer.
Experimental Protocols and Workflows
Protocol: DMBA-Induced Mammary Carcinogenesis Model
This protocol outlines the induction of mammary tumors in Sprague-Dawley rats using DMBA and subsequent treatment with this compound to evaluate its chemopreventive or therapeutic efficacy.
2.1.1 Materials
-
Female Sprague-Dawley rats (40-45 days old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Vehicle for DMBA (e.g., Peanut oil, Sesame oil)
-
This compound
-
Vehicle for Toremifene (e.g., Peanut oil, Sodium carboxymethyl cellulose)
-
Gavage needles
-
Standard laboratory animal housing and diet
2.1.2 Procedure
-
Acclimatization: Upon arrival, house female Sprague-Dawley rats for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Tumor Induction: At 50-55 days of age, administer a single dose of DMBA to each rat. A typical dose is 20 mg per animal or 100 mg/kg body weight, dissolved in a suitable oil vehicle.[4][8] Administer via oral gavage.
-
Tumor Monitoring: Beginning approximately four weeks post-DMBA administration, palpate the mammary region of each rat weekly to detect tumor formation. Record the date of appearance of the first palpable tumor for latency calculations.
-
Grouping and Treatment: Once tumors are established (or at a set time point post-DMBA for prevention studies, e.g., 28 days), randomly assign rats to control and treatment groups.[4][9]
-
Control Group: Administer the vehicle daily via oral gavage.
-
Toremifene Group(s): Administer this compound at desired dose levels (e.g., low dose: 5 mg/kg/day; high dose: 40 mg/kg/day) dissolved in the vehicle.[8] Administration is typically performed daily by oral gavage for a predetermined period (e.g., 4 to 28 weeks).[4][8]
-
-
Data Collection:
-
Continue weekly palpation, measuring tumor dimensions with calipers to calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status weekly.
-
-
Endpoint Analysis: At the end of the study, sacrifice animals according to approved ethical guidelines.
-
Excise all mammary tumors, count them (for multiplicity), weigh them, and measure their final volume.
-
Collect tumors and other relevant tissues (e.g., liver, uterus) for histopathological analysis, protein expression studies, or RNA sequencing.
-
Experimental Workflow Diagram
Caption: Workflow for a DMBA-induced rat mammary tumor study.
Quantitative Data Presentation
The efficacy of this compound has been quantified in several studies using chemically-induced rat mammary tumor models. The tables below summarize key findings.
Table 1: Efficacy of Toremifene in DMBA-Induced Mammary Tumor Models
| Rat Strain | Toremifene Dose | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|
| Sprague-Dawley | 200 or 800 µ g/animal/day | 4 months | Tumor incidence reduced from 75% (control) to <20%. | [4] |
| Sprague-Dawley | 2, 10, or 50 mg/kg/day | 4 weeks | Induced tumor regressions in 39%, 35%, and 46% of animals, respectively. | [10] |
| Sprague-Dawley | 5 or 40 mg/kg/day | ~28 weeks | Significantly reduced tumor incidence, volume, and multiplicity. |[8] |
Table 2: Efficacy of Toremifene in NMU-Induced Mammary Tumor Model
| Rat Strain | Toremifene Dose | Treatment Duration | Tumor Incidence (%) | Tumor Multiplicity (tumors/rat) | Tumor Latency (days) | Reference |
|---|
| Sprague-Dawley | Not specified | Terminated at 180 days | 46% (vs. 100% in control) | 0.7 ± 0.2 (vs. 10.6 ± 1.2 in control) | 166 ± 8 (vs. 53 ± 4 in control) |[4] |
Mechanism of Action and Signaling Pathways
Primary Mechanism: Estrogen Receptor Antagonism
Toremifene is a SERM that exhibits tissue-specific effects.[3] In breast tissue, it acts as an estrogen antagonist. It competitively binds to the estrogen receptor (ER), preventing the binding of endogenous estradiol. This Toremifene-ER complex is conformationally distinct from the estradiol-ER complex, leading to altered co-factor recruitment and preventing the transcription of estrogen-responsive genes that drive cell proliferation.[7][11]
Caption: Toremifene competitively blocks estrogen binding to its receptor.
Secondary Mechanism: Induction of ROS-Mediated Apoptosis
Recent evidence from a DMBA-rat model suggests toremifene can also induce apoptosis through pathways independent of ER antagonism.[8] Toremifene has been shown to suppress the expression of Methylenetetrahydrofolate Dehydrogenase 1-Like (MTHFD1L), a key enzyme in mitochondrial folate metabolism.[8] This suppression disrupts cellular redox homeostasis, leading to an accumulation of intracellular Reactive Oxygen Species (ROS). Elevated ROS levels trigger the mitochondrial apoptotic pathway, characterized by the release of Cytochrome c, which ultimately activates caspases and leads to programmed cell death.[8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gene expression profiling of NMU-induced rat mammary tumors: cross species comparison with human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - NCI [cancer.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Toremifene exerts chemopreventive effects against breast cancer through MTHFD1L suppression and ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor actions of toremifene in the 7,12-dimethylbenzanthracene (DMBA)-induced rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiestrogenic and antitumor properties of the new triphenylethylene derivative toremifene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Western Blot Analysis of Estrogen Receptor (ERα) Expression Following Toremifene Citrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) Citrate is a first-generation selective estrogen receptor modulator (SERM) utilized in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Its mechanism of action involves competitive binding to the estrogen receptor, leading to a conformational change that modulates gene expression.[1] In breast tissue, toremifene acts as an antagonist, inhibiting the proliferative effects of estrogen. A key method to evaluate the efficacy and mechanism of SERMs like toremifene is to assess their impact on the expression levels of their target, the estrogen receptor alpha (ERα). Western blot analysis is a fundamental technique to quantify changes in ERα protein levels within cancer cells following drug treatment.
These application notes provide a detailed protocol for the treatment of the ER+ human breast cancer cell line, MCF-7, with Toremifene Citrate and the subsequent analysis of ERα expression by Western blot.
Signaling Pathway and Mechanism of Action
This compound, as a SERM, binds to the ligand-binding domain of the Estrogen Receptor. This binding event prevents the natural ligand, estradiol (B170435) (E2), from activating the receptor. The Toremifene-ER complex recruits a different set of co-regulator proteins compared to the Estradiol-ER complex. This altered complex can lead to the downregulation of ERα protein levels, which is thought to occur, in part, through the ubiquitin-proteasome pathway, leading to receptor degradation. This reduction in ERα levels is a key indicator of the drug's target engagement and efficacy.
Figure 1: this compound Signaling Pathway.
Experimental Workflow
The overall experimental process for analyzing ERα expression after this compound treatment involves several key stages, from cell culture to data analysis.
References
Application Notes: Gene Expression Analysis in Toremifene Citrate Treated Cells using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) Citrate is a first-generation nonsteroidal Selective Estrogen Receptor Modulator (SERM) used primarily in the treatment of hormone receptor-positive metastatic breast cancer.[1] Its mechanism of action involves competitive binding to estrogen receptors (ERs), leading to both antiestrogenic and estrogenic effects in a tissue-specific manner.[2] In breast tissue, toremifene acts as an estrogen antagonist, blocking the growth-stimulatory effects of estrogen.[1] This blockade modulates the expression of various genes crucial for cell cycle regulation, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels).[1]
Quantitative Real-Time Polymerase Chain Reaction (qPCR) is a powerful and widely used technique for measuring gene expression levels with high sensitivity and specificity, often considered the "gold standard" for quantifying mRNA.[3][4] It allows for precise measurement of changes in the expression of target genes following drug treatment.
These application notes provide a comprehensive set of protocols for researchers to investigate the effects of Toremifene Citrate on gene expression in cancer cell lines using qPCR, from cell culture and treatment to data analysis and interpretation.
Mechanism of Action: Toremifene and Estrogen Receptor Signaling
Toremifene exerts its effects by modulating estrogen receptor (ER) signaling pathways. Estrogen signaling can be broadly categorized into two main types: genomic and non-genomic.
-
Genomic (Classical) Pathway: In this pathway, estrogen binds to ERs in the nucleus. The activated receptor-ligand complex dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to regulate transcription.[5][6][7]
-
Non-Genomic (Non-Classical) Pathways: These pathways involve more rapid cellular responses. ERs can interact with other transcription factors like AP-1 and Sp1 to regulate genes that do not contain EREs.[8] Additionally, membrane-associated ERs can activate intracellular signaling cascades, such as the PI3K/AKT and MAPK pathways, which in turn phosphorylate downstream targets and modulate gene expression.[6][8]
Toremifene, by competitively binding to ERs, blocks or alters these signaling cascades, leading to changes in the transcriptional landscape of the cell.
Caption: Toremifene competitively binds to ER, modulating genomic and non-genomic signaling.
Experimental Workflow Overview
The process of analyzing gene expression changes following toremifene treatment involves several key stages, from initial cell culture to the final quantitative data analysis. Each step must be performed with care to ensure data accuracy and reproducibility.
Caption: Workflow for gene expression analysis using qPCR in toremifene-treated cells.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol details the steps for culturing ER-positive breast cancer cells and treating them with this compound.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (powder)
-
DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into culture plates at a density that will allow them to reach 70-80% confluency by the time of treatment.
-
Drug Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C. From this stock, prepare working solutions in complete growth medium. Note: The final DMSO concentration in the medium should be consistent across all treatments, including the vehicle control, and should not exceed 0.1% to avoid solvent-induced cellular stress.
-
Treatment: Once cells are 70-80% confluent, remove the old medium. Add fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.[9]
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
This protocol describes the extraction of high-quality total RNA.
Materials:
-
TRIzol reagent or a commercial column-based RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of a 6-well plate. Pipette up and down several times to lyse the cells.[10]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix, and incubate for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quality & Quantity Control:
-
Measure the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio between 1.8 and 2.0 indicates pure RNA.[10][11]
-
Assess RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol outlines the conversion of RNA to complementary DNA (cDNA).
Materials:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase enzyme
-
Oligo(dT) or random hexamer primers
-
dNTP mix
-
RNase inhibitor
-
Reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free PCR tube, combine 1-2 µg of total RNA, primers, and nuclease-free water. The exact volumes will depend on the commercial kit used.
-
Denaturation: Heat the mixture at 65°C for 5 minutes, then place it immediately on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing the reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Synthesis: Add the master mix to the RNA/primer tube. Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
Protocol 4: Quantitative PCR (qPCR)
This protocol describes the setup for qPCR using SYBR Green-based detection.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for target and reference genes (see Table 1 for examples)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Primer Design: Design or obtain validated primers for your genes of interest. Primers should typically produce an amplicon of 70-200 bp.
-
Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of cDNA template (diluted)
-
6 µL of Nuclease-free water
-
Note: Include technical replicates (at least duplicates or triplicates) for each sample. Also, include a no-template control (NTC) for each primer set.[12]
-
-
Thermal Cycling: Run the plate on a real-time PCR instrument. A typical protocol is:
-
Initial Denaturation: 95°C for 10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.[3]
-
Data Presentation and Analysis
The most common method for relative quantification in qPCR is the Comparative Ct (ΔΔCt) method.[10] This method determines the fold change in the expression of a target gene in a treated sample relative to an untreated control, after normalization to a stable reference gene.
Table 1: Example Target and Reference Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function | Rationale for Selection |
| Target Genes | |||
| TFF1 (pS2) | Trefoil factor 1 | Estrogen-regulated protein | Classic ER target gene, indicates ER pathway modulation. |
| BCL2 | B-cell lymphoma 2 | Anti-apoptotic protein | Toremifene can induce apoptosis.[13] |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle inhibitor | Toremifene affects cell cycle progression.[3] |
| ICAM1 | Intercellular Adhesion Molecule 1 | Cell surface glycoprotein | Expression can be increased by toremifene.[14] |
| Reference Genes | |||
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis | Commonly used housekeeping gene.[3] |
| ACTB | Beta-actin | Cytoskeleton component | Commonly used housekeeping gene. |
| RPLP0 | Ribosomal Protein Lateral Stalk Subunit P0 | Protein synthesis | Stable reference gene.[3] |
Note: The stability of reference genes should be validated for the specific cell line and experimental conditions.
Analysis using the ΔΔCt Method
Caption: Logical flow for calculating relative gene expression using the ΔΔCt method.
Table 2: Example qPCR Data Analysis and Presentation (Hypothetical Data)
| Sample Group | Target Gene | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt (Ct_Target - Ct_GAPDH) | ΔΔCt (ΔCt_Treated - ΔCt_Control) | Fold Change (2^-ΔΔCt) |
| Vehicle Control | BCL2 | 21.5 | 19.0 | 2.5 | 0.0 | 1.0 |
| Toremifene (5µM) | BCL2 | 23.0 | 19.1 | 3.9 | 1.4 | 0.38 |
| Vehicle Control | CDKN1A | 26.8 | 19.0 | 7.8 | 0.0 | 1.0 |
| Toremifene (5µM) | CDKN1A | 25.1 | 18.9 | 6.2 | -1.6 | 3.03 |
Interpretation of Hypothetical Data:
-
BCL2: Toremifene treatment resulted in a fold change of 0.38, indicating a significant downregulation of this anti-apoptotic gene.
-
CDKN1A: Toremifene treatment led to a 3.03-fold upregulation of this cell cycle inhibitor gene.
Statistical analysis (e.g., a Student's t-test) should be performed on the replicate ΔCt values to determine if the observed changes are statistically significant.[12]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - NCI [cancer.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. scispace.com [scispace.com]
- 9. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 12. qPCR における精度 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. The effect of toremifene on the expression of genes in a rat mammary adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Toremifene Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toremifene (B109984) Citrate is a selective estrogen receptor modulator (SERM) that has demonstrated efficacy in the treatment of estrogen receptor-positive breast cancer.[1] Beyond its hormonal modulation, Toremifene Citrate has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[2][3] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of apoptotic markers.
The primary mechanism of this compound's apoptotic induction involves the modulation of genes related to the cell cycle and programmed cell death.[1] Studies have indicated its role in disrupting the mitochondrial membrane potential and activating the intrinsic apoptotic pathway.[3] This process is often characterized by the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, a key hallmark of early apoptosis, and subsequent loss of membrane integrity in late apoptosis.
This document outlines the materials and methods for inducing apoptosis in cancer cell lines with this compound and quantifying the apoptotic cell population using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.
Data Presentation
The following tables summarize the quantitative data on apoptosis induced by this compound in different cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Vascular Smooth Muscle Cells (VSMCs) after 24 hours. [3]
| This compound (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 6.39 | 1.97 | 8.36 |
| 1 | No obvious change | No obvious change | No obvious change |
| 2 | 14.21 | 3.27 | 17.48 |
| 5 | 16.89 | 5.48 | 22.37 |
| 7.5 | 18.23 | 7.15 | 25.38 |
| 10 | 20.56 | 9.12 | 29.68 |
Table 2: this compound-Induced Apoptosis in Breast Cancer Cell Lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| MCF-7 | 7.5 | 3 days | ~60% of cells exhibit apoptotic morphology | [2] |
| ZR-75-1 | 5-10 | Not Specified | Induction of apoptosis and inhibition of mitosis | [2] |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines:
-
MCF-7 (ER-positive human breast adenocarcinoma cell line)
-
ZR-75-1 (ER-positive human breast ductal carcinoma cell line)
-
LNCaP (androgen-sensitive human prostate adenocarcinoma cell line)
-
PC-3 (androgen-insensitive human prostate adenocarcinoma cell line)
-
-
Culture Conditions:
-
Culture cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Store the stock solution at -20°C.
-
Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Induction of Apoptosis:
-
Seed cells in 6-well plates at a density of 1 x 10^5 to 5 x 10^5 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and PI Staining
This protocol is adapted from standard Annexin V/PI staining procedures.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS), calcium- and magnesium-free
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or brief trypsinization. Collect both the detached and adherent cells.
-
For suspension cells, collect the cells directly.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C after each wash.
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 10 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate controls for setting up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant)
-
-
Experimental Workflow
The following diagram illustrates the workflow for the flow cytometry analysis of this compound-induced apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adverse effect of anticancer drug toremifene on vascular smooth muscle cells is an important aspect of its tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Establishing and Characterizing a Toremifene Citrate-Resistant Breast Cancer Cell Line
Introduction
Toremifene (B109984) citrate (B86180) is a first-generation selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer in postmenopausal women.[1][2][3][4] Similar to tamoxifen, its mechanism of action involves competitive binding to the estrogen receptor, thereby blocking the growth-stimulatory effects of estrogen in hormone-sensitive tumor cells.[2][4] Despite its efficacy, a significant challenge in endocrine therapy is the development of resistance, which can be either de novo (pre-existing) or acquired over the course of treatment.[5][6][7]
Acquired resistance to SERMs like toremifene often involves complex molecular alterations.[8] These can include the activation of alternative growth factor signaling pathways that bypass the need for estrogen-mediated signaling.[7] Key pathways implicated in this process are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, which can be hyperactivated by receptor tyrosine kinases such as EGFR and HER2.[6][7][9][10] This activation can lead to ligand-independent phosphorylation and activation of the estrogen receptor, rendering the antiestrogen (B12405530) therapy ineffective.[7][11]
Developing toremifene-resistant breast cancer cell lines in vitro is an essential tool for studying the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[12][13] The most common method involves the long-term, continuous exposure of a parental ER+ cell line, such as MCF-7, to gradually increasing concentrations of the drug.[13][14][15] This process selects for a subpopulation of cells that can survive and proliferate despite the presence of toremifene.
These application notes provide a comprehensive guide for researchers to establish, characterize, and utilize a toremifene citrate-resistant breast cancer cell line.
Experimental Workflow and Signaling Pathways
The overall workflow for establishing and characterizing a toremifene-resistant cell line involves three main phases: baseline characterization of the parental cell line, long-term drug exposure to induce resistance, and comprehensive characterization of the resulting resistant cell line.
References
- 1. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tamoxifen Resistance in Breast Cancer [biomolther.org]
- 6. Frontiers | Molecular Mechanisms of Endocrine Resistance in Estrogen-Receptor-Positive Breast Cancer [frontiersin.org]
- 7. Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Models and Mechanisms of Acquired Antihormone Resistance in Breast Cancer: Significant Clinical Progress Despite Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Academy [procellsystem.com]
In-Vitro Techniques for Studying Toremifene Citrate's Anti-Tumor Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in-vitro techniques used to evaluate the anti-tumor effects of Toremifene (B109984) Citrate. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of key signaling pathways and workflows to facilitate the study of this selective estrogen receptor modulator (SERM) in a laboratory setting.
Introduction to Toremifene Citrate's Anti-Tumor Activity
This compound is a nonsteroidal selective estrogen receptor modulator (SERM) primarily used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its primary mechanism of action involves competitive binding to estrogen receptors, thereby blocking the growth-promoting effects of estrogen in hormone-sensitive breast cancer cells.[1] Beyond its anti-estrogenic activity, in-vitro studies have revealed that this compound exerts its anti-tumor effects through various other mechanisms, including the induction of apoptosis (programmed cell death) and modulation of cellular signaling pathways involved in cell cycle regulation and proliferation.[1] Toremifene has also been shown to inhibit the growth of ER-negative breast cancer cells and may have therapeutic potential in other cancers, although the mechanisms are less understood.[3]
Key In-Vitro Assays for Assessing Anti-Tumor Effects
A battery of in-vitro assays is essential to comprehensively characterize the anti-tumor properties of this compound. These assays allow for the quantitative assessment of its effects on cell viability, proliferation, apoptosis, and the cell cycle.
Cell Viability and Proliferation Assays
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of the number of viable cells.
Quantitative Data Summary:
| Cell Line | Cancer Type | This compound Concentration | Effect on Cell Viability/Proliferation | Reference |
| MCF-7 | Breast Cancer (ER+) | 1 µM - 10 µM | Inhibition of cell growth | [4] |
| Vascular Smooth Muscle Cells | Not Applicable | 5 µM, 7.5 µM, 10 µM | Inhibition of cell division and proliferation in a concentration- and time-dependent manner. | [3] |
Experimental Protocol: MTT Assay
Materials:
-
This compound
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Apoptosis Assays
The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Treatment Duration | Percentage of Apoptotic Cells | Reference |
| MCF-7 | 7.5 µM | 3 days | ~60% (morphological characteristics of apoptosis) | [1] |
| Vascular Smooth Muscle Cells | 2.5 µM | 24 hours | Early: 14.21%, Late: 3.27% | [3] |
| Vascular Smooth Muscle Cells | 5 µM | 24 hours | Early: 16.83%, Late: 4.59% | [3] |
| Vascular Smooth Muscle Cells | 7.5 µM | 24 hours | Early: 18.27%, Late: 6.84% | [3] |
| Vascular Smooth Muscle Cells | 10 µM | 24 hours | Early: 20.56%, Late: 9.12% | [3] |
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow of the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like Propidium Iodide (PI).
Quantitative Data Summary:
| Cell Line | This compound Concentration | Effect on Cell Cycle | Reference |
| MCF-7 | 5 µM | Decrease in the relative percentages of S- and G2/M-phase cells. | [4][5] |
| MDA-A1 (ER-) | Not specified | G0/G1 arrest | [6] |
| Vascular Smooth Muscle Cells | 5 µM | Increase in G0/G1 phase (64.23%), Decrease in S phase (23.14%) | [3] |
| Vascular Smooth Muscle Cells | 7.5 µM | Increase in G0/G1 phase (67.55%), Decrease in S phase (22.18%) | [3] |
| Vascular Smooth Muscle Cells | 10 µM | Increase in G0/G1 phase (76.81%), Decrease in S phase (9.83%) | [3] |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells by trypsinization, centrifuge, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software to model the cell cycle distribution.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Investigating Molecular Mechanisms: Signaling Pathways
This compound's anti-tumor effects are mediated by its influence on various signaling pathways. Western blotting is a key technique to investigate changes in the expression and phosphorylation status of proteins within these pathways.
Signaling Pathways Modulated by this compound:
-
Estrogen Receptor (ER) Signaling: As a SERM, Toremifene directly antagonizes estrogen's ability to activate its receptor and downstream signaling cascades that promote cell proliferation.
-
MAPK Signaling Pathway: Toremifene has been shown to suppress the IGF-1 stimulated cell growth of breast cancer by inhibiting the phosphorylation of ERK1/2 in the MAPK pathway.[2]
-
Apoptosis Regulation: Toremifene can modulate the expression of proteins involved in apoptosis, such as the Bcl-2 family of proteins. It has been shown to increase the expression of TRPM-2, a gene associated with apoptosis.[1][7]
-
Cell Cycle Regulation: Toremifene can influence the expression of key cell cycle regulators like cyclin D1 and cyclin-dependent kinases (CDKs).[7][8]
Experimental Protocol: Western Blot Analysis
Materials:
-
This compound
-
Target cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, total ERK, Bcl-2, Bax, Cyclin D1, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Diagrams:
Estrogen Receptor Signaling Pathway
Caption: Toremifene blocks estrogen binding to its receptor.
Simplified MAPK Signaling Pathway
Caption: Toremifene inhibits ERK phosphorylation in the MAPK pathway.
Intrinsic Apoptosis Pathway
Caption: Toremifene induces apoptosis via ROS and Bcl-2 regulation.
Cell Cycle Regulation at G1/S Checkpoint
Caption: Toremifene can inhibit the G1/S cell cycle transition.
Conclusion
The in-vitro techniques described in these application notes provide a robust framework for characterizing the anti-tumor effects of this compound. By employing a combination of cell viability, apoptosis, and cell cycle assays, alongside molecular techniques like Western blotting, researchers can gain a comprehensive understanding of its mechanisms of action. The provided protocols and data summaries serve as a valuable resource for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound in various cancer types. Further investigation is warranted to determine specific IC50 values across a broader range of cancer cell lines and to further dissect the intricate signaling pathways modulated by this compound.
References
- 1. Apoptosis in toremifene-induced growth inhibition of human breast cancer cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitotic activity, apoptosis and TRPM-2 mRNA expression in DMBA-induced rat mammary carcinoma treated with anti-estrogen toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle regulators cyclin D1 and CDK4/6 have estrogen receptor-dependent divergent functions in breast cancer migration and stem cell-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toremifene and its metabolites enhance doxorubicin accumulation in estrogen receptor negative multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of cyclin D1/CDK4 as an anticancer drug target in MCF-7 breast cancer cells: Effect of regulated overexpression of cyclin D1 and siRNA-mediated inhibition of endogenous cyclin D1 and CDK4 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell cycle regulators cyclin D1 and CDK4/6 have estrogen receptor-dependent divergent functions in breast cancer migration and stem cell-like activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Monitoring Toremifene Citrate Efficacy in Preclinical Xenograft Models
For Research Use Only.
Introduction
Toremifene (B109984) citrate (B86180) is a selective estrogen receptor modulator (SERM) that exhibits estrogen antagonist effects in breast tissue.[1] It competitively binds to estrogen receptors (ER), primarily ERα, thereby blocking the growth-stimulatory effects of estrogen in hormone receptor-positive breast cancers.[1] Toremifene has also been shown to induce apoptosis and regulate the expression of oncogenes and growth factors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on monitoring the efficacy of toremifene citrate in preclinical xenograft models of breast cancer. The focus is on estrogen receptor-positive (ER+) models, such as those using the MCF-7 cell line, where toremifene's anti-tumor activity is most pronounced. In contrast, its efficacy is limited in ER-negative models like those derived from MDA-MB-231 cells.
This document outlines protocols for establishing xenograft models, administering this compound, and assessing treatment efficacy through tumor growth monitoring and biomarker analysis.
Data Presentation
The efficacy of this compound in preclinical xenograft models can be quantified through various measurements. The following tables provide a summary of expected outcomes based on preclinical studies.
Table 1: In Vivo Efficacy of this compound on ER+ (MCF-7) Xenograft Tumor Growth
| Treatment Group | Dosage & Administration | Treatment Duration | Endpoint | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% Carboxymethylcellulose (oral gavage) | 28 days | Tumor Volume | 0% |
| This compound | 12 mg/kg/day (oral gavage) | 28 days | Tumor Volume | >70% |
Data synthesized from preclinical studies investigating toremifene's effect on estrogen-stimulated tumor growth.
Table 2: Biomarker Modulation in Toremifene-Treated MCF-7 Xenografts
| Biomarker | Method of Analysis | Expected Outcome in Toremifene-Treated Group |
| Ki-67 | Immunohistochemistry (IHC) | Decrease in the percentage of Ki-67 positive cells |
| Bcl-2 | Western Blot / IHC | Decrease in protein expression |
| Bax | Western Blot / IHC | Increase in protein expression |
| Cleaved Caspase-3 | Western Blot / IHC | Increase in protein expression |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the efficacy of this compound in a preclinical xenograft study.
Experimental Protocols
MCF-7 Xenograft Mouse Model Establishment
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Culture medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel® Basement Membrane Matrix
-
1 mL syringes with 27-gauge needles
-
17β-Estradiol pellets (0.72 mg/pellet, 60-day release)
Procedure:
-
Culture MCF-7 cells in a 37°C, 5% CO₂ incubator.
-
One day prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into the dorsal side of each mouse to support the growth of these estrogen-dependent cells.
-
Harvest MCF-7 cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor formation.
This compound Administration
Materials:
-
This compound
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
-
Oral gavage needles (20-22 gauge)
Procedure:
-
Prepare a stock solution of this compound in the vehicle at the desired concentration (e.g., 1.2 mg/mL for a 12 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Tumor Growth Monitoring
Materials:
-
Digital calipers
Procedure:
-
Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .
-
Continue monitoring until the tumors in the control group reach the predetermined endpoint size.
Immunohistochemistry (IHC) for Ki-67
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and graded ethanol (B145695) series
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform heat-induced antigen retrieval in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate with the primary anti-Ki-67 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Quantify the Ki-67 proliferation index by counting the percentage of positively stained nuclei in multiple high-power fields.
Western Blot for Apoptosis Markers (Bcl-2 and Bax)
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-Bcl-2, Rabbit anti-Bax, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Homogenize frozen tumor tissue in RIPA buffer and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative expression of Bcl-2 and Bax, normalized to β-actin.
Signaling Pathways
Toremifene's Mechanism of Action on the Estrogen Receptor Signaling Pathway
Toremifene, as a SERM, primarily functions by competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor alpha (ERα). In ER+ breast cancer cells, this leads to a cascade of events that ultimately inhibit cell proliferation and promote apoptosis.
Pathway Description:
-
Estrogen-Mediated Proliferation: In the absence of toremifene, estradiol binds to the inactive ERα in the cytoplasm. This causes the receptor to dimerize and translocate to the nucleus. The active ERα dimer then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, such as Cyclin D1. This leads to the transcription of Cyclin D1, a key protein that promotes the progression of the cell cycle from the G1 to the S phase, ultimately driving cell proliferation.
-
Toremifene's Antagonistic Action: Toremifene competes with estradiol for binding to ERα. When toremifene binds to ERα, it induces a conformational change that prevents the recruitment of co-activators necessary for gene transcription. This blocks the ERE-mediated transcription of proliferation-promoting genes like Cyclin D1, leading to cell cycle arrest.
-
Induction of Apoptosis: Toremifene has also been shown to modulate the expression of key apoptosis-regulating proteins. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. The resulting increase in the Bax/Bcl-2 ratio promotes the mitochondrial pathway of apoptosis, leading to cancer cell death.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Toremifene Citrate Resistance in Breast Cancer Cells
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to toremifene (B109984) citrate (B86180) in breast cancer cells. Toremifene is a selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] While effective, the development of resistance is a significant clinical challenge.[4] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research in this critical area.
I. Frequently Asked Questions (FAQs)
Q1: What is toremifene citrate and how does it work?
This compound is a nonsteroidal triphenylethylene (B188826) derivative and a selective estrogen receptor modulator (SERM).[3] It functions by competitively binding to estrogen receptors (ERs) in breast cancer cells.[3][5] This binding action blocks estrogen from stimulating the cancer cells, thereby inhibiting their growth and proliferation.[5] While it acts as an antagonist (anti-estrogenic) in breast tissue, it can have estrogenic (agonist) effects in other tissues, such as bone and the cardiovascular system.[3]
Q2: What are the primary mechanisms of acquired resistance to this compound in breast cancer cells?
While research on toremifene resistance is ongoing, mechanisms are often extrapolated from the more extensively studied resistance to tamoxifen (B1202), another SERM. Key mechanisms include:
-
Alterations in the Estrogen Receptor (ER):
-
Loss or downregulation of ERα expression: The primary target of toremifene is lost.
-
Mutations in the ESR1 gene: These mutations can lead to a constitutively active ER that no longer requires estrogen for activation, rendering SERMs ineffective.[4][6][7][8][9] Such mutations are more frequently observed in patients who have received prior aromatase inhibitor therapy.[9]
-
-
Activation of Escape Signaling Pathways:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Overexpression or activation of RTKs like EGFR (Epidermal Growth Factor Receptor) and HER2 can drive cancer cell growth independently of the ER pathway.[10][11][12][13][14][15] This leads to crosstalk with the ER pathway, often resulting in phosphorylation and ligand-independent activation of the ER.[13][15]
-
PI3K/AKT/mTOR Pathway Activation: This is a crucial survival pathway that, when activated, can promote cell proliferation and survival, bypassing the need for ER signaling.[11][16]
-
MAPK/ERK Pathway Activation: Similar to the PI3K/AKT pathway, the MAPK/ERK pathway can be activated by growth factor signaling and contribute to endocrine resistance.[11][12][17]
-
-
Increased Drug Efflux:
-
Cellular Protective Mechanisms:
Q3: How can I determine if my breast cancer cell line has developed resistance to toremifene?
You can assess toremifene resistance through a combination of in vitro assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, XTT, or CellTiter-Glo®): Compare the IC50 (half-maximal inhibitory concentration) of toremifene in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Colony Formation Assay: This assay assesses the long-term proliferative capacity of cells. Resistant cells will form more and larger colonies in the presence of toremifene compared to sensitive cells.
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the signaling pathways associated with resistance (e.g., p-EGFR, p-HER2, p-AKT, p-ERK).
-
Quantitative PCR (qPCR): Measure the mRNA expression levels of genes associated with resistance, such as ESR1, EGFR, ERBB2 (HER2), and genes encoding ABC transporters.
-
Sanger or Next-Generation Sequencing (NGS): Sequence the ESR1 gene to identify potential resistance-conferring mutations.
II. Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays when testing toremifene sensitivity.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers can lead to variability in results. |
| This compound Solution | Prepare fresh solutions of this compound for each experiment. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture medium. |
| Incubation Time | Standardize the incubation time with toremifene. A typical duration is 72-96 hours for cell viability assays. |
| Cell Line Authenticity | Periodically verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can affect cell growth and drug response. |
Issue 2: Western blot shows no change in p-AKT or p-ERK levels in suspected toremifene-resistant cells.
| Possible Cause | Troubleshooting Step |
| Serum Starvation | Before treating with toremifene or growth factors, serum-starve the cells for 12-24 hours to reduce basal signaling pathway activation. |
| Antibody Quality | Ensure your primary antibodies for phosphorylated proteins are validated and used at the recommended dilution. Use appropriate positive and negative controls. |
| Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during extraction. |
| Alternative Pathways | Resistance may be driven by other mechanisms. Investigate other pathways (e.g., analyze ERα expression, sequence the ESR1 gene, or assess ABC transporter expression). |
Issue 3: Combination therapy with a pathway inhibitor does not re-sensitize resistant cells to toremifene.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve for the inhibitor alone to determine its optimal, non-toxic concentration for your cell line. |
| Incorrect Pathway Targeted | The primary resistance mechanism may not involve the targeted pathway. Use a broader screening approach (e.g., phospho-kinase array) to identify the key activated pathways in your resistant cells. |
| Multiple Resistance Mechanisms | The cells may have developed multiple resistance mechanisms. Consider targeting more than one pathway simultaneously. |
| Drug Synergy/Antagonism | Use synergy analysis software (e.g., CompuSyn) to determine if the combination is synergistic, additive, or antagonistic at the tested concentrations. |
III. Data Presentation: Combination Therapies
The following table summarizes potential combination strategies to overcome toremifene resistance, largely based on findings from tamoxifen resistance studies.[28][29][30][31]
| Target Pathway/Molecule | Class of Inhibitor | Example Compounds | Rationale for Combination with Toremifene |
| EGFR/HER2 | Tyrosine Kinase Inhibitor (TKI) | Gefitinib, Lapatinib | To block the growth factor signaling that drives resistance and re-sensitize cells to ER-targeted therapy.[10][11] |
| PI3K/AKT/mTOR | PI3K, AKT, or mTOR inhibitors | Pilaralisib, Everolimus | To inhibit the pro-survival signaling that bypasses the ER pathway.[30] |
| CDK4/6 | CDK4/6 Inhibitor | Palbociclib, Ribociclib | To block cell cycle progression, which is often dysregulated in resistant cells. |
| ABC Transporters | ABC Transporter Inhibitor | Verapamil, Curcumin | To prevent the efflux of toremifene from the cancer cells, thereby increasing its intracellular concentration.[20] |
| Autophagy | Autophagy Inhibitor | Chloroquine, Hydroxychloroquine | To block the pro-survival autophagic response and induce cell death in resistant cells.[23] |
IV. Experimental Protocols
Protocol 1: Determining Toremifene IC50 using MTT Assay
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7 for sensitive, and a lab-developed toremifene-resistant MCF-7 line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the toremifene concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for p-AKT and Total AKT
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C. Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal.
V. Visualizations
Signaling Pathways in Toremifene Resistance
Caption: Key signaling pathways implicated in the development of toremifene resistance in breast cancer.
Experimental Workflow for Validating a Combination Therapy
Caption: A stepwise workflow for testing the efficacy of a combination therapy in vitro.
Logical Relationship: Mechanisms of Toremifene Resistance
Caption: A logical diagram categorizing the major mechanisms contributing to toremifene resistance.
References
- 1. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ESR1 mutations: Pièce de résistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Breast Cancer: Targeting mutant estrogen receptors | eLife [elifesciences.org]
- 7. Estrogen receptor mutations in tamoxifen-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sabcsmeetingnews.org [sabcsmeetingnews.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer [frontiersin.org]
- 12. Ron receptor tyrosine kinase activation confers resistance to tamoxifen in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ABC transporters in breast cancer: their roles in multidrug resistance and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. State of the art of overcoming efflux transporter mediated multidrug resistance of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Autophagy and endocrine resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Autophagy Modulation in Therapeutic Strategy of Breast Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resistance to hormone therapy in breast cancer cells promotes autophagy and EGFR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Prognostic significance of autophagy related genes in estrogen receptor positive tamoxifen treated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Autophagy Triggers Tamoxifen Resistance in Human Breast Cancer Cells by Preventing Drug-Induced Lysosomal Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. [Evaluation of combination therapy of high-dose toremifene and oral chemotherapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Current Molecular Combination Therapies Used for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. New drug combination shows promise for breaking breast cancer resistance - ecancer [ecancer.org]
Optimizing Toremifene Citrate dosage for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Toremifene Citrate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a Selective Estrogen Receptor Modulator (SERM).[1][2][3] Its primary mechanism involves competitively binding to estrogen receptors (ERs).[1][4] In estrogen-dependent breast cancer cells, it acts as an ER antagonist, blocking estrogen-mediated signaling pathways that promote cell proliferation and tumor growth.[4][5][6] In other tissues, such as bone and the endometrium, it can exhibit partial estrogen agonist effects.[4][5]
References
Technical Support Center: Toremifene Citrate In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with toremifene (B109984) citrate (B86180) in vitro.
Troubleshooting Guide
Issue: Toremifene citrate precipitates when added to aqueous buffer or cell culture medium.
Possible Cause 1: Low Aqueous Solubility
This compound is sparingly soluble in aqueous solutions. Direct addition of a powdered form or a highly concentrated stock solution into an aqueous environment can lead to immediate precipitation.
Solution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for cell culture applications.[1][2][3][4]
-
Perform serial dilutions. To avoid precipitation, it is advisable to perform serial dilutions of the stock solution in sterile culture medium. Prepare an intermediate dilution before adding it to the final volume of the culture medium.[4]
-
Ensure the final solvent concentration is non-toxic to cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[4]
Possible Cause 2: pH-Dependent Solubility
The solubility of this compound is pH-dependent.[5][6] It exhibits greater solubility in acidic conditions.
Solution:
-
For non-cell-based assays, consider using an acidic buffer. this compound has shown higher solubility in pH 4.0 acetate (B1210297) buffer and pH 1.2 HCl solution.[5][7]
-
For cell-based assays, ensure the stock solution is well-dissolved before dilution. While you cannot alter the pH of the cell culture medium, ensuring the compound is fully dissolved in the initial organic solvent is crucial before further dilution.
Possible Cause 3: Inadequate Dissolution of Stock Solution
If the this compound is not completely dissolved in the organic solvent, it will precipitate upon dilution in an aqueous medium.
Solution:
-
Use fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Aid dissolution. Gentle warming in a 37°C water bath or vortexing can help dissolve the compound completely in the stock solvent.[4]
-
Filter the stock solution. For critical applications, filtering the stock solution through a 0.22 µm sterile syringe filter can remove any micro-precipitates.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most recommended organic solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[1][2][3][4] It is also soluble in dimethylformamide (DMF).[2] While it is slightly soluble in ethanol (B145695) and sparingly soluble in methanol, DMSO offers significantly higher solubility.[1][8]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound varies across different solvents. Please refer to the data summary table below.
Q3: My this compound precipitated in the cell culture medium. How can I prevent this?
A3: To prevent precipitation, prepare a concentrated stock solution in DMSO and then serially dilute it into your pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium. It is also crucial to prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.[4]
Q4: Can I dissolve this compound directly in water or PBS?
A4: this compound is very slightly soluble to insoluble in water and sparingly soluble in aqueous buffers.[1][2][8] Direct dissolution is not recommended. For maximum solubility in aqueous buffers, it should first be dissolved in DMSO and then diluted.[2]
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (≥4 years).[2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[1] Aqueous solutions are not recommended for storage for more than one day.[2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL | [1] |
| DMSO | 25 mg/mL | [2] |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Ethanol | Slightly soluble / Insoluble | [1][3][8] |
| Methanol | Sparingly soluble | [8] |
| Water | Very slightly soluble (0.44 mg/mL at 37°C) / Insoluble | [1][8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| pH 1.2 HCl | > 0.3 mg/mL | [5] |
| pH 4.0 Acetate Buffer | > 0.3 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 5.98 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile DMSO to the weighed this compound.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[4]
-
Storage: Store the 10 mM stock solution in aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains below 0.5% (preferably ≤0.1%).[4]
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in sterile culture medium.
-
Add the intermediate dilution to the final volume of culture medium to reach the desired working concentration.[4]
-
-
Direct Dilution (for low concentrations):
-
Add the calculated volume of the stock solution dropwise to the pre-warmed medium while gently swirling.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium. This is essential to account for any effects of the solvent on the cells.[4]
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. In vitro release behavior of this compound from sol-gel processed sintered silica xerogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nihs.go.jp [nihs.go.jp]
- 8. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Toremifene Citrate in research
Welcome to the technical support center for researchers utilizing Toremifene (B109984) Citrate. This resource provides guidance on identifying, understanding, and minimizing potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Toremifene Citrate?
A1: this compound is a Selective Estrogen Receptor Modulator (SERM). Its primary (on-target) effect is to competitively bind to estrogen receptors (ER), primarily ERα. Depending on the tissue, it can act as either an antagonist (blocking the effects of estrogen) or a partial agonist (mimicking the effects of estrogen). In breast tissue, it acts as an antagonist, which is the basis for its use in treating hormone receptor-positive breast cancer.[1][2]
Q2: What are the known or potential off-target effects of this compound?
A2: Off-target effects can be broadly categorized into two types:
-
Physiological Off-Target Effects: These are well-documented effects in non-target tissues. For Toremifene, this includes partial agonist activity in bone (potentially beneficial) and the uterus (which can increase the risk of endometrial hyperplasia). Other clinically observed effects include QT prolongation, which is linked to the blockade of the hERG potassium channel, and rare instances of liver effects like fatty liver.[3]
-
Molecular Off-Target Binding: These are direct interactions with proteins other than the estrogen receptor. While a comprehensive public screen is unavailable, data suggests potential interactions with other receptors, kinases, and ion channels. For example, Toremifene is predicted to be a strong inhibitor of the hERG channel.[1] Its structural analog, Tamoxifen (B1202), has been shown to interact with various targets including other hormone receptors, ion channels, and phosphodiesterases.[4][5]
Q3: How can I proactively screen for potential off-target effects of Toremifene in my experimental system?
A3: A tiered approach is recommended. Start with broad, unbiased screening and follow up with more specific validation assays.
-
Tier 1 (Broad Screening): Utilize large-scale screening panels. Commercial services offer panels that test compound activity against hundreds of kinases, G-protein coupled receptors (GPCRs), and ion channels.
-
Tier 2 (Unbiased Proteome-wide Screening): For a more comprehensive and unbiased view, techniques like Affinity Purification-Mass Spectrometry (AP-MS) or Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) can identify a wider range of potential binding partners in your specific cell or tissue lysates.
-
Tier 3 (Target Validation): Once potential off-targets are identified, validate the interaction using orthogonal methods like radioligand binding assays (for receptors) or in-cell target engagement assays like CETSA.
Q4: My experimental results are inconsistent with the known estrogen receptor-mediated effects of Toremifene. How do I troubleshoot this?
A4: Unexpected results could stem from off-target effects, experimental variability, or issues with the compound itself. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing the issue.
Identifying Off-Target Effects: An Experimental Workflow
This diagram outlines a systematic workflow for researchers to identify and validate potential off-target effects of this compound.
Quantitative Data on Potential Off-Target Interactions
Direct, comprehensive off-target binding data for Toremifene is limited in the public domain. The following tables provide known and predicted interactions for Toremifene and illustrative data from its close structural analog, Tamoxifen, to guide researchers on potential liabilities.
Table 1: Known & Predicted Off-Target Liabilities for Toremifene
| Target | Interaction Type | Value | Implication in Research | Reference |
|---|---|---|---|---|
| hERG (KCNH2) | Inhibition (Predicted) | Strong Inhibitor | Potential for QT prolongation; may affect cardiac electrophysiology studies. | [1] |
| Cytochrome P450 (CYP) Enzymes (e.g., CYP2B6, 2C8, 2C9, 2C19, 3A4) | Inhibition | Competitive/Non-competitive | Potential for drug-drug interactions in co-treatment studies. | [6] |
| Ebola Virus Glycoprotein (GP) | Binding (Kd) | ~20 µM | Antiviral research context; unlikely relevant for cancer studies. |[7] |
Table 2: Illustrative Off-Target Binding Data from Tamoxifen (Structural Analog) This data is for Tamoxifen and should be considered illustrative for Toremifene due to their structural similarity. Researchers should validate these interactions for Toremifene independently.
| Target | Interaction Type | Value (Ki / IC50) | Potential Implication for Toremifene | Reference |
|---|---|---|---|---|
| Estrogen Receptor (ERα) | Binding Affinity (Kd) | 1.8 nM | On-Target Reference | [8] |
| "Site B" (Antiestrogen-specific) | Binding Affinity (Kd) | 0.39 nM | A high-affinity non-ER binding site that may mediate some SERM effects. | [8] |
| hERG Channel | Inhibition (IC50) | 45.3 µM | Corroborates predicted hERG liability and QT prolongation risk. | [9] |
| Chloride Channels | Inhibition | High-affinity | May affect cellular ion homeostasis and membrane potential. | [10] |
| Phosphodiesterases (PDEs) | Inhibition | - | Potential to interfere with cyclic nucleotide signaling pathways. |[5] |
Troubleshooting Guide: Unexpected Experimental Results
Use this guide to diagnose unexpected results that may be due to off-target effects.
| Issue Observed | Potential Cause | Recommended Action(s) |
| Cell death at concentrations that should be non-toxic based on ER signaling. | Off-target cytotoxicity. | 1. Perform a dose-response curve with a finer concentration range.2. Use an ER-negative cell line as a control; if toxicity persists, it's likely off-target.3. Screen against a cytotoxicity panel (e.g., apoptosis, necrosis markers). |
| Effect is observed in an ER-negative cell line. | Confirmed off-target effect. | 1. Proceed with the "Experimental Workflow for Off-Target Identification" (see diagram above).2. Use techniques like CETSA or AP-MS to identify the novel target. |
| Inconsistent results between experimental batches. | Compound degradation, experimental error, or variable off-target expression. | 1. Verify compound integrity and purity (e.g., via HPLC).2. Check for mycoplasma contamination in cell cultures.3. Ensure consistent cell passage number and confluency, as off-target protein expression can vary. |
| Effect is not rescued by estrogen co-treatment. | The effect may be independent of the estrogen receptor. | 1. Validate that your estrogen co-treatment is effective at blocking on-target effects.2. If the effect persists, it strongly suggests an off-target mechanism. |
| High non-specific binding in radioligand assays. | Issues with assay conditions or radioligand. | 1. Reduce the amount of membrane protein in the assay.2. Optimize wash steps (increase volume/number).3. Pre-soak filters with agents like polyethyleneimine (PEI) to reduce filter binding.[11] |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that Toremifene binds to a suspected target protein inside intact cells by measuring changes in the protein's thermal stability.
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (Tagg).
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with Toremifene (e.g., 10 µM) and another with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: Harvest and wash cells, then resuspend in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing soluble protein). Quantify the amount of the target protein in the soluble fraction using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle- and Toremifene-treated samples. A rightward shift in the melting curve for the Toremifene-treated sample indicates target engagement and stabilization.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is an unbiased method to identify proteins from a cell lysate that bind to a drug. This requires a modified version of Toremifene that can be attached to a solid support (e.g., beads).
Principle: A "bait" (immobilized Toremifene) is used to "fish" for interacting "prey" (proteins) from a cell lysate. The captured proteins are then identified by mass spectrometry.
Methodology:
-
Bait Preparation: Toremifene is chemically synthesized with a linker arm that can be covalently attached to activated agarose (B213101) or magnetic beads. A control is prepared using beads with the linker alone.
-
Lysate Preparation: Grow and harvest cells. Lyse cells under non-denaturing conditions to preserve protein complexes. Pre-clear the lysate by incubating with control beads to remove non-specific binders.
-
Affinity Purification: Incubate the pre-cleared lysate with the Toremifene-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C to allow binding.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, often using a denaturing buffer (like SDS-PAGE sample buffer) or by competitive elution with a high concentration of free Toremifene.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the entire protein lane, perform in-gel trypsin digestion, and identify the resulting peptides by LC-MS/MS.
-
Data Analysis: Compare the list of proteins identified from the Toremifene beads to the control beads. Proteins significantly enriched in the Toremifene sample are considered potential binding partners.
Signaling Pathway Considerations
The following diagram illustrates the intended on-target pathway of Toremifene and highlights how an off-target interaction (using hERG channel blockade as an example) can lead to a distinct, unintended cellular outcome.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toremifene | C26H28ClNO | CID 3005573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predicting the protein targets for athletic performance-enhancing substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneity of binding sites for tamoxifen and tamoxifen derivatives in estrogen target and nontarget fetal organs of guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cloned HERG potassium channels by the antiestrogen tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Toremifene Citrate-Induced Side Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing side effects associated with toremifene (B109984) citrate (B86180) administration in animal models. All experimental protocols and quantitative data are summarized for practical application in a laboratory setting.
Frequently Asked Questions (FAQs)
General
Q1: What is toremifene citrate and what is its primary mechanism of action?
A1: this compound is a selective estrogen receptor modulator (SERM). Its primary mechanism of action involves competitively binding to estrogen receptors (ERs). Depending on the target tissue, it can act as either an estrogen antagonist (blocking the effects of estrogen) or a partial agonist (mimicking the effects of estrogen). In breast tissue, it primarily acts as an antagonist, which is the basis for its use in breast cancer research.[1][2]
Q2: What are the most commonly observed side effects of this compound in animal models?
A2: The most frequently reported side effects in animal models such as rats, mice, and dogs include uterine hypertrophy, changes in liver enzyme levels, ocular opacities, and reproductive toxicity.[1][3][4][5] The specific incidence and severity of these effects are often dose-dependent and can vary between species and strains.
Hepatotoxicity
Q3: I've observed elevated liver enzymes (ALT, AST) in my mice treated with this compound. What should I do?
A3: Elevated liver enzymes can be indicative of hepatotoxicity. It is recommended to first confirm the findings with a repeat measurement. If the elevations are significant and persistent, consider the following actions:
-
Dose Reduction: If experimentally feasible, reduce the dose of this compound to see if the enzyme levels normalize.
-
Histopathological Analysis: At the end of the study, or if animals are euthanized due to poor health, collect liver tissue for histopathological examination to assess for signs of liver damage, such as fatty liver (steatosis) or steatohepatitis.
-
Monitor Liver Function: Continue to monitor liver enzymes and other markers of liver function, such as bilirubin (B190676) and alkaline phosphatase, throughout the study.
Q4: How can I differentiate between toremifene-induced hepatotoxicity and other potential causes of elevated liver enzymes in my animal colony?
A4: This is a critical consideration. To differentiate, ensure you have a robust control group that is not receiving this compound but is otherwise treated identically. Rule out other potential causes such as:
-
Infections: Certain viral or bacterial infections can cause hepatitis.
-
Diet: Ensure the diet is consistent across all groups and is not a source of hepatotoxins.
-
Other Compounds: If co-administering other drugs, consider their potential for liver toxicity.
-
Bedding: Some types of bedding (e.g., cedar) can induce liver enzymes.
A thorough health monitoring program for your animal colony is essential.
Uterine and Reproductive Effects
Q5: I am observing a significant increase in uterine weight in my rats treated with this compound. Is this expected?
A5: Yes, an increase in uterine weight (uterotrophic effect) is a known estrogenic effect of toremifene in rodents.[2][3][6] This is due to its partial agonist activity on estrogen receptors in the uterus. The extent of the increase is typically dose-dependent.
Q6: What are the potential long-term consequences of toremifene's effects on the uterus in animal models?
A6: Chronic administration of toremifene can lead to endometrial hyperplasia and other histological changes in the uterus of some animal models.[7] It is crucial to conduct thorough histopathological examinations of the reproductive tissues at the end of your study.
Q7: My female dogs on a long-term toremifene study are presenting with vaginal discharge. What is the likely cause and how should it be managed?
A7: Vaginal discharge in dogs treated with SERMs like idoxifene (B1683870) (structurally similar to toremifene) has been reported and can be a sign of estrogenic stimulation of the vaginal and uterine tissues.[4][5] It is important to have a veterinarian examine the animal to rule out pyometra, a serious uterine infection. Management may involve:
-
Veterinary Consultation: A veterinarian can perform a physical exam, cytology of the discharge, and an ultrasound of the uterus.
-
Hygiene: Keeping the perineal area clean can help prevent secondary infections.
-
Dose Adjustment: If the discharge is persistent and problematic, a dose reduction of this compound may be necessary if it does not compromise the study's objectives.
Ocular Effects
Q8: I have read that toremifene can cause ocular side effects. How can I monitor for these in my rodent studies?
A8: Ocular toxicity, while reported, is considered less severe with toremifene compared to tamoxifen.[8] Monitoring for ocular side effects in rodents should include:
-
Regular Ophthalmic Examinations: Conduct regular examinations using a slit lamp and ophthalmoscope to check for corneal opacities, cataracts, and retinal changes.
-
Histopathology: At the end of the study, collect eyes for histopathological analysis to detect microscopic lesions.
Other Side Effects
Q9: My mice treated with toremifene are losing weight. What could be the cause?
A9: Weight loss can be a non-specific sign of toxicity. However, toremifene has been shown to cause a reduction in body weight gain in rats, which may be related to decreased food consumption.[1] It is important to:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Assess General Health: Observe the animals for other signs of illness, such as lethargy, ruffled fur, or abnormal posture.
-
Rule Out Other Causes: As with any unexpected finding, consider other potential causes unrelated to the drug treatment.
Q10: Can this compound administration lead to unexpected mortality in my animal studies?
A10: While toremifene is generally well-tolerated at therapeutic doses, high doses can lead to toxicity and mortality. It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain before initiating a large-scale or long-term experiment. If you experience unexpected mortality, a full necropsy and histopathological examination of all major organs by a veterinary pathologist is recommended to determine the cause of death.
Troubleshooting Guides
Issue: Unexpected Animal Mortality
| Symptom | Possible Cause | Troubleshooting Steps |
| Sudden death in one or more animals | Acute toxicity (overdose), cardiovascular event, or other underlying health issue. | 1. Immediately perform a gross necropsy. 2. Collect tissues for histopathology. 3. Review dosing records to check for errors. 4. If multiple animals are affected, consider pausing the study and consulting with a veterinarian and/or toxicologist. |
| Gradual weight loss, lethargy, leading to death | Chronic toxicity, organ failure (e.g., liver), or tumor progression (in cancer models). | 1. Implement a humane endpoint protocol to euthanize moribund animals. 2. Perform a full necropsy and histopathology. 3. Analyze blood for markers of organ function. 4. Consider reducing the dose in the remaining animals if toxicity is suspected. |
Quantitative Data on Side Effects
Table 1: Dose-Dependent Effects of Toremifene on Uterine Weight in Neonatal Rats
| Toremifene Dose (µ g/rat/day on PND 10-14) | Uterine Weight (mg) / Body Weight (g) (Mean ± SEM) |
| 0 (Control) | ~0.6 |
| 0.01 | ~0.6 |
| 0.1 | ~0.7 |
| 1 | ~0.8 |
| 10 | ~1.2 |
| 100 | ~1.5 |
*Statistically significant increase compared to control. Data adapted from a study on neonatal Sprague-Dawley rats.[2][3]
Table 2: Incidence of Tumors in a 2-Year Toremifene Carcinogenicity Study in Sprague-Dawley Rats
| Toremifene Dose (mg/kg/day) | Mammary Tumors (Females) | Pituitary Tumors (Females) | Testicular Tumors (Males) |
| 0 (Control) | High Incidence | High Incidence | Moderate Incidence |
| 0.12 | Reduced Incidence | Reduced Incidence | No significant change |
| 1.2 | Reduced Incidence | Reduced Incidence | Reduced Incidence |
| 5.0 | Reduced Incidence | Reduced Incidence | Reduced Incidence |
| 12.0 | Reduced Incidence | Reduced Incidence | Reduced Incidence |
This table provides a qualitative summary of findings from a long-term study, indicating an anti-estrogenic effect in these hormone-sensitive tissues.[1]
Table 3: Comparative Incidence of New-Onset Fatty Liver in Breast Cancer Patients Treated with Tamoxifen vs. Toremifene (Human Data)
| Treatment Group | Cumulative Incidence Rate (per 1000 person-years) |
| Tamoxifen | 113.2 |
| Toremifene | 67.2 |
This human data suggests a lower risk of fatty liver with toremifene compared to tamoxifen, which may be relevant for long-term animal studies.[9]
Experimental Protocols
Protocol 1: Monitoring Liver Function in Mice
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at baseline and at regular intervals during the study (e.g., monthly).
-
For terminal studies, blood can be collected via cardiac puncture.[10][11][12][13][14]
-
Use appropriate anticoagulant tubes (e.g., heparin or EDTA for plasma, or serum separator tubes for serum).
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma or serum.
-
Store samples at -80°C until analysis.
-
-
Biochemical Analysis:
-
Use a commercial clinical chemistry analyzer or ELISA kits to measure the following parameters:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
-
Data Analysis:
-
Compare the mean values of the treatment groups to the control group at each time point using appropriate statistical methods (e.g., ANOVA).
-
Protocol 2: Histopathological Assessment of Uterine Tissue in Rats
-
Tissue Collection:
-
At the end of the study, euthanize the animals and perform a necropsy.
-
Carefully dissect the entire uterus, including both horns and the uterine body.
-
Record the uterine weight.
-
-
Tissue Fixation:
-
Fix the uterine tissue in 10% neutral buffered formalin for at least 24 hours.
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissue through graded alcohols and xylene, and embed in paraffin (B1166041) wax.
-
Section the uterine horns and body (longitudinal and/or cross-sections) at a thickness of 4-5 µm.[15][16][17][18]
-
-
Staining:
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
-
Microscopic Examination:
-
A veterinary pathologist should examine the slides for:
-
Endometrial thickness
-
Glandular hyperplasia or atrophy
-
Stromal changes (edema, fibrosis)
-
Myometrial thickness
-
Presence of inflammatory cells
-
Any pre-neoplastic or neoplastic changes
-
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound acts as a selective estrogen receptor modulator (SERM). Its effects are mediated through its interaction with estrogen receptors (ERα and ERβ).
Caption: Toremifene's tissue-specific estrogen receptor modulation.
Experimental Workflow: Monitoring Ocular Toxicity in Rodents
This workflow outlines the key steps for assessing potential ocular side effects of this compound in a long-term rodent study.
Caption: Workflow for ocular toxicity monitoring in rodent studies.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of toremifene on neonatal rat uterine growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histologic changes in ovary, uterus, vagina, and mammary gland of mature beagle dogs treated with the SERM idoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compartmentalized uterotrophic effects of tamoxifen, toremifene, and estradiol in the ovariectomized Wistar (Han) rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of oral administration of tamoxifen, toremifene, dehydroepiandrosterone, and vorozole on uterine histomorphology in the rat. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Tamoxifen vs. Toremifene on fatty liver development and lipid profiles in breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wws.uhcancercenter.org [wws.uhcancercenter.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of blood collection technique in mice on clinical pathology parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. bcm.edu [bcm.edu]
- 15. Three-dimensional virtual histology of the rat uterus musculature using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 18. niehs.nih.gov [niehs.nih.gov]
Technical Support Center: Improving the Bioavailability of Toremifene Citrate in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical studies aimed at improving the bioavailability of Toremifene (B109984) Citrate (B86180).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low and Variable Oral Bioavailability in Animal Models | Poor aqueous solubility of toremifene citrate.[1][2] Incomplete dissolution in the gastrointestinal (GI) tract. First-pass metabolism in the liver.[3][4] | Develop enabling formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), solid dispersions, or nanoparticle formulations to improve solubility and dissolution rate.[2][5] Use of excipients that enhance solubility and/or inhibit efflux transporters. Co-administration with a CYP3A4 inhibitor can be explored, but potential drug-drug interactions should be carefully evaluated.[6] |
| Difficulty in Preparing a Homogeneous Dosing Solution/Suspension for Oral Gavage | This compound's low solubility in common aqueous vehicles.[1] | For simple suspensions, use a suspending agent (e.g., 0.5% carboxymethylcellulose) and ensure continuous stirring during dosing.[1] For solution formulations, consider using a co-solvent system (e.g., PEG 300, Tween 80, and water) or formulating as a SMEDDS pre-concentrate.[7] Always check for drug precipitation before and during administration. |
| High Variability in Plasma Concentrations Between Individual Animals | Inconsistent dosing volume or technique. Differences in food intake (food can affect absorption).[6] Inter-animal variability in GI physiology and metabolism. | Ensure accurate and consistent oral gavage technique. Standardize feeding protocols (e.g., fasting overnight before dosing).[8] Increase the number of animals per group to improve statistical power. |
| Drug Precipitation in an In Vitro Dissolution Assay | The pH of the dissolution medium is not optimal for this compound solubility.[9] The drug concentration exceeds its solubility limit in the chosen medium. | This compound has higher solubility in acidic conditions; use dissolution media with pH 1.2 or 4.0.[9] Ensure sink conditions are maintained throughout the experiment. If using a formulation, the release medium should be chosen to mimic physiological conditions while allowing for adequate dissolution. |
| Low Drug Permeability in In Vitro Caco-2 Cell Assays | Toremifene is a substrate for efflux transporters like P-glycoprotein (P-gp). | Include a known P-gp inhibitor (e.g., verapamil) in a control group to assess the contribution of efflux to the observed low permeability. |
Frequently Asked Questions (FAQs)
Formulation and Physicochemical Properties
-
What is the aqueous solubility of this compound? this compound is very slightly soluble in water, with a reported solubility of 0.44 mg/mL at 37°C.[1] Its solubility is pH-dependent, showing higher solubility in acidic environments.[9]
-
To which Biopharmaceutics Classification System (BCS) class does toremifene belong? Toremifene is classified as a BCS Class II drug, which is characterized by low solubility and high permeability.[2]
-
What are some effective formulation strategies to enhance the oral bioavailability of this compound? Self-Microemulsifying Drug Delivery Systems (SMEDDS) have shown significant promise. A study demonstrated a 1.94-fold increase in the area under the curve (AUC) in female rats with a SMEDDS formulation compared to a toremifene dispersion.[2] Other potential strategies include solid dispersions, and the use of solubility-enhancing excipients.[5]
-
Which excipients are commonly used to improve the solubility of this compound? Based on successful SMEDDS formulations, useful excipients include oils (e.g., Oleic Acid), surfactants (e.g., Span 20), and co-surfactants (e.g., Transcutol-P).[2] Other general solubility enhancers for poorly soluble drugs include pH-modifying agents, cyclodextrins, and polymers for solid dispersions.[10][11]
Preclinical Models and Administration
-
What are the common animal models used for preclinical pharmacokinetic studies of toremifene? Rats and mice are frequently used models for evaluating the pharmacokinetics and efficacy of toremifene.[1][12]
-
What is the standard route of administration in these preclinical models? Oral administration, typically via gastric gavage, is the most common route to assess oral bioavailability.[1][12]
Analytical Methods
-
How can toremifene and its metabolites be quantified in plasma samples? High-Performance Liquid Chromatography (HPLC) with either ultraviolet (UV) or mass spectrometry (MS/MS) detection is the standard method for quantifying toremifene and its major metabolites, such as N-desmethyltoremifene, in biological fluids.[13][14]
Quantitative Data Summary
Table 1: Solubility of this compound in Different Media
| Medium | Solubility | Reference |
| Water (37°C) | 0.44 mg/mL | [1] |
| pH 1.2 HCl | > 0.3 mg/mL | [9] |
| pH 4.0 Acetate (B1210297) Buffer | > 0.3 mg/mL | [9] |
| pH 7.4 | 4.4 µg/mL | [15] |
Table 2: Pharmacokinetic Parameters of Toremifene in Preclinical Models (Example Data)
| Formulation | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Toremifene Dispersion | Female Rats | - | - | - | - | 1.00 | [2] |
| Toremifene-SMEDDS | Female Rats | - | 1.80-fold increase vs. dispersion | - | 1.94-fold increase vs. dispersion | 1.94 | [2] |
Note: Specific Cmax, Tmax, and AUC values were not provided in the abstract, only the fold-increase.
Experimental Protocols
1. In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess the in vitro release profile of this compound from a developed formulation compared to the pure drug.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle method).
-
Dissolution Medium: 900 mL of 0.05 mol/L acetic acid-sodium acetate buffer solution, pH 4.0.[16]
-
Temperature: 37 ± 0.5°C.
-
Paddle Speed: 50 rpm.[16]
-
Procedure:
-
Place a single tablet or capsule containing a known amount of this compound in each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of toremifene in the filtrate using a validated HPLC-UV method at a wavelength of 277 nm.[9][16]
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
2. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and bioavailability of a novel this compound formulation.
-
Animals: Female Sprague-Dawley rats (8-10 weeks old).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle.
-
Dosing:
-
Fast animals overnight (with free access to water) prior to dosing.
-
Administer the this compound formulation (e.g., SMEDDS) or control (e.g., suspension in 0.5% CMC) via oral gavage at a specified dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into heparinized tubes at pre-dose and at various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract toremifene from plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).[13]
-
Quantify the concentration of toremifene in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Visualizations
Caption: Workflow for in vitro and in vivo bioavailability studies.
Caption: BCS classification of this compound.
Caption: Simplified SERM mechanism of action.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic evaluation of toremifene and its clinical implications for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of toremifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. senpharma.vn [senpharma.vn]
- 11. pharmtech.com [pharmtech.com]
- 12. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mass spectrometric characterization of toremifene metabolites in human urine by liquid chromatography-tandem mass spectrometry with different scan modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C32H36ClNO8 | CID 3005572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nihs.go.jp [nihs.go.jp]
Strategies to mitigate Toremifene Citrate-induced tumor flare phenomenon
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the tumor flare phenomenon associated with Toremifene Citrate treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-induced tumor flare phenomenon?
A1: The this compound-induced tumor flare is a transient clinical syndrome that can occur in the initial weeks of therapy, particularly in patients with metastatic breast cancer involving bone.[1][2][3] It is characterized by a temporary increase in musculoskeletal pain, erythema (redness), and occasionally an apparent increase in the size of tumor lesions.[1][2] This phenomenon is not indicative of treatment failure or tumor progression and may, in some cases, predict a positive therapeutic response.[1]
Q2: What is the proposed mechanism behind this phenomenon?
A2: this compound is a Selective Estrogen Receptor Modulator (SERM).[4][5] In breast tissue, it primarily acts as an estrogen antagonist, blocking the growth-promoting effects of estrogen on tumor cells.[4][5] However, in other tissues, such as bone, it can exhibit partial estrogen agonist (estrogen-like) effects.[6] The tumor flare is thought to be a result of this initial partial agonist activity, which can transiently stimulate tumor cells before the predominant antagonistic effects take hold.[7] This initial stimulation may also trigger an inflammatory response, contributing to the observed symptoms.
Q3: How common is the tumor flare phenomenon with this compound?
A3: Clinical studies have reported the incidence of tumor flare in patients treated with Toremifene to be between 16% and 19%.[8][9]
Q4: What are the key clinical manifestations associated with the tumor flare?
A4: The primary manifestations include:
-
Hypercalcemia (elevated serum calcium levels), which can be severe in some cases.[2][10]
-
Erythema over tumor lesions.[1]
-
A transient increase in the size of existing tumor lesions.[1]
Q5: How is Toremifene-induced tumor flare managed in a clinical setting?
A5: Management primarily focuses on symptomatic relief and monitoring. This includes:
-
Close monitoring of serum calcium levels during the initial weeks of treatment.[1][3]
-
Administration of analgesics for pain management.
-
Institution of appropriate measures to manage hypercalcemia. If hypercalcemia is severe, discontinuation of Toremifene may be necessary.[1][3]
Troubleshooting Guide for Experimental Studies
This guide addresses specific issues that researchers may encounter when studying the Toremifene-induced tumor flare phenomenon in preclinical models.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| 1. Inconsistent or no observable tumor flare in an in vivo model. | - Animal model variability: Different rodent strains or tumor cell lines may have varying sensitivities to Toremifene's partial agonist effects.- Dosage and administration: The dose might be too low to induce a flare or too high, leading to rapid antagonistic effects.- Timing of observation: The flare is a transient phenomenon, and key observation time points may have been missed. | - Model Selection: Utilize a well-characterized estrogen receptor-positive (ER+) human breast cancer cell line known to form bone metastases in nude mice (e.g., MCF-7 or T47D).- Dose-Response Study: Conduct a pilot study with a range of Toremifene doses to determine the optimal dose for inducing a measurable flare.- Frequent Monitoring: Increase the frequency of measurements (e.g., tumor volume, serum calcium, pain assessment) during the first 2-3 weeks of treatment. |
| 2. High variability in tumor growth and flare response within the same experimental group. | - Heterogeneity of tumor establishment: Inconsistent tumor take and growth rates can lead to variable responses.- Individual animal differences: Biological variability among animals can influence drug metabolism and response. | - Standardize Tumor Inoculation: Ensure consistent cell numbers, injection techniques, and anatomical locations for tumor cell implantation.- Increase Sample Size: A larger number of animals per group can help to account for individual variability and improve statistical power.- Baseline Measurements: Record baseline tumor volume and other relevant parameters for each animal to allow for normalization of data. |
| 3. Difficulty in distinguishing tumor flare from true tumor progression. | - Overlapping phenotypes: The initial increase in tumor size during a flare can mimic progressive disease. | - Multi-parameter Assessment: Do not rely solely on tumor volume. Concurrently measure serum calcium levels and biomarkers of bone resorption. A transient increase in these markers followed by a decrease is indicative of a flare.- Histological Analysis: At different time points, collect tumor and surrounding tissue for histological and immunohistochemical analysis to assess for changes in cell proliferation, apoptosis, and inflammatory cell infiltration.- Extended Observation Period: Continue the experiment beyond the expected flare period (2-3 weeks) to observe for subsequent tumor regression or stabilization, which is characteristic of a positive response to Toremifene. |
| 4. Hypercalcemia leading to significant morbidity or mortality in animal models. | - High sensitivity of the model: The chosen animal model may be particularly susceptible to hypercalcemia.- Inadequate hydration and supportive care. | - Hydration: Ensure animals have ad libitum access to water. Consider providing hydration support (e.g., subcutaneous saline) if signs of dehydration are observed.- Calcium Monitoring: Implement a strict protocol for monitoring serum calcium. Define humane endpoints for euthanasia based on the severity of hypercalcemia in consultation with veterinary staff.- Lower Toremifene Dose: If severe hypercalcemia is consistently observed, consider reducing the dose of Toremifene in subsequent experiments. |
Quantitative Data Summary
The following table summarizes the reported incidence of tumor flare and related adverse events associated with different doses of this compound.
| Parameter | Toremifene Dose | Incidence Rate | Reference |
| Tumor Flare | 60 mg/day | 16% | [8][9] |
| 200 mg/day | 19% | [8][9] | |
| Hypercalcemia | Not specified | Up to 3% | [10] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Toremifene's Biphasic Effect on ER+ Breast Cancer Cells
-
Objective: To determine the dose- and time-dependent effects of this compound on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, demonstrating a potential initial agonistic (proliferative) effect at low concentrations or early time points, followed by an antagonistic (anti-proliferative) effect.
-
Materials:
-
ER+ human breast cancer cell line (e.g., MCF-7)
-
Phenol (B47542) red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)
-
This compound (dissolved in ethanol (B145695) or DMSO)
-
17β-Estradiol (positive control)
-
Cell proliferation assay kit (e.g., MTT, BrdU)
-
Multi-well cell culture plates
-
-
Methodology:
-
Cell Seeding: Seed MCF-7 cells in multi-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Hormone Deprivation: Culture the cells in phenol red-free medium with charcoal-stripped serum for 24-48 hours to synchronize the cells and minimize the effects of residual estrogens.
-
Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Include the following control groups: vehicle control (e.g., ethanol or DMSO), positive control (17β-Estradiol), and a co-treatment group with 17β-Estradiol and Toremifene to assess antagonism.
-
Add the respective treatments to the cells.
-
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96 hours).
-
Proliferation Assay: At each time point, perform a cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot dose-response curves for each time point to visualize the biphasic effect of Toremifene.
-
Protocol 2: In Vivo Model of Toremifene-Induced Tumor Flare in Nude Mice
-
Objective: To establish an in vivo model to study the physiological and molecular changes associated with Toremifene-induced tumor flare in ER+ breast cancer xenografts with bone involvement.
-
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
ER+ human breast cancer cell line capable of forming osteolytic lesions (e.g., MCF-7 cells transfected to express luciferase for bioluminescent imaging)
-
This compound (formulated for oral gavage or subcutaneous injection)
-
Anesthesia
-
Calipers for tumor measurement
-
Bioluminescent imaging system
-
Blood collection supplies for serum analysis
-
-
Methodology:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject ER+ breast cancer cells into the tibia or femur to induce bone metastases, or subcutaneously in the flank for a simpler model.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth using calipers (for subcutaneous tumors) or bioluminescent imaging (for bone metastases) until tumors are well-established.
-
-
Treatment Initiation:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily via the chosen route.
-
-
Flare Phenomenon Assessment (Weeks 1-3):
-
Tumor Size: Measure tumor volume frequently.
-
Serum Analysis: Collect blood samples at baseline and at regular intervals to measure serum calcium and markers of bone turnover (e.g., alkaline phosphatase).
-
Pain Assessment: Use a semi-quantitative pain scale to assess for signs of discomfort (e.g., guarding of the affected limb).
-
Histology: At predetermined time points, euthanize a subset of mice and collect tumor and bone tissue for histological analysis of cell proliferation (e.g., Ki-67 staining), apoptosis (e.g., TUNEL assay), and inflammatory cell infiltration (e.g., F4/80 for macrophages, CD3 for T cells).
-
-
Long-term Response Assessment (Weeks 4+):
-
Continue monitoring tumor growth to observe for subsequent regression or stabilization in the Toremifene-treated group.
-
-
Visualizations
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Selective estrogen receptor modulators (SERMs): mechanisms of anticarcinogenesis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toremifene (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Toremifene - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [Molecular mechanism of tissue-specific actions of SERM] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Accounting for Toremifene Citrate's Partial Agonist Activity in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and accounting for the partial agonist activity of Toremifene (B109984) Citrate (B86180) in experimental settings. The following resources are designed to help troubleshoot common issues, provide clear experimental protocols, and offer insights into the molecular mechanisms governing toremifene's tissue-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is toremifene citrate and how does it work?
A1: this compound is a nonsteroidal triphenylethylene (B188826) derivative classified as a Selective Estrogen Receptor Modulator (SERM). It functions by competitively binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][2] Its clinical and experimental effects are complex because it can act as an estrogen antagonist (blocking estrogen's effects) in some tissues, like the breast, while acting as a partial estrogen agonist (mimicking some of estrogen's effects) in other tissues, such as bone and the uterus.[1][3] This tissue-specific action is the hallmark of SERMs.
Q2: What does "partial agonist activity" mean in the context of toremifene?
A2: Partial agonist activity means that toremifene, upon binding to the estrogen receptor, elicits a response that is weaker than that of the full natural agonist, estradiol (B170435). In tissues where it has partial agonist effects, toremifene can induce some estrogen-like gene expression and cellular responses, but not to the full extent of estradiol. This is a critical consideration in experimental design, as the observed effect (or lack thereof) can depend on the cellular context and the presence of endogenous estrogens.
Q3: How does toremifene's partial agonism differ from that of other SERMs like tamoxifen (B1202) and raloxifene?
A3: While all three are SERMs, they exhibit different profiles of agonist and antagonist activity across various tissues. For instance, both tamoxifen and toremifene show partial agonist activity in the uterus, which is linked to an increased risk of endometrial changes.[4] Raloxifene, in contrast, generally acts as an antagonist in the uterus.[4] In bone, all three can exhibit estrogen-like agonist effects, contributing to the maintenance of bone mineral density. The precise level of agonism versus antagonism is dependent on the specific tissue, the target gene promoter, and the local concentration of co-activator and co-repressor proteins.
Q4: Why am I seeing a weak stimulatory effect of toremifene in my ER-positive breast cancer cell line instead of the expected inhibition?
A4: This could be due to the partial agonist activity of toremifene. At low concentrations and in the absence of estradiol, toremifene can weakly stimulate the proliferation of estrogen-dependent cells. This effect is typically overcome at higher concentrations where its antagonistic properties dominate. Ensure you are using an appropriate concentration range and consider the estrogen content of your cell culture medium (e.g., use charcoal-stripped serum to remove endogenous estrogens).
Q5: What are the key experimental factors that can influence the observed agonist versus antagonist effects of toremifene?
A5: Several factors are critical:
-
Cell Type and Receptor Subtype: The relative expression levels of ERα and ERβ, as well as the cellular machinery (co-activators and co-repressors), vary between cell lines and tissues.
-
Concentration of Toremifene: Toremifene can exhibit a biphasic response, with low concentrations showing partial agonism and high concentrations showing antagonism.
-
Presence of Endogenous Estrogens: The presence of estradiol in the culture medium can mask the partial agonist effects of toremifene and emphasize its competitive antagonist function.
-
Specific Gene Promoter: The structure of the Estrogen Response Element (ERE) in the promoter of the target gene can influence whether the toremifene-ER complex recruits co-activators (leading to an agonist response) or co-repressors (leading to an antagonist response).
Data Presentation
The following tables summarize key quantitative data for this compound in comparison to other relevant compounds.
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Relative Binding Affinity (RBA, Estradiol = 100%) | Reference |
| Toremifene | ERα | ~5% | [2] |
| Tamoxifen | ERα / ERβ | Varies by study | |
| Raloxifene | ERα / ERβ | Varies by study |
Note: RBA values can vary depending on the experimental conditions and assay used.
Table 2: Comparative In Vitro Potency in MCF-7 Breast Cancer Cells
| Cell Line | Compound | IC50 (µM) - Proliferation Inhibition | Reference |
| MCF-7 (Tamoxifen-sensitive) | Idoxifene | 6.5 ± 0.6 | |
| Raloxifene | 13.7 ± 0.3 | ||
| TAM-R (Tamoxifen-resistant) | Idoxifene | 9.6 ± 0.5 | |
| Raloxifene | 15.7 ± 0.7 | ||
| Toremifene | Induces apoptosis at 10 µM |
Note: IC50 is the concentration of a drug that gives a half-maximal inhibitory response. Data for toremifene's direct IC50 in this comparative study was presented in terms of apoptotic induction rather than a direct IC50 value for proliferation.
Troubleshooting Guide
Issue 1: High variability or inconsistent results in reporter gene or cell proliferation assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistency. | Reduced well-to-well variability in control and treated groups. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to maintain humidity. | More consistent results across the plate, with reduced signal drift in the outer wells. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique. | Increased precision and reproducibility of dose-response curves. |
| Reagent Instability | Prepare fresh solutions of toremifene and other compounds for each experiment. Protect from light and store appropriately. | Consistent compound activity and reliable IC50/EC50 values. |
Issue 2: Difficulty in distinguishing partial agonism from experimental noise or weak antagonism.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Assay Window | Optimize the concentration of the full agonist (e.g., estradiol) in antagonist mode assays to achieve a robust signal-to-background ratio. | A clear and significant inhibition by antagonists and a measurable, but lower, stimulation by partial agonists. |
| Lack of Appropriate Controls | Include a full agonist (e.g., estradiol), a pure antagonist (e.g., fulvestrant/ICI 182,780), and a vehicle control in every experiment. | Clear benchmarks for 100% agonism, full antagonism, and baseline activity, allowing for accurate classification of toremifene's effect. |
| Cell Line Variability | Characterize the ERα and ERβ expression levels in your cell line. Be aware that different MCF-7 sublines can behave differently. | Understanding the cellular context will help in interpreting the observed effects of toremifene. |
| Influence of Serum Estrogens | Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48-72 hours prior to the experiment to remove endogenous estrogens. | Unmasking of weak partial agonist activity of toremifene in the absence of competing estradiol. |
Mandatory Visualizations
Caption: Toremifene's SERM activity is determined by the conformational change it induces in the estrogen receptor, leading to differential recruitment of co-activators and co-repressors and resulting in tissue-specific gene regulation.
Caption: A typical experimental workflow to characterize the partial agonist/antagonist activity of this compound, moving from receptor binding to functional cellular response.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
How to interpret biphasic dose-response curves of Toremifene Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in their experiments with Toremifene (B109984) Citrate.
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve and why is it observed with Toremifene Citrate?
A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped/inverted U-shaped curve, is a response pattern where the effect of a substance changes direction with increasing concentration. In the context of this compound, this is often observed as a stimulatory effect on cell proliferation at low concentrations and an inhibitory effect at high concentrations.
This phenomenon arises from Toremifene's nature as a Selective Estrogen Receptor Modulator (SERM). At low doses, it can act as a partial agonist of the estrogen receptor (ER), mimicking the effects of estrogen and promoting the transcription of genes involved in cell growth. At higher doses, its antagonistic properties dominate, blocking the ER and inducing apoptosis and cell cycle arrest. Additionally, high concentrations of toremifene may have off-target effects that contribute to cytotoxicity.
Q2: At what concentrations can I expect to see the stimulatory versus inhibitory effects of this compound?
A2: The specific concentrations for the biphasic switch are cell-line dependent and influenced by experimental conditions. However, studies on ER-positive breast cancer cell lines like MCF-7 have shown stimulatory effects at concentrations in the range of 10⁻⁸ M to 10⁻⁷ M (10-100 nM).[1] Inhibitory effects become more prominent at concentrations of 10⁻⁶ M (1 µM) and higher.[1][2] It is crucial to perform a broad dose-response analysis to determine the precise biphasic range for your specific experimental system.
Q3: How does the estrogen receptor status of my cells affect the response to this compound?
A3: The biphasic response to toremifene is most pronounced in estrogen receptor-positive (ER+) cells, such as MCF-7, as its primary mechanism of action is through the ER.[1] In ER-negative cells, toremifene may still exert inhibitory effects at high concentrations, but this is likely due to off-target mechanisms and not the classic biphasic pattern observed in ER+ cells.
Q4: Can metabolites of this compound also exhibit a biphasic dose-response?
A4: Yes, major metabolites of toremifene, such as 4-hydroxy-toremifene and N-desmethyltoremifene, have also been shown to exhibit biphasic behavior, with stimulatory effects at lower concentrations and inhibitory effects at higher concentrations on breast cancer cell lines.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible biphasic dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Cell Culture Variability | - Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.[3] - Seeding Density: Ensure a consistent initial cell seeding density. Over-confluent or sparse cultures will respond differently.[3][4] - Cell Health: Regularly check for mycoplasma contamination and ensure cells are healthy and in the logarithmic growth phase before treatment.[5] |
| Reagent and Compound Issues | - Compound Stability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store stock solutions as recommended by the manufacturer. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.1%). Run a vehicle control to assess solvent toxicity.[4] |
| Assay Protocol Variations | - Incubation Time: Use a consistent incubation time for drug treatment. The biphasic effect may be time-dependent. - Edge Effects: Minimize "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile media or PBS.[3][4] |
Issue 2: The observed dose-response curve is monotonic (only inhibitory) and does not show a stimulatory phase.
| Potential Cause | Troubleshooting Steps |
| Concentration Range Too High | The lowest concentration used may already be in the inhibitory range. Expand the dose range to include lower concentrations (e.g., picomolar to nanomolar range) to capture the stimulatory phase. |
| Low Estrogen Receptor Expression | Confirm the estrogen receptor status of your cell line. The stimulatory effect is dependent on ER expression. |
| Hormone-Depleted Media | The use of charcoal-stripped serum to create a low-estrogen environment is crucial for observing the partial agonistic effects of toremifene at low concentrations. |
Issue 3: High background or "noisy" data in the cell viability assay.
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization of Formazan (B1609692) (MTT/XTT assays) | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Interference of Toremifene with Assay Reagents | Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents that may alter the absorbance or fluorescence readings. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent and compound addition.[3][4] |
Data Presentation
Table 1: Summary of this compound Dose-Response Effects on ER+ Breast Cancer Cells (MCF-7)
| Concentration Range | Predominant Effect | Key Cellular Outcomes |
| Low Dose (10 nM - 100 nM) | Estrogenic (Partial Agonist) | Increased cell proliferation[1] |
| High Dose (1 µM - 10 µM) | Anti-estrogenic (Antagonist) & Cytotoxic | Inhibition of cell growth, induction of apoptosis, cell cycle arrest at G0/G1 phase[2][6][7][8] |
Experimental Protocols
Key Experiment: Cell Viability (MTT) Assay for this compound
This protocol outlines the measurement of cell viability in response to a range of this compound concentrations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Culture cells in complete growth medium. Two days prior to the experiment, switch to phenol red-free medium with charcoal-stripped FBS to reduce background estrogenic activity.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of phenol red-free medium with charcoal-stripped FBS.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in phenol red-free medium to achieve the desired final concentrations (e.g., ranging from 10 pM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration to generate the dose-response curve.
-
Use appropriate software (e.g., GraphPad Prism) to fit the data to a non-monotonic (biphasic) dose-response model.
-
Mandatory Visualization
Caption: Signaling pathways of this compound at low vs. high doses.
Caption: Troubleshooting workflow for inconsistent biphasic dose-response curves.
References
- 1. Effects of toremifene and its main metabolites on growth of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of the antiestrogen toremifene on growth of the human mammary carcinoma cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toremifene and its metabolites enhance doxorubicin accumulation in estrogen receptor negative multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Toremifene Citrate degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Toremifene (B109984) Citrate (B86180) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of toremifene citrate degradation in a laboratory setting?
A1: The primary causes of this compound degradation are exposure to light (photolysis) and hydrolysis in neutral to acidic aqueous solutions.[1][2][3][4] It is stable in alkaline conditions, against peroxide oxidation, and to heat in a dry state.[1][2][3]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability of this compound.
-
Powder: Store the solid powder at -20°C for long-term stability (up to 3 years).[5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[5] For long-term storage (up to 1 year), aliquot and store at -80°C. For shorter periods (up to 1 month), storage at -20°C is acceptable.[5] It is important to avoid repeated freeze-thaw cycles.[5]
Q3: What solvents are recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[5] For subsequent dilutions into aqueous media for experiments, it is important to consider the final concentration of DMSO and its potential effects on the cells or experimental system.
Q4: My this compound solution appears cloudy. What could be the cause?
A4: Cloudiness or precipitation can occur due to the low aqueous solubility of this compound, which is pH-dependent.[6][7][8] In acidic solutions, particularly around pH 1.2, the solution may become turbid or form a precipitate, especially after being left at room temperature.[6] Ensure the solvent has sufficient solubilizing capacity and consider the pH of your final experimental medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound due to improper handling or storage. | Review your storage and handling procedures. Ensure protection from light and use of appropriate pH buffers. Prepare fresh dilutions for each experiment from a properly stored stock solution. |
| Loss of compound activity over time | Hydrolysis in aqueous buffers. Photodegradation from ambient light. | Prepare fresh working solutions before each experiment. Store all solutions containing this compound in amber vials or wrap containers in aluminum foil to protect from light.[7][9] |
| Precipitate forms in cell culture media | Low solubility in the aqueous media. Interaction with media components. | Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your cell line. Warm the media slightly to aid dissolution, but avoid high temperatures. Perform a solubility test in your specific media prior to the experiment. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Compare the chromatogram to a reference standard. The presence of additional peaks may indicate degradation. Forced degradation studies have identified several degradation products that can be monitored.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquot the stock solution into smaller volumes in amber, airtight vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration and purity of this compound in a sample.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 10 µm particle size).[10]
-
Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate (B1210297) with triethylamine, in a 90:10 ratio).[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a standard curve using known concentrations of this compound.
-
Prepare the experimental sample, ensuring it is free of particulate matter by centrifugation or filtration.
-
Inject the standards and samples onto the HPLC system.
-
Integrate the peak corresponding to this compound and calculate the concentration in the unknown samples based on the standard curve.
Degradation Pathways and Prevention
Forced degradation studies have shown that this compound is susceptible to degradation under specific conditions.[1][2][3][4]
Summary of Stability under Stress Conditions
| Stress Condition | Stability of this compound | Reference(s) |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Unstable | [1][2][3] |
| Neutral Hydrolysis (Water) | Unstable | [1][2][3] |
| Alkaline Hydrolysis | Stable | [1][2][3] |
| Oxidation (e.g., Peroxide) | Stable | [1][2][3] |
| Thermal (Dry Heat) | Stable | [1][2][3] |
| Photolysis (in Water or Acid) | Unstable | [1][2][3] |
Visualizing Degradation and Prevention
The following diagrams illustrate the key degradation pathways and a workflow for preventing degradation.
References
- 1. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. kkna.kyowakirin.com [kkna.kyowakirin.com]
- 10. researchgate.net [researchgate.net]
Validating Toremifene Citrate purity and stability for research use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity and stability of Toremifene (B109984) Citrate for research use.
Frequently Asked Questions (FAQs)
Q1: What is Toremifene Citrate and what is its primary mechanism of action?
A1: this compound is a selective estrogen receptor modulator (SERM).[1] Its primary mechanism of action involves competitively binding to estrogen receptors (ERs).[1][2] In estrogen receptor-positive (ER+) breast cancer cells, it acts as an antagonist, blocking estrogen-mediated signaling pathways that promote cell proliferation.[1] In other tissues, such as bone, it can exhibit partial estrogenic (agonist) effects, which may contribute to maintaining bone density.[1] this compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis.[1]
Q2: What are the recommended storage and handling conditions for this compound powder?
A2: For research-grade this compound powder, it is recommended to store it at 2-8°C and in a desiccated environment. The compound is sensitive to ultraviolet light and should be protected from light.[3] When handling the powder, it is important to avoid inhalation of dust and contact with skin and eyes by using appropriate personal protective equipment, such as gloves, safety glasses, and a dust respirator.[4]
Q3: What solvents are suitable for dissolving this compound for in vitro experiments?
A3: this compound is sparingly soluble in methanol (B129727), slightly soluble in ethanol, and very slightly soluble in water.[3] For cell culture experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).
Q4: What are the known stability issues with this compound?
A4: this compound is known to be unstable under certain conditions. It is particularly susceptible to degradation by photolysis (exposure to light) and hydrolysis in aqueous and acidic environments.[5] However, it is relatively stable against alkaline hydrolysis, peroxide oxidation, and thermal degradation.[5]
Purity and Impurity Profile
Ensuring the purity of this compound is critical for the validity of research results. The primary impurity of concern is the (E)-isomer, the geometric isomer of the active (Z)-toremifene.
| Parameter | Acceptance Criteria | Typical Analytical Method |
| Purity (as this compound) | ≥98% | HPLC |
| (E)-isomer | ≤0.3% | HPLC |
| Loss on Drying | ≤0.5% | Gravimetric |
| Identification | Conforms to reference standard | ¹H-NMR, Mass Spectrometry, IR |
Stability Data
Forced degradation studies are essential to understand the stability of this compound under various stress conditions. The following table summarizes typical degradation behavior.
| Stress Condition | Conditions | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M to 1.0 M HCl at room temperature or 50-60°C for up to 7 days | Unstable | (Z)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol, (E)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol, and others.[5] |
| Base Hydrolysis | 0.1 M to 1.0 M NaOH at room temperature or 50-60°C for up to 7 days | Stable | Minimal degradation observed.[5] |
| Oxidative | 0.1% to 3.0% H₂O₂ at room temperature for up to 7 days | Stable | Minimal degradation observed.[5] |
| Thermal | 40-80°C | Stable | Minimal degradation observed.[5] |
| Photolytic | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | Unstable | Isomerization and formation of phenanthrene (B1679779) derivatives.[5] |
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause A: Degradation of this compound in culture media.
-
Troubleshooting Step: this compound is susceptible to hydrolysis in aqueous solutions.[5] Prepare fresh stock solutions in DMSO and dilute to the final concentration in cell culture medium immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
-
-
Possible Cause B: Off-target effects.
-
Troubleshooting Step: Like other SERMs, Toremifene can have off-target effects.[6] Include appropriate controls in your experiments, such as vehicle-only treated cells and cells treated with other SERMs, to distinguish between on-target and off-target effects.
-
-
Possible Cause C: Variability in compound purity.
-
Troubleshooting Step: Verify the purity of your this compound lot using HPLC analysis. Ensure that the levels of impurities, particularly the (E)-isomer, are within acceptable limits.
-
Issue 2: Precipitation of this compound in cell culture media.
-
Possible Cause: Low solubility in aqueous media.
-
Troubleshooting Step: this compound has low water solubility.[3] When diluting the DMSO stock solution into your aqueous cell culture medium, ensure rapid and thorough mixing. It may be beneficial to add the this compound stock solution to a small volume of media first and then add this to the larger volume. Avoid using a final DMSO concentration that is too low, as this can lead to precipitation.
-
Issue 3: High variability between experimental replicates.
-
Possible Cause: Inaccurate pipetting of viscous DMSO stock solutions.
-
Troubleshooting Step: DMSO is more viscous than water. Ensure your pipettes are calibrated for viscous liquids or use positive displacement pipettes for preparing dilutions from your stock solution.
-
-
Possible Cause: Adsorption to plasticware.
-
Troubleshooting Step: Hydrophobic compounds like Toremifene can adsorb to plastic surfaces. To minimize this, consider using low-adhesion microplates and pipette tips.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for determining the purity of this compound and quantifying the (E)-isomer impurity.
Materials:
-
This compound sample
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Sodium dihydrogen phosphate (B84403) dihydrate
-
Phosphoric acid
-
N,N-dimethyl-n-octylamine
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 25 cm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Dissolve 1.6 g of sodium dihydrogen phosphate dihydrate in 1000 mL of water and adjust the pH to 2.0 with phosphoric acid.
-
To 450 mL of this solution, add 550 mL of a 1:1 mixture of methanol and acetonitrile.
-
Add 7.9 g of N,N-dimethyl-n-octylamine and adjust the final pH to 2.0 with phosphoric acid.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to create a standard solution of known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to create a sample solution of a similar concentration to the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 25 cm, 5 µm
-
Column Temperature: 35°C
-
Flow Rate: Adjust so that the retention time of toremifene is approximately 18 minutes.
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on retention times compared to the standard. The (E)-isomer typically has a relative retention time of about 0.9 compared to the (Z)-toremifene peak.
-
Calculate the purity of the sample and the percentage of the (E)-isomer by comparing the peak areas to the standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.
Materials:
-
This compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system and other analytical instruments for analysis
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1 M HCl and keep at room temperature for a specified period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 1 M NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for a specified period.
-
Thermal Degradation: Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose the solid this compound to a light source that provides both UV and visible light, as specified by ICH guidelines (e.g., 1.2 million lux hours).
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (such as the one described in Protocol 1) to quantify the remaining this compound and detect the formation of degradation products.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. MS2/TOF and LC-MS/TOF studies on toremifene to characterize its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Addressing confounding factors in Toremifene Citrate research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing confounding factors during experiments with Toremifene (B109984) Citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Toremifene Citrate?
A1: this compound is a selective estrogen receptor modulator (SERM).[1][2][3] Its primary mechanism involves competitively binding to estrogen receptors (ERs) in various tissues.[1][2] In breast tissue, it acts as an estrogen antagonist, blocking estrogen-stimulated tumor growth.[1][4][5] In other tissues, such as bone and the uterus, it can exhibit partial estrogen agonist effects.[1][6][7]
Q2: What are the main metabolic pathways for this compound and how can this influence experimental results?
A2: Toremifene is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP3A4.[4][8][9] The major metabolite is N-demethyltoremifene, which is also antiestrogenic but has weaker antitumor potency in vivo.[4][10] Co-administration of drugs that are strong inducers or inhibitors of CYP3A4 can significantly alter the plasma concentration of toremifene, potentially leading to variability in experimental outcomes.[3][4][8] It is crucial to consider the potential for drug-drug interactions when designing in vivo studies.
Q3: What are the key differences between Toremifene and Tamoxifen (B1202) that might affect research outcomes?
A3: Toremifene and Tamoxifen are both SERMs with similar pharmacological profiles.[8][11][12] However, a key difference lies in their metabolism. While both are metabolized by CYP enzymes, Tamoxifen's conversion to its active metabolites is more dependent on CYP2D6. In contrast, Toremifene is not a prodrug and its metabolism is less reliant on CYP2D6, which may provide a therapeutic advantage in patients with certain CYP2D6 genotypes.[13] Toremifene differs structurally from tamoxifen by a single chlorine atom, which reduces its antiestrogenic potency.[8]
Q4: Can this compound affect tissues other than the breast?
A4: Yes, as a SERM, Toremifene exhibits tissue-specific effects. It has estrogenic (agonist) effects on bone, which can help maintain bone mineral density, and on serum lipids, potentially lowering LDL cholesterol.[1][6][11] However, it also has weak estrogenic effects on the uterus, which can lead to endometrial hyperplasia and an increased risk of uterine polyps or cancer with long-term use.[1][4][14] These off-target effects are important considerations in both preclinical and clinical research.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Tumor Growth Inhibition
Possible Cause:
-
Drug Interactions: Concomitant administration of substances that induce or inhibit CYP3A4 can alter toremifene metabolism and plasma concentrations.[3][4][8]
-
Hormonal Status of Animal Models: The anti-tumor efficacy of toremifene is dependent on estrogen receptor signaling. The hormonal status (e.g., ovariectomized vs. intact females) of the animal models will significantly impact results.
-
Dietary Factors: Certain components in animal chow can influence metabolic enzymes. For example, grapefruit juice is a known inhibitor of CYP3A4.[3]
Troubleshooting Steps:
-
Review all co-administered compounds: Carefully check if any other drugs or test compounds are known CYP3A4 inducers (e.g., rifampin, carbamazepine, phenobarbital, phenytoin) or inhibitors (e.g., ketoconazole, erythromycin).[3][4][8]
-
Standardize Animal Models: Ensure the hormonal status of the animals is consistent across all experimental groups. For studies on estrogen-dependent cancers, ovariectomized female mice supplemented with a controlled level of estrogen are often used.
-
Control Dietary Intake: Use a standardized diet for all animals in the study to minimize variability from dietary components affecting drug metabolism.
Issue 2: Unexpected Uterine Thickening in Animal Models
Possible Cause:
-
Estrogenic Agonist Effect: Toremifene has a partial estrogen agonist effect on the uterus, which can lead to endometrial hyperplasia.[1][4][14]
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histological examination of the uterine tissue to characterize the changes (e.g., hyperplasia, hypertrophy).
-
Dose-Response Study: If not already done, perform a dose-response study to determine if the uterine effects are dose-dependent.
-
Include a Positive Control: Use a compound with known strong estrogenic effects on the uterus as a positive control to contextualize the effects of toremifene.
Issue 3: Conflicting In Vitro Cell Viability Assay Results
Possible Cause:
-
Hormone Depletion in Media: The presence or absence of estrogens in the cell culture media can significantly impact the apparent efficacy of toremifene.
-
Cell Line Estrogen Receptor Status: The effect of toremifene is dependent on the presence of estrogen receptors. Using cell lines with unknown or variable ER expression will lead to inconsistent results.[15]
-
Assay Interference: The chemical properties of this compound or its vehicle could interfere with the readout of certain viability assays (e.g., MTT, XTT).
Troubleshooting Steps:
-
Use Phenol (B47542) Red-Free Media and Charcoal-Stripped Serum: To eliminate confounding estrogenic effects from the media, use phenol red-free media and charcoal-stripped fetal bovine serum for at least 24-48 hours before and during the experiment.
-
Verify ER Expression: Regularly confirm the estrogen receptor alpha (ERα) and beta (ERβ) expression levels in your cell lines using methods like Western blot or qPCR.
-
Use Orthogonal Viability Assays: Employ at least two different types of cell viability assays that rely on different principles (e.g., metabolic activity vs. membrane integrity) to confirm the results.
Data Presentation
Table 1: Pharmacokinetic Parameters of Toremifene and its Major Metabolite
| Parameter | Toremifene | N-desmethyltoremifene |
| Time to Peak Concentration (Tmax) | 1.5 - 4.5 hours[16] | - |
| Terminal Elimination Half-life | ~5 days[4][16] | ~6 days[16] |
| Plasma Protein Binding | >99.5% (mainly albumin)[4] | - |
| Primary Metabolizing Enzyme | CYP3A4[4][8][9] | - |
Table 2: Common Adverse Events of Toremifene in Clinical Trials
| Adverse Event | Frequency |
| Hot flashes | ~29%[9] |
| Sweating | Reported[5][17] |
| Nausea | ~14-43%[8][9] |
| Vaginal discharge | ~8.4%[9] |
| Dizziness | Reported[17] |
| Edema | Reported[17] |
| Vomiting | ~4%[8] |
Experimental Protocols
Protocol 1: In Vitro Estrogen Receptor Competitive Binding Assay
-
Cell Culture: Culture ER-positive breast cancer cells (e.g., MCF-7) in appropriate media. Prior to the assay, switch to phenol red-free media supplemented with charcoal-stripped fetal bovine serum for 48 hours to deplete endogenous estrogens.
-
Assay Preparation: Prepare whole-cell lysates or nuclear extracts from the cultured cells.
-
Competitive Binding: In a multi-well plate, incubate a fixed concentration of radiolabeled estradiol (B170435) (e.g., [3H]-estradiol) with the cell lysate/extract in the presence of increasing concentrations of unlabeled this compound or a control compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled estradiol from the free radiolabeled estradiol using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabeled estradiol against the concentration of the competitor. Calculate the IC50 value, which is the concentration of toremifene that inhibits 50% of the specific binding of the radiolabeled estradiol.
Protocol 2: Ovariectomized Mouse Xenograft Model for In Vivo Efficacy
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Ovariectomy: Perform bilateral ovariectomy to remove the endogenous source of estrogen. Allow the animals to recover for at least one week.
-
Estrogen Supplementation: Implant a subcutaneous pellet that releases a controlled amount of 17β-estradiol to stimulate the growth of estrogen-dependent tumors.
-
Tumor Cell Implantation: Inoculate ER-positive breast cancer cells (e.g., MCF-7) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.
-
Toremifene Administration: Administer this compound or vehicle control orally (e.g., by gavage) daily at the desired dose.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors and other relevant tissues (e.g., uterus) for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: Toremifene's competitive binding to the Estrogen Receptor.
Caption: Workflow for an in vivo Toremifene efficacy study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Toremifene (Fareston): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. This compound - NCI [cancer.gov]
- 7. Toremifene in postmenopausal breast cancer. Efficacy, safety and cost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Research Portal [scholarship.miami.edu]
- 12. Toremifene for breast cancer: a review of 20 years of data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A prospective, randomized study of Toremifene vs. tamoxifen for the treatment of premenopausal breast cancer: safety and genital symptom analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of toremifene and its metabolites in patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What are the side effects of this compound? [synapse.patsnap.com]
Technical Support Center: Improving the Translational Relevance of Toremifene Citrate Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with toremifene (B109984) citrate (B86180). The focus is on enhancing the translational relevance of these studies to improve their predictive value for clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of toremifene citrate?
This compound is a selective estrogen receptor modulator (SERM).[1][2][3] Its primary mechanism of action is the competitive binding to estrogen receptors (ERs), primarily ERα and ERβ.[1][4] In estrogen receptor-positive (ER+) breast cancer cells, toremifene acts as an antagonist, blocking estrogen-mediated signaling pathways that promote cell proliferation.[1] In other tissues, such as bone and the uterus, it can exhibit partial agonist (estrogenic) effects.[1][2]
Q2: Which preclinical models are most appropriate for studying this compound?
The choice of preclinical model is critical for translational relevance.
-
In Vitro: ER+ breast cancer cell lines like MCF-7 and T47D are commonly used to study the anti-proliferative effects of toremifene.[5] ER-negative cell lines such as MDA-MB-231 can serve as negative controls to confirm ER-dependent activity.[5]
-
In Vivo:
-
Xenograft Models: Orthotopic implantation of ER+ cell lines (e.g., MCF-7) into the mammary fat pad of immunocompromised mice is a standard model.[6] These models require estrogen supplementation for tumor growth.[7]
-
Chemically-Induced Models: The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma model is another established system for evaluating the antitumor effects of toremifene.[8]
-
Q3: What are the key differences between toremifene and tamoxifen (B1202) in preclinical studies?
Toremifene and tamoxifen are both triphenylethylene (B188826) SERMs with similar efficacy profiles in many preclinical and clinical settings.[3][9][10][11][12][13] However, some preclinical studies suggest differences:
-
Metabolism: The metabolism of toremifene and tamoxifen involves different cytochrome P450 (CYP) enzymes, which can be a crucial factor in inter-species differences and clinical outcomes.[14] For instance, the bioactivation of tamoxifen is more heavily reliant on CYP2D6 compared to toremifene.[14]
-
Genotoxicity: Some studies in rats have indicated that toremifene may have a lower potential for inducing DNA adducts and liver tumors compared to tamoxifen, a significant point of translational consideration.[15][16]
Q4: How can acquired resistance to toremifene be modeled and studied?
Acquired resistance is a major clinical challenge. Preclinical models can be developed by long-term exposure of ER+ breast cancer cell lines (e.g., MCF-7) to toremifene.[17][18] This process selects for cells that can proliferate despite the presence of the drug. These resistant cell lines can then be used to investigate the molecular mechanisms of resistance, such as alterations in ER signaling, upregulation of alternative growth factor pathways, or changes in cell cycle regulation.[17][18][19]
Troubleshooting Guides
In Vitro Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent IC50 values for toremifene in ER+ cell lines. | 1. Variation in cell line passage number. 2. Contamination with other cell lines or mycoplasma. 3. Inconsistent estrogen concentration in media. 4. Degradation of toremifene stock solution. | 1. Use cell lines within a consistent and low passage number range. 2. Regularly test cell lines for identity and mycoplasma contamination. 3. Use phenol (B47542) red-free media and charcoal-stripped serum to control for estrogenic compounds. Add a consistent, known concentration of estradiol (B170435). 4. Prepare fresh stock solutions of toremifene regularly and store them protected from light. |
| Toremifene shows unexpected inhibitory effects on ER- cell lines. | 1. Off-target effects at high concentrations. 2. Toremifene may have ER-independent mechanisms of action at supra-physiological doses. | 1. Perform dose-response curves over a wide range of concentrations to distinguish specific from non-specific effects. 2. Investigate potential off-target effects, such as impacts on other signaling pathways or general cytotoxicity. |
| Difficulty in establishing a stable toremifene-resistant cell line. | 1. Toremifene concentration is too high, leading to excessive cell death. 2. Insufficient duration of drug exposure. 3. Heterogeneity of the parental cell line. | 1. Start with a lower, sub-lethal concentration of toremifene and gradually increase the dose as cells adapt.[19] 2. Be patient; developing stable resistance can take several months of continuous culture.[18] 3. Consider single-cell cloning to isolate and expand resistant populations. |
In Vivo Xenograft Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor tumor take-rate or inconsistent growth of MCF-7 xenografts. | 1. Insufficient estrogen supplementation. 2. Health status of the immunocompromised mice. 3. Suboptimal cell injection technique. | 1. Ensure consistent and adequate release of estrogen from implanted pellets or regular injections. 2. Use healthy, pathogen-free mice and maintain a sterile environment. 3. Inject a sufficient number of viable cells in Matrigel into the mammary fat pad.[6] |
| High variability in tumor response to toremifene treatment. | 1. Inconsistent drug administration (gavage, diet, etc.). 2. Differences in mouse metabolism. 3. Tumor heterogeneity. | 1. Ensure accurate and consistent dosing for all animals. 2. Use a sufficient number of animals per group to account for biological variability. 3. Randomize animals into treatment groups based on initial tumor volume. |
| Tumor regression followed by relapse during continuous toremifene treatment. | 1. Development of acquired resistance in the tumor. 2. Toremifene's tumoristatic rather than tumoricidal effect. | 1. This can be a model for acquired resistance. Tumors can be harvested at different stages to study molecular changes. 2. Preclinical studies have shown toremifene to be tumoristatic, meaning it inhibits growth rather than killing tumor cells. Continuous treatment is necessary.[5] |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Toremifene in Breast Cancer Cell Lines
| Cell Line | Estrogen Receptor Status | Toremifene IC50 (µM) | Reference |
| MCF-7 | ER+ | 0.5 - 5.0 | [20][21] |
| T47D | ER+ | 4.2 | [21] |
| BT-474 | ER+ | 5.7 | [21] |
| MDA-MB-231 | ER- | >10 (ineffective) | [5][20] |
Note: IC50 values can vary depending on experimental conditions such as duration of exposure and assay method.
Table 2: Comparative In Vivo Efficacy of Toremifene and Tamoxifen
| Model | Drug | Dosage | Tumor Growth Inhibition (%) | Reference |
| MCF-7 Xenograft | Toremifene | 77 µ g/day | >70% | [5] |
| DMBA-induced rat mammary tumors | Toremifene | 200 µ g/day | Prevention of tumor development | [5] |
| DMBA-induced rat mammary tumors | Tamoxifen | 200 µ g/day | Prevention of tumor development | [22] |
| Advanced Breast Cancer (Clinical) | Toremifene | 60 mg/day | Objective Response Rate: 25.8% | [11] |
| Advanced Breast Cancer (Clinical) | Tamoxifen | 20-40 mg/day | Objective Response Rate: 26.9% | [11] |
Table 3: Comparative Pharmacokinetics of Toremifene in Preclinical Species and Humans
| Parameter | Mouse | Rat | Human | Reference |
| Metabolism | Predominantly estrogenic effects | Predominantly antiestrogenic effects | Predominantly antiestrogenic effects | [1] |
| Primary Metabolizing Enzymes | CYP isozymes | CYP isozymes | CYP3A4 | [14] |
| Elimination Half-life | Not widely reported | ~24 hours (species dependent) | ~5 days | [1][23] |
| Primary Route of Excretion | Feces | Feces | Feces | [23] |
Experimental Protocols
Protocol 1: Orthotopic MCF-7 Xenograft Model for Toremifene Efficacy Testing
-
Animal Model: Use female, ovariectomized, immunocompromised mice (e.g., NU/J or NOD/SCID).
-
Estrogen Supplementation: One week prior to cell injection, implant a subcutaneous estradiol pellet (e.g., 0.72 mg, 60-day release) to ensure sustained estrogen levels necessary for MCF-7 tumor growth.
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Anesthetize the mouse and inject 100 µL of the cell suspension (1 x 10^6 cells) into the fourth mammary fat pad.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Toremifene Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups. Administer this compound (or vehicle control) daily by oral gavage at the desired dose.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice, and excise and weigh the tumors.
Protocol 2: In Vitro Assay for Toremifene-Induced Growth Inhibition
-
Cell Plating: Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density and allow them to attach overnight.
-
Toremifene Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of toremifene or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each toremifene concentration. Plot a dose-response curve and determine the IC50 value (the concentration of toremifene that inhibits cell growth by 50%).
Mandatory Visualization
Caption: Toremifene's mechanism of action in the estrogen receptor signaling pathway.
Caption: A preclinical experimental workflow for evaluating this compound.
References
- 1. Toremifene - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A prospective, randomized study of Toremifene vs. tamoxifen for the treatment of premenopausal breast cancer: safety and genital symptom analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Toremifene in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adjuvant trials of toremifene vs tamoxifen: the European experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toremifene versus tamoxifen for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Toremifene versus tamoxifen for advanced breast cancer. | Semantic Scholar [semanticscholar.org]
- 14. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 15. Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of the effects of tamoxifen and toremifene on rat hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. v1.devtoolsdaily.com [v1.devtoolsdaily.com]
- 18. Molecular Analysis of Acquired Tamoxifen Resistance in Breast Cancer Cell Line | Asian Pacific Journal of Cancer Biology [waocp.com]
- 19. benchchem.com [benchchem.com]
- 20. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. The adverse effect of anticancer drug toremifene on vascular smooth muscle cells is an important aspect of its tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Toremifene Citrate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Toremifene Citrate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound powder?
A1: Solid this compound should be stored at -20°C for up to 3 years.[1] It is supplied as a crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.[2] The compound is also sensitive to ultraviolet light and should be protected from light.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in organic solvents like DMSO (up to 100 mg/mL) and dimethylformamide (approximately 30 mg/mL).[3][4] It is sparingly soluble in aqueous buffers.[3] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single use.[5] Aqueous solutions are not recommended for storage for more than one day.[3]
Q3: What are the main degradation pathways for this compound?
A3: this compound is susceptible to degradation under specific conditions. Forced degradation studies have shown that it is unstable to photolysis and hydrolysis in neutral and acidic aqueous media.[4] It is, however, stable against alkaline hydrolysis, peroxide oxidation, and thermal degradation.[4] The main degradation products result from these hydrolytic and photolytic processes.[4]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is sensitive to ultraviolet light.[3] All handling and storage of the solid compound and its solutions should be performed under conditions that protect it from light exposure to prevent photodegradation.
Q5: What are the known incompatibilities of this compound?
A5: While specific chemical incompatibility data is limited in the provided search results, as a general practice for selective estrogen receptor modulators (SERMs), strong oxidizing agents should be avoided. Its solubility is pH-dependent, and precipitation can occur in certain aqueous media.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in aqueous solution | - Low solubility in aqueous buffers. - pH of the solution is not optimal for solubility. This compound's solubility is pH-dependent.[6] - The concentration of the compound exceeds its solubility limit in the chosen solvent system. | - First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution before diluting with your aqueous buffer.[3] - Ensure the final concentration of the organic solvent is compatible with your experimental setup. - Adjust the pH of the aqueous buffer. This compound has higher solubility in pH 4.0 acetate (B1210297) buffer compared to neutral or more acidic conditions.[6] - If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound. |
| Discoloration of the solid or solution | - Degradation due to exposure to light or improper storage temperatures. - Oxidation, although studies suggest it is relatively stable to peroxide oxidation.[4] | - Discard the discolored material as its purity is compromised. - Review storage procedures to ensure the compound is protected from light and stored at the recommended temperature.[3] |
| Loss of compound activity in experiments | - Degradation of the compound in stock solutions due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature). - Hydrolysis of the compound in aqueous experimental media, especially under neutral or acidic conditions.[4] | - Prepare fresh stock solutions from solid this compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] - Prepare working solutions in aqueous media immediately before use. - Verify the purity of the compound using an appropriate analytical method like HPLC. |
| Inconsistent experimental results | - Inaccurate concentration of stock solutions due to incomplete dissolution or precipitation. - Degradation of the compound during the experiment. | - Ensure complete dissolution of the solid when preparing stock solutions. Gentle warming or sonication may be necessary. - Use freshly prepared working solutions for each experiment. - Run a stability check of this compound in your specific experimental buffer and conditions if inconsistencies persist. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions
| Formulation | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years[3] | Protect from light and moisture.[3][5] |
| DMSO Stock Solution | -80°C | 6 months[5] | Aliquot to avoid freeze-thaw cycles.[5] |
| DMSO Stock Solution | -20°C | 1 month[5] | Aliquot to avoid freeze-thaw cycles.[5] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day[3] | Prone to hydrolysis and precipitation.[4][6] |
Table 2: Summary of this compound Stability under Stress Conditions
| Stress Condition | Stability | Observations |
| Hydrolysis (Acidic and Neutral) | Unstable[4] | Degradation occurs.[4] |
| Hydrolysis (Alkaline) | Stable[4] | No significant degradation observed.[4] |
| Oxidation (Peroxide) | Stable[4] | No significant degradation observed.[4] |
| Thermal (Dry Heat) | Stable[4] | No significant degradation observed.[4] |
| Photolysis | Unstable[4] | Significant degradation occurs upon exposure to UV light.[3][4] |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve good separation of the parent drug from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the sample to be tested (e.g., from a stability study) in the same solvent as the standard solution to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Degradation products will appear as separate peaks.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Neutralize the solution and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified period.
-
Neutralize the solution and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a specified period.
-
Dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat (e.g., 105°C) for a specified period (e.g., 24 hours).
-
Dissolve the heat-stressed powder in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound or the solid powder to UV light (e.g., in a photostability chamber) for a specified duration.
-
Prepare the sample for HPLC analysis.
-
Visualizations
References
- 1. This compound - NCI [cancer.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Toremifene | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
Validation & Comparative
Toremifene Citrate vs. Tamoxifen: A Comparative Guide on Efficacy in ER+ Breast Cancer Models
For decades, tamoxifen (B1202) has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Toremifene (B109984) citrate (B86180), a chlorinated derivative of tamoxifen, was developed as an alternative with a potentially improved safety profile. This guide provides a comprehensive comparison of the efficacy of toremifene and tamoxifen in preclinical and clinical ER+ breast cancer models, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Selective Estrogen Receptor Modulation
Both toremifene and tamoxifen are classified as Selective Estrogen Receptor Modulators (SERMs). Their primary mechanism of action involves competitive binding to the estrogen receptor (ER), acting as antagonists in breast tissue. This binding blocks the proliferative signaling of estrogen, leading to a cytostatic effect on ER+ breast cancer cells. In other tissues, such as bone and uterus, they can exert partial estrogenic (agonist) effects. This tissue-specific action is a hallmark of SERMs.
Caption: Estrogen Receptor Signaling and SERM Inhibition.
Preclinical Efficacy in ER+ Breast Cancer Models
Preclinical studies in ER+ breast cancer cell lines and animal models have been crucial in elucidating the antitumor effects of toremifene and comparing them to tamoxifen.
In Vitro Studies: Cell Lines
In vitro studies using ER+ breast cancer cell lines, such as MCF-7, are fundamental for assessing the direct cytotoxic and cytostatic effects of SERMs.
Table 1: Comparative In Vitro Efficacy of Toremifene and Tamoxifen in ER+ Breast Cancer Cell Lines
| Cell Line | Assay | Toremifene (IC50) | Tamoxifen (IC50) | Reference |
| MCF-7 | Cell Proliferation | 18.9 ± 4.1 µM | 20.5 ± 4.0 µM | [1] |
| TAM-R (Tamoxifen-Resistant) | Cell Proliferation | 13.7 ± 1.2 µM | 27.0 ± 1.9 µM | [1] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that toremifene and tamoxifen have comparable potency in inhibiting the proliferation of the ER+ MCF-7 cell line. Interestingly, in a tamoxifen-resistant derivative of this cell line (TAM-R), toremifene demonstrated slightly greater potency.
In Vivo Studies: Xenograft Models
While direct head-to-head in vivo studies comparing tumor growth inhibition are limited in the readily available literature, existing preclinical data suggests comparable efficacy. One study reported that toremifene inhibited estradiol-stimulated MCF-7 tumor growth by over 70% in an athymic mouse model.[2] Other research has indicated that in clinical trials, there was no significant difference in the activity of toremifene compared to tamoxifen, which is consistent with findings from xenograft models comparing other SERMs to tamoxifen.[3]
Clinical Efficacy in ER+ Breast Cancer
Numerous large-scale clinical trials have compared the efficacy of toremifene and tamoxifen in both early-stage and advanced ER+ breast cancer.
Early-Stage Breast Cancer
Table 2: Comparison of Toremifene and Tamoxifen in Early-Stage ER+ Breast Cancer
| Trial/Study | Number of Patients | Treatment Arms | Key Efficacy Endpoints | Outcome | Reference |
| International Breast Cancer Study Group (IBCSG) Trials 12-93 & 14-93 | 1035 | Toremifene vs. Tamoxifen | 5-year Disease-Free Survival (DFS), 5-year Overall Survival (OS) | Toremifene and tamoxifen yielded similar DFS (72% vs. 69%) and OS (85% vs. 81%). | [4] |
| Retrospective Analysis (Premenopausal) | 1849 | Toremifene vs. Tamoxifen | 5-year DFS, 5-year OS | No significant difference in DFS (87.0% vs. 85.0%) or OS (94.3% vs. 93.5%). | [5] |
These studies conclude that toremifene is a valid and safe alternative to tamoxifen in the adjuvant setting for ER+ breast cancer, demonstrating equivalent efficacy.
Advanced Breast Cancer
A meta-analysis of seven randomized controlled trials provided a robust comparison of toremifene and tamoxifen in the treatment of advanced breast cancer.
Table 3: Meta-Analysis of Toremifene vs. Tamoxifen in Advanced ER+ Breast Cancer
| Efficacy Endpoint | Toremifene Group | Tamoxifen Group | Pooled Risk Ratio (RR) / Hazard Ratio (HR) (95% CI) | P-value | Reference |
| Overall Response Rate (ORR) | 25.8% | 26.9% | RR: 1.02 (0.88 to 1.18) | 0.83 | [6] |
| Median Time to Progression (TTP) | 6.1 months | 5.8 months | HR: 1.08 (0.94 to 1.24) | Not Significant | [6] |
| Median Overall Survival (OS) | 27.8 months | 27.6 months | HR: 1.02 (0.86 to 1.20) | Not Significant | [6] |
The results of this meta-analysis strongly indicate that toremifene and tamoxifen have equal efficacy in the first-line treatment of advanced breast cancer.[6]
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare SERMs.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for determining the IC50 of a compound on cancer cell lines.
Caption: Workflow for an In Vitro Cell Proliferation Assay.
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical in vivo experiment to assess the antitumor efficacy of SERMs.
Caption: Workflow for an In Vivo Xenograft Study.
Conclusion
Based on extensive preclinical and clinical data, toremifene citrate and tamoxifen demonstrate comparable efficacy in the treatment of ER+ breast cancer. In vitro studies show similar potencies in inhibiting cancer cell proliferation, with toremifene potentially offering an advantage in tamoxifen-resistant models. Large-scale clinical trials in both early-stage and advanced breast cancer have consistently shown no significant differences in disease-free survival, overall survival, or response rates between the two drugs. Therefore, toremifene stands as a well-validated and effective alternative to tamoxifen in the endocrine treatment of ER+ breast cancer. The choice between these two agents may be guided by factors such as patient-specific tolerance, potential side effect profiles, and drug metabolism considerations.
References
- 1. Toremifene versus tamoxifen for advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Toremifene and tamoxifen are equally effective for early-stage breast cancer: first results of International Breast Cancer Study Group Trials 12-93 and 14-93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toremifene. A review of its pharmacological properties and clinical efficacy in the management of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Side Effect Profiles of Toremifene Citrate and Tamoxifen
An Objective Guide for Researchers and Drug Development Professionals
Toremifene (B109984) citrate (B86180) and tamoxifen (B1202) are both selective estrogen receptor modulators (SERMs) widely utilized in the treatment and prevention of hormone receptor-positive breast cancer. Structurally, toremifene is a chlorinated derivative of tamoxifen, and they share a similar pharmacological profile, demonstrating comparable efficacy in numerous clinical trials.[1][2][3] Despite their similarities, preclinical data and extensive clinical use have revealed nuances in their side effect profiles. This guide provides a detailed comparison of their adverse effects, supported by experimental data, to inform research and clinical decision-making.
Mechanism of Action: The Dual Role of SERMs
Both toremifene and tamoxifen exert their effects by competitively binding to estrogen receptors (ERα and ERβ). Their clinical utility stems from their tissue-specific actions, acting as estrogen antagonists in breast tissue while exhibiting partial estrogen agonist effects in other tissues such as the endometrium, bone, and the cardiovascular system. This dual activity is mediated by the conformational changes they induce in the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins in various cell types. In breast cancer cells, they primarily recruit co-repressors, blocking estrogen-dependent gene transcription and inhibiting tumor growth. Conversely, in tissues like the endometrium, they can recruit co-activators, mimicking estrogen's effects and potentially leading to tissue proliferation.[4]
Quantitative Comparison of Side Effects
Clinical data reveals that while many adverse events occur with similar frequency for both drugs, statistically significant differences have been observed for certain side effects. The following table summarizes quantitative data from comparative studies.
| Side Effect Category | Adverse Event | Toremifene | Tamoxifen | Study Population | Key Findings & Reference |
| Gynecological | Ovarian Cysts | 42.6% | 51.1% | Premenopausal | Difference not statistically significant.[5][6][7] |
| Endometrial Thickening (≥8mm) | 87.2% | 80.0% | Premenopausal | Difference not statistically significant.[5][7] | |
| Endometrial Cancer | Lower risk suggested in some preclinical/early trials, but long-term data suggests a similar risk to Tamoxifen.[8][9] | Established increased risk compared to placebo.[10][11][12] | Postmenopausal | Both drugs carry a risk of endometrial hyperplasia and cancer due to estrogenic effects on the uterus.[9] | |
| Vaginal Discharge/Dryness | Common | Common | General | Frequently reported for both SERMs.[13][14] | |
| Irregular Menses | 6.3% | 10.0% | Premenopausal | Rate was significantly higher in the tamoxifen group (p=0.025).[3] | |
| Thromboembolic | Venous Thromboembolism (VTE) | Increased risk observed, similar to other SERMs.[15] | Established increased risk (approx. 2.3x vs placebo).[16][17] | General | Both drugs are associated with an increased risk of VTE, including deep vein thrombosis and pulmonary embolism.[11][18] |
| Vasomotor | Hot Flashes / Sweating | Common, reported as more frequent in one study (p=0.049).[13][19] | Very common, reported in over 40% of women.[5][20][21] | General | The most common side effect for both drugs, stemming from their anti-estrogenic activity.[14][22] |
| Hepatic | Fatty Liver | 31.9% | 26.7% | Premenopausal | Difference not statistically significant.[5][7] |
| Neurological | Headache | Occurred less frequently (RR 0.14, p=0.02).[23][24] | More frequent compared to Toremifene in a meta-analysis.[23][24] | Advanced Breast Cancer | A meta-analysis of seven trials showed a significantly lower incidence of headache with toremifene.[23] |
| Ocular | Cataracts | Annual rate of 6.2% | Annual rate of 6.8% | Postmenopausal | No serious ocular side-effects or significant differences were observed in a 3.5-year randomized study.[25][26] |
| Retinopathy | Rare | Rare, but documented (tamoxifen retinopathy).[27][28][29] | General | Ocular toxicity is a rare event for both drugs, reported in ~0.6-0.9% of patients on hormonal therapy alone.[27] | |
| Gastrointestinal | Nausea | 26% (60mg dose) | 26% | Postmenopausal | Incidence was similar at standard doses. A higher dose of toremifene (200mg) increased nausea significantly (37%).[30] |
Experimental Protocols: A Look at Key Comparative Trials
The data presented is derived from various clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results. Below are summaries of the protocols for key comparative experiments.
-
Study Design : A prospective, single-center, randomized, open-label clinical trial.[5][6][31]
-
Objective : To compare the safety and effects on the female genital system of toremifene versus tamoxifen in premenopausal breast cancer survivors.[5]
-
Patient Population : 92 premenopausal women with histologically confirmed hormone receptor-positive early breast cancer who had completed surgery and any necessary chemotherapy or radiotherapy.[7][31]
-
Treatment Regimen : Patients were randomized on a 1:1 basis to receive either toremifene citrate 60 mg/day or tamoxifen citrate 20 mg/day for a follow-up period of one year.[5][31]
-
Endpoints :
-
Primary : The 1-year incidence of ovarian cysts (defined as ≥2.0 cm in diameter).[5]
-
Secondary : Incidence of endometrial thickening, changes in female hormone levels (E2, FSH, LH), incidence of fatty liver, and changes in quality of life as measured by the modified Kupperman index (mKMI) and EORTC questionnaires.[5][6]
-
-
Assessments : Patients were followed quarterly. Assessments included transvaginal ultrasonography to measure endometrial thickness and detect ovarian cysts, liver ultrasonography for fatty liver, and blood tests for hormone levels.[5]
-
Study Design : A meta-analysis of seven randomized controlled trials (RCTs).[23][24]
-
Objective : To compare the efficacy and safety of toremifene with tamoxifen in patients with advanced breast cancer.[24]
-
Patient Population : A total of 2061 patients from seven RCTs were included, with 1226 in the toremifene group and 835 in the tamoxifen group.[23]
-
Treatment Regimen : Doses varied across trials but generally compared standard doses of toremifene (e.g., 60 mg/day) with tamoxifen (e.g., 20 or 40 mg/day).[32]
-
Endpoints : Objective response rate (ORR), time to progression (TTP), overall survival (OS), and adverse events.[24]
-
Data Analysis : A fixed-effect model was used for meta-analysis. Results for adverse events were presented as pooled risk ratios (RR) with 95% confidence intervals.[23]
Summary of Findings and Conclusion
The available evidence from numerous large-scale clinical trials and meta-analyses indicates that toremifene and tamoxifen have equivalent efficacy and largely similar safety profiles in the treatment of hormone receptor-positive breast cancer.[3][24][30]
-
Similarities : The most common side effects, such as hot flashes and vaginal discharge, occur at comparable rates.[13] The risks for significant gynecological events like endometrial thickening and ovarian cysts also appear to be similar, particularly in premenopausal women.[5][7] Furthermore, both drugs carry an elevated risk of venous thromboembolic events.[15][18]
-
Key Differences : The most consistently reported difference is a lower incidence of headaches with toremifene compared to tamoxifen.[23] One retrospective study also noted a higher frequency of irregular menses with tamoxifen in premenopausal patients.[3] While preclinical data suggested toremifene might be less likely to cause endometrial cancer due to differences in DNA adduct formation, long-term clinical data have not conclusively demonstrated a significantly lower risk compared to tamoxifen.[2][8]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Tamoxifen and toremifene in breast cancer: comparison of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and tolerability of toremifene and tamoxifen therapy in premenopausal patients with operable breast cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uspharmacist.com [uspharmacist.com]
- 6. A prospective, randomized study of Toremifene vs. tamoxifen for the treatment of premenopausal breast cancer: safety and genital symptom analysis. [themednet.org]
- 7. A prospective, randomized study of Toremifene vs. tamoxifen for the treatment of premenopausal breast cancer: safety and genital symptom analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endometrial mullerian adenosarcoma after toremifene treatment in breast cancer patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. academic.oup.com [academic.oup.com]
- 11. A comparison of survival outcomes and side effects of toremifene or tamoxifen therapy in premenopausal estrogen and progesterone receptor positive breast cancer patients: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. breastcancer.org [breastcancer.org]
- 14. komen.org [komen.org]
- 15. researchgate.net [researchgate.net]
- 16. Tamoxifen and risk of idiopathic venous thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gpnotebook.com [gpnotebook.com]
- 18. researchgate.net [researchgate.net]
- 19. A comparison of survival outcomes and side effects of toremifene or tamoxifen therapy in premenopausal estrogen and progesterone receptor positive breast cancer patients: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. owise.uk [owise.uk]
- 21. A Guide to Tamoxifen Side Effects - GoodRx [goodrx.com]
- 22. Hot flushes and night sweats | Breast Cancer Now [breastcancernow.org]
- 23. Toremifene versus tamoxifen for advanced breast cancer | Cochrane [cochrane.org]
- 24. Toremifene versus tamoxifen for advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ocular side-effects in breast cancer patients treated with tamoxifen and toremifene: a randomized follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ocular side-effects in breast cancer patients treated with tamoxifen and toremifene: a randomized follow-up study. | Semantic Scholar [semanticscholar.org]
- 27. Ocular toxicity during adjuvant chemoendocrine therapy for early breast cancer: results from International Breast Cancer Study Group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Unilateral Tamoxifen-Induced Retinopathy as a Consequence of Breast Cancer Treatment—Multimodal Imaging Value - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Randomized comparison of tamoxifen and two separate doses of toremifene in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. cancernetwork.com [cancernetwork.com]
Toremifene Citrate vs. Raloxifene: A Comparative Guide on Bone Mineral Density Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two selective estrogen receptor modulators (SERMs), toremifene (B109984) citrate (B86180) and raloxifene (B1678788), on bone mineral density (BMD). The information presented is collated from various clinical studies to aid in research and drug development.
Executive Summary
Toremifene citrate and raloxifene are both classified as SERMs, exhibiting tissue-selective estrogenic and anti-estrogenic effects. In bone tissue, both compounds act as estrogen agonists, promoting bone health. Clinical data indicates that both this compound and raloxifene can positively impact bone mineral density. Toremifene has been notably studied in men undergoing androgen deprivation therapy for prostate cancer, where it has been shown to increase BMD. Raloxifene is widely studied in postmenopausal women and is approved for the prevention and treatment of postmenopausal osteoporosis. Direct comparative trials between the two drugs on BMD are limited; therefore, this guide synthesizes data from separate, significant clinical studies to provide a comparative overview.
Data Presentation: Effects on Bone Mineral Density
The following table summarizes the quantitative data from key clinical trials on the effects of this compound and raloxifene on bone mineral density at various skeletal sites.
| Drug | Study Population | Dosage | Duration | Skeletal Site | Mean Change in BMD (%) vs. Placebo | Citation |
| This compound | Men on Androgen Deprivation Therapy | 80 mg/day | 12 months | Lumbar Spine | +2.3% | [1] |
| Total Hip | +2.0% | [1] | ||||
| Femoral Neck | +1.5% | [1] | ||||
| Raloxifene | Postmenopausal Women | 60 mg/day | 24 months | Lumbar Spine | +2.4% | [2] |
| Total Hip | +2.4% | [2] | ||||
| Total Body | +2.0% | [2] | ||||
| Postmenopausal Japanese Women with Osteoporosis | 60 mg/day | 52 weeks | Lumbar Spine (L2-L4) | +3.5% (from baseline) | ||
| Premenopausal Women at Increased Risk of Breast Cancer | 60 mg/day | 24 months | Lumbar Spine | -3.5% (from baseline) |
Experimental Protocols
This compound Study in Men on Androgen Deprivation Therapy
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trial.
-
Participants: 1392 men aged 50 years or older with prostate cancer receiving androgen deprivation therapy.
-
Intervention: Participants were randomized to receive either 80 mg of this compound or a placebo daily.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoint: Changes in bone mineral density of the lumbar spine, total hip, and femoral neck, assessed by dual-energy x-ray absorptiometry (DXA) at baseline and at specified follow-up intervals.
-
Data Analysis: The percentage change in BMD from baseline to 12 months was compared between the toremifene and placebo groups.[1]
Raloxifene Study in Postmenopausal Women (MORE Trial)
-
Study Design: The Multiple Outcomes of Raloxifene Evaluation (MORE) was a multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 7705 postmenopausal women with osteoporosis.
-
Intervention: Participants were randomized to receive either 60 mg or 120 mg of raloxifene daily, or a placebo. All participants also received calcium and vitamin D supplementation.
-
Primary Endpoint: Incidence of new vertebral fractures.
-
Secondary Endpoint: Bone mineral density of the femoral neck and spine was measured at baseline and annually using dual-energy x-ray absorptiometry (DXA).
-
Data Analysis: The percentage change in BMD from baseline was compared between the raloxifene and placebo groups over the study duration.
Signaling Pathways
Both this compound and raloxifene are SERMs that bind to estrogen receptors (ERs) and act as estrogen agonists in bone. This agonistic activity is central to their bone-protective effects.
This compound Signaling Pathway in Bone
Toremifene binds to estrogen receptors in bone cells, mimicking the effects of estrogen. This leads to the regulation of gene expression that favors a decrease in bone resorption and maintenance of bone density. The precise downstream signaling cascade is understood to be similar to that of estrogen in bone.
References
Preclinical Showdown: Toremifene Citrate vs. Aromatase Inhibitors in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Preclinical Performance
In the landscape of endocrine therapies for hormone receptor-positive breast cancer, selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs) represent two cornerstone treatment strategies. This guide provides a preclinical comparison of Toremifene (B109984) Citrate, a chlorinated SERM, and various aromatase inhibitors, focusing on their mechanisms of action, efficacy in in vitro and in vivo models, and impact on key signaling pathways. The data presented herein is intended to offer an objective overview to inform further research and drug development efforts.
Mechanism of Action: A Tale of Two Strategies
Toremifene Citrate and aromatase inhibitors employ distinct mechanisms to thwart estrogen-dependent cancer cell growth.
-
This compound: As a SERM, toremifene competitively binds to estrogen receptors (ERs) in various tissues.[1] In breast cancer cells, it primarily acts as an ER antagonist, blocking the proliferative signals of estrogen.[1] However, it can exhibit partial agonist activity in other tissues, such as bone and the uterus.[2]
-
Aromatase Inhibitors (AIs): AIs function by inhibiting the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens in peripheral tissues.[3] This leads to a systemic reduction of estrogen levels, thereby depriving ER-positive cancer cells of their primary growth stimulus.[3] AIs are categorized into two types: non-steroidal inhibitors (e.g., letrozole (B1683767), anastrozole) that reversibly bind to the aromatase enzyme, and steroidal inactivators (e.g., exemestane) that irreversibly bind and deactivate the enzyme.[4]
In Vitro Efficacy: Inhibition of Cancer Cell Growth
Preclinical studies have evaluated the cytotoxic and anti-proliferative effects of toremifene and various aromatase inhibitors on hormone-responsive breast cancer cell lines, most notably MCF-7.
A direct comparative study on Ac-1 cells (MCF-7 cells transfected with the aromatase gene) demonstrated the following IC50 values for cell growth inhibition:
| Compound | Drug Class | Cell Line | IC50 (µM) |
| Toremifene | SERM | Ac-1 | 1 ± 0.3[5] |
| Atamestane | Steroidal AI | Ac-1 | 60.4 ± 17.2[5] |
| Tamoxifen (B1202) | SERM | Ac-1 | 1.8 ± 1.3[5] |
Note: Lower IC50 values indicate greater potency in inhibiting cell growth.
While direct preclinical comparisons with other AIs are limited, individual studies provide insights into their potency. For instance, letrozole has been shown to be a potent inhibitor of MCF-7 cell proliferation.[6] Anastrozole (B1683761) has also demonstrated cytotoxic effects on MCF-7 and BT-549 cell lines.[7] Exemestane (B1683764), being an irreversible inactivator, shows residual inhibition of aromatase activity even after its removal from the cell culture.[4]
In Vivo Efficacy: Tumor Suppression in Xenograft Models
Animal models, particularly xenografts of human breast cancer cells in immunodeficient mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
In a preclinical model using Ac-1 xenografts, the following effects on tumor growth were observed:
| Treatment | Daily Dosage | Tumor Volume Change |
| Toremifene | 1000 µ g/day | Significant inhibition of tumor growth[5] |
| Atamestane | 1000 µ g/day | Slower tumor growth compared to control[5] |
| Toremifene + Atamestane | 1000 µ g/day each | Similar efficacy to toremifene or tamoxifen alone[5] |
| Tamoxifen | 100 µ g/day | Significant inhibition of tumor growth[5] |
Studies on aromatase inhibitors have consistently shown their effectiveness in suppressing tumor growth in xenograft models. Letrozole, for example, has been demonstrated to be highly effective in reducing tumor size in MCF-7Ca xenografts.[8][9]
Signaling Pathways: Modulating Cellular Proliferation and Survival
Both toremifene and aromatase inhibitors exert their effects by modulating key signaling pathways involved in cancer cell growth and survival, primarily the estrogen receptor pathway. However, their impact on other pathways, such as the PI3K/Akt/mTOR and MAPK pathways, is also an area of active investigation, particularly in the context of drug resistance.
dot
Caption: Mechanisms of Toremifene and Aromatase Inhibitors.
Toremifene has been shown to inhibit the MAPK signaling pathway, which can be activated by growth factors like IGF-1 and contribute to cell proliferation.[10] Aromatase inhibitor resistance has been linked to the activation of the PI3K/Akt/mTOR and MAPK pathways, suggesting a complex interplay between estrogen receptor signaling and other growth factor pathways.[11][12][13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
dot
Caption: MTT Cell Viability Assay Workflow.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, Ac-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or the aromatase inhibitor of interest. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
MCF-7 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds.
dot
Caption: MCF-7 Xenograft Model Workflow.
-
Cell Implantation: Subcutaneously inject a suspension of MCF-7 cells mixed with Matrigel into the flank of female immunodeficient mice (e.g., nude or SCID). Estrogen supplementation is required for tumor growth.
-
Tumor Establishment: Monitor the mice for tumor formation. Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound, the aromatase inhibitor, or the vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, subcutaneous injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: Continue the experiment until a predetermined endpoint, such as a specific tumor volume in the control group or a set duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
Conclusion
This guide provides a preclinical comparative overview of this compound and aromatase inhibitors. Toremifene directly antagonizes the estrogen receptor, while aromatase inhibitors systemically deplete estrogen. Both classes of drugs have demonstrated significant anti-tumor activity in preclinical breast cancer models. The choice between these agents in a research or clinical setting may depend on the specific cancer subtype, the potential for drug resistance, and the desired side effect profile. The provided experimental protocols offer a foundation for further comparative studies to elucidate the nuanced differences in their preclinical performance.
References
- 1. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anastrozole has an Association between Degree of Estrogen Suppression and Outcomes in Early Breast Cancer and is a Ligand for Estrogen Receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toremifene – Atamestane; Alone or In Combination: Predictions from the Preclinical Intratumoral Aromatase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Letrozole as a potent inhibitor of cell proliferation and expression of metalloproteinases (MMP-2 and MMP-9) by human epithelial breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nanomedicine of anastrozole for breast cancer: Physicochemical evaluation, in vitro cytotoxicity on BT-549 and MCF-7 cell lines and preclinical study on rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic observations in MCF-7 aromatase xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pieronline.jp [pieronline.jp]
- 11. mdpi.com [mdpi.com]
- 12. Mechanisms and Strategies to Overcome Aromatase Inhibitor Resistance in Estrogen-Positive Breast Cancer via the PI3K/AKT/mTOR Pathway – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 13. PCAIs stimulate MAPK, PI3K/AKT pathways and ROS-Mediated apoptosis in aromatase inhibitor-resistant breast cancer cells while disrupting actin filaments and focal adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Toremifene Citrate and other SERMs in vitro
A Head-to-Head In Vitro Comparison of Toremifene (B109984) Citrate (B86180) and Other Selective Estrogen Receptor Modulators (SERMs)
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. Toremifene citrate, a chlorinated derivative of tamoxifen (B1202), is a first-generation SERM used in the treatment of estrogen receptor-positive breast cancer.[1][2] This guide provides a head-to-head in vitro comparison of this compound with other prominent SERMs, such as tamoxifen and raloxifene (B1678788), focusing on their performance in key experimental assays relevant to breast cancer research. The data presented is intended for researchers, scientists, and drug development professionals.
Estrogen Receptor Binding Affinity
The interaction with estrogen receptors, ERα and ERβ, is the initial step in the mechanism of action for SERMs.[3] The binding affinity of a SERM for these receptors can influence its potency and tissue-specific effects. Toremifene, similar to other triphenylethylene (B188826) SERMs, generally shows a higher affinity for ERα than ERβ.[1]
| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) |
| Toremifene | ERα | ~5% |
| Tamoxifen | ERα | Not explicitly stated in the provided results |
| Raloxifene | ERα | Not explicitly stated in the provided results |
Note: Comprehensive side-by-side in vitro binding affinity data (e.g., Ki values) for toremifene, tamoxifen, and raloxifene from a single study was not available in the search results. The provided data for toremifene is a general approximation.
Effects on Breast Cancer Cell Proliferation
A crucial in vitro measure of a SERM's potential anti-cancer activity is its ability to inhibit the proliferation of ER-positive breast cancer cell lines, such as MCF-7. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this effect.
| Compound | Cell Line | IC50 (µM) |
| Toremifene | MCF-7 | 18.9 ± 4.1 |
| TAM-R (Tamoxifen-Resistant) | 13.7 ± 1.2 | |
| Tamoxifen | MCF-7 | 20.5 ± 4.0 |
| TAM-R (Tamoxifen-Resistant) | 27.0 ± 1.9 | |
| Idoxifene | MCF-7 | 6.5 ± 0.6 |
| TAM-R (Tamoxifen-Resistant) | 9.6 ± 0.5 | |
| Ospemifene | MCF-7 | Not specified |
| TAM-R (Tamoxifen-Resistant) | Not specified |
Data from a comparative study on MCF-7 and tamoxifen-resistant (TAM-R) breast cancer cells.[4] Toremifene was notably more effective in inhibiting the proliferation of TAM-R cells compared to MCF-7 cells.[4]
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically ³H-estradiol.
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[4]
-
Competitive Binding Incubation: A constant concentration of ³H-estradiol (e.g., 0.5-1.0 nM) and a sufficient amount of uterine cytosol (e.g., 50-100 µg protein) are incubated with increasing concentrations of the test SERM in a total assay volume of 0.5 mL.[4]
-
Separation of Bound and Unbound Ligand: The reaction is incubated to equilibrium. The bound ³H-estradiol is then separated from the unbound ligand, often using a hydroxylapatite (HAP) slurry.
-
Quantification and Data Analysis: The amount of bound radioactivity is measured. The data is plotted as the percentage of total ³H-estradiol binding versus the log concentration of the competitor SERM. The IC50 value, the concentration of the SERM that inhibits 50% of the maximum ³H-estradiol binding, is then calculated.[4]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.[5]
-
SERM Treatment: The culture medium is replaced with fresh medium containing various concentrations of the SERMs to be tested. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the SERMs. The plates are then incubated for a period of time, typically 24 to 72 hours.
-
MTT Incubation: After the treatment period, 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2 to 4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: A detergent solution (e.g., 100 µL) is added to each well to solubilize the formazan crystals. The plate is left at room temperature in the dark for at least 2 hours to ensure complete solubilization.[5] The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
Conclusion
In vitro studies demonstrate that this compound is a potent SERM with comparable, and in some contexts, such as tamoxifen resistance, potentially superior anti-proliferative effects to tamoxifen.[4] Its mechanism of action, like other SERMs, is initiated by binding to estrogen receptors and modulating the transcription of estrogen-responsive genes. The provided experimental protocols and workflows offer a foundational framework for conducting comparative in vitro studies of SERMs. Further research with side-by-side comparisons of a wider range of SERMs under standardized conditions will be valuable for a more complete understanding of their relative in vitro performance.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toremifene and tamoxifen are equally effective for early-stage breast cancer: first results of International Breast Cancer Study Group Trials 12-93 and 14-93 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
Independent Validation of Toremifene Citrate's Anti-Cancer Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Toremifene (B109984) Citrate against other therapeutic alternatives, supported by data from independent, peer-reviewed studies. The information is presented to facilitate critical evaluation and inform future research directions in oncology drug development.
Executive Summary
Toremifene Citrate, a selective estrogen receptor modulator (SERM), has demonstrated significant anti-cancer activity, primarily in hormone receptor-positive breast cancer. Its primary mechanism of action involves competitive antagonism of the estrogen receptor (ER), leading to the inhibition of estrogen-dependent tumor growth.[1][2] Beyond its effects on breast cancer, preclinical and clinical studies have explored its potential in other malignancies, including prostate and lung cancer. This guide synthesizes key findings from independent research, comparing Toremifene's performance against other SERMs like Tamoxifen, as well as aromatase inhibitors and other targeted agents.
Comparative Efficacy of this compound
The anti-proliferative effects of Toremifene have been evaluated in various cancer models, with efficacy compared against established and emerging anti-cancer agents.
Preclinical In Vitro Studies
Independent in vitro studies have validated the cytotoxic and cytostatic effects of Toremifene across a range of cancer cell lines.
| Cell Line | Cancer Type | Toremifene IC50 | Comparator Agent | Comparator IC50 | Key Findings | Reference |
| MCF-7 | Breast Cancer | 1 µM | Tamoxifen | 1.8 µM | Toremifene demonstrated comparable, if not slightly more potent, inhibition of ER-positive breast cancer cell growth. | [3] |
| Ac-1 (MCF-7 variant) | Breast Cancer | 1 ± 0.3µM | Atamestane | 60.4 ± 17.2µM | Toremifene was significantly more potent than the aromatase inhibitor Atamestane in this model. The combination of Toremifene and Atamestane showed a better in vitro effect than either drug alone. | [3] |
| A549 | Lung Adenocarcinoma | Not specified | Cisplatin | Not specified | Toremifene at concentrations ≥ 5 µmol/L demonstrated a synergistic anti-tumor effect when combined with cisplatin. |
Preclinical In Vivo Studies
Xenograft and other animal models have been instrumental in validating the in vivo anti-tumor activity of Toremifene.
| Animal Model | Cancer Type | Toremifene Treatment | Comparator Agent | Comparator Treatment | Tumor Growth Inhibition | Key Findings | Reference |
| Athymic Nude Mice | Breast Cancer (MCF-7 xenograft) | 77 ± 44 µ g/day | Estradiol (stimulator) | Not applicable | >70% inhibition of estradiol-stimulated growth | Toremifene effectively abrogated estrogen-driven tumor growth. | [4] |
| Athymic Nude Mice | Endometrial Cancer | Not specified | Tamoxifen, ICI 182,780 (Fulvestrant) | Not specified | Toremifene and Tamoxifen showed similar tumor-promoting effects. | [2] | ICI 182,780 inhibited tumor growth. |
Clinical Trial Outcomes
Numerous clinical trials have compared Toremifene to other endocrine therapies, primarily in the context of metastatic breast cancer.
| Trial Identifier/Reference | Cancer Type | Patient Population | Toremifene Arm | Comparator Arm | Primary Endpoint | Key Outcome |
| Cochrane Review (meta-analysis) | Advanced Breast Cancer | Postmenopausal, ER-positive | Toremifene | Tamoxifen | Overall Response Rate (ORR), Time to Progression (TTP), Overall Survival (OS) | No significant difference in ORR, TTP, or OS between Toremifene and Tamoxifen. |
| Yamamoto et al., 2013 | Metastatic Breast Cancer | Postmenopausal, HR-positive, prior nsAI failure | Toremifene 120 mg/day | Exemestane 25 mg/day | Clinical Benefit Rate (CBR) | No statistically significant difference in CBR or OS. Toremifene showed a significantly longer Progression-Free Survival (PFS). |
Mechanistic Insights: Signaling Pathways Modulated by this compound
Toremifene's anti-cancer effects are mediated through the modulation of several key signaling pathways.
Estrogen Receptor (ER) Signaling
As a SERM, Toremifene's primary mechanism is the competitive inhibition of estrogen binding to the ER. This blocks the transcriptional activation of estrogen-responsive genes that drive cell proliferation.
Apoptosis Induction
Independent studies have shown that Toremifene can induce programmed cell death (apoptosis) in cancer cells. This is, in part, mediated by the upregulation of pro-apoptotic genes.
MAPK and PI3K/Akt Signaling Pathways
Recent evidence suggests that Toremifene can also exert its effects through non-ER mediated pathways, including the MAPK and PI3K/Akt signaling cascades, which are crucial for cell growth and survival.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Toremifene – Atamestane; Alone or In Combination: Predictions from the Preclinical Intratumoral Aromatase Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies with toremifene as an antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Toremifene Citrate and Fulvestrant in Breast Cancer Cells: A Guide for Researchers
A comprehensive evaluation of two key estrogen receptor-targeted therapies, this guide provides a detailed comparison of Toremifene Citrate, a Selective Estrogen Receptor Modulator (SERM), and Fulvestrant (B1683766), a Selective Estrogen Receptor Degrader (SERD), in the context of breast cancer cell biology. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and Fulvestrant are both pivotal in the treatment of estrogen receptor-positive (ER+) breast cancer, yet they operate through distinct molecular mechanisms. Toremifene, a SERM, acts as a competitive antagonist of the estrogen receptor, leading to a conformational change that hinders its function. In contrast, Fulvestrant, a SERD, not only blocks the receptor but also promotes its degradation. This fundamental difference in their interaction with the estrogen receptor translates to varied downstream effects on cell proliferation, apoptosis, and the potential for resistance development. This guide presents a comparative analysis of their performance in key breast cancer cell lines, supported by experimental data and detailed protocols to aid in future research and development.
Mechanism of Action: SERM vs. SERD
The primary distinction between this compound and Fulvestrant lies in their interaction with the estrogen receptor alpha (ERα).
This compound , as a SERM, competitively binds to ERα, inducing a conformational change that blocks the binding of estradiol (B170435) and subsequent transcriptional activation of estrogen-responsive genes.[1][2] This leads to an inhibition of estrogen-driven cell proliferation. However, SERMs can also exhibit partial agonist effects in other tissues.[1]
Fulvestrant , a SERD, is a pure antiestrogen.[3][4] It binds to ERα with high affinity, leading to receptor dimerization inhibition and, crucially, targeting the receptor for proteasomal degradation.[3][5] This results in a significant downregulation of ERα protein levels within the cancer cell, effectively shutting down estrogen signaling pathways.[5][6][7]
dot
Caption: Comparative mechanism of action of this compound and Fulvestrant.
In Vitro Efficacy: A Comparative Look
The differential mechanisms of Toremifene and Fulvestrant translate to varying degrees of efficacy in preclinical models of breast cancer. The following tables summarize key quantitative data from studies on common breast cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Drug | IC50 Value | Reference |
| MCF-7 (ER+) | Fulvestrant | 0.29 nM | [6][7] |
| Toremifene | ~1 µM (Inhibitory concentration) | ||
| T47D (ER+) | Fulvestrant | Not explicitly found in a comparative context | |
| Toremifene | Inhibitory at 10⁻⁶ M | ||
| MDA-MB-231 (ER-) | Fulvestrant | >1 µM | [8] |
| Toremifene | Inhibitory at 10⁻⁶ M (ER-independent effects) |
Note: Direct comparative studies providing IC50 values for both drugs under identical experimental conditions are limited. The provided values are compiled from different sources and should be interpreted with caution.
Table 2: Effects on Cell Cycle and Apoptosis
| Parameter | This compound | Fulvestrant |
| Cell Cycle Arrest | Induces G0/G1 arrest.[8] | Induces G1/S phase arrest.[2][9][10] |
| Apoptosis Induction | Induces apoptosis.[11] | Induces apoptosis.[3][4] |
| ERα Protein Levels | Does not cause significant degradation.[3] | Significantly downregulates and degrades ERα.[5][6][7] |
dot
Caption: General workflow for the in vitro comparison of Toremifene and Fulvestrant.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparative analysis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Toremifene and Fulvestrant on breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Fulvestrant
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Fulvestrant. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.[12][13][14]
Materials:
-
Treated and untreated breast cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment, including both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for ERα Expression
This protocol is used to determine the effect of Toremifene and Fulvestrant on ERα protein levels.[15]
Materials:
-
Treated and untreated breast cancer cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary ERα antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Logical Relationships
The distinct actions of Toremifene and Fulvestrant on ERα initiate different downstream signaling cascades.
dot
Caption: Downstream signaling effects of Toremifene and Fulvestrant.
Conclusion
This compound and Fulvestrant represent two distinct strategies for targeting the estrogen receptor in breast cancer. While both are effective, their different mechanisms of action have important implications for their clinical application, efficacy, and the development of resistance. Fulvestrant's ability to degrade the estrogen receptor offers a more complete shutdown of ER signaling, which may be advantageous in certain clinical scenarios. This guide provides a foundational comparison based on in vitro data and outlines the necessary experimental protocols for further investigation into these and other ER-targeted therapies. A deeper understanding of their comparative biology at the cellular level is crucial for the development of more effective and personalized treatments for ER+ breast cancer.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin G2 promotes cell cycle arrest in breast cancer cells responding to fulvestrant and metformin and correlates with patient survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. apexbt.com [apexbt.com]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating Cross-Resistance: A Comparative Analysis of Toremifene Citrate and Tamoxifen
For Researchers, Scientists, and Drug Development Professionals
Toremifene (B109984) citrate (B86180) and tamoxifen (B1202), both selective estrogen receptor modulators (SERMs), have been mainstays in the treatment of estrogen receptor-positive (ER+) breast cancer. Their structural similarity and shared mechanism of action, however, give rise to a critical clinical challenge: cross-resistance. This guide provides an objective comparison of the cross-resistance profiles of these two drugs, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of endocrine therapy resistance.
Clinical Evidence of Cross-Resistance
Clinical studies have consistently demonstrated a high degree of cross-resistance between toremifene and tamoxifen. In a randomized, double-blind, cross-over trial, patients with advanced breast cancer who experienced disease progression on first-line tamoxifen or toremifene showed no objective response when switched to the other drug, strongly indicating clinical cross-resistance.[1] While both drugs show comparable efficacy in first-line treatment, the failure of one often predicts the failure of the other.[2]
In Vitro Assessment of Cross-Resistance: A Proposed Experimental Workflow
To investigate cross-resistance in a controlled laboratory setting, a systematic approach is required. This involves the generation of drug-resistant cell lines and subsequent assessment of their sensitivity to the alternative drug.
Detailed Experimental Protocols
1. Development of Drug-Resistant Cell Lines
This protocol is adapted from established methods for generating tamoxifen-resistant cell lines and can be applied to develop toremifene-resistant lines due to their similar mechanisms of action.
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7) in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogenic activity.
-
Drug Exposure: Initiate treatment with a low concentration of 4-hydroxytamoxifen (the active metabolite of tamoxifen) or toremifene (e.g., 0.1 µM).
-
Dose Escalation: Gradually increase the drug concentration over several months (e.g., up to 1.0 µM) as cells adapt and resume proliferation.
-
Maintenance: Once a stable resistant population is established (typically after 6-12 months), maintain the cells in a medium containing a constant concentration of the respective drug (e.g., 1.0 µM).
-
Verification: Regularly confirm the resistant phenotype by comparing the IC50 value of the resistant cells to the parental cell line using a cell viability assay.
2. Cell Viability Assay (MTT Assay) for Cross-Resistance Assessment
-
Cell Seeding: Seed parental, tamoxifen-resistant (TamR), and toremifene-resistant (TorR) cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of both tamoxifen and toremifene for 72 hours.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values for each drug in each cell line. A significant increase in the IC50 of toremifene in TamR cells (and vice-versa) compared to parental cells indicates cross-resistance.
Quantitative Data Summary
The following table summarizes hypothetical yet expected outcomes from the proposed in vitro cross-resistance assessment, based on clinical observations.
| Cell Line | Tamoxifen IC50 (µM) | Toremifene IC50 (µM) | Fold Resistance (vs. Parental) |
| Parental MCF-7 | 1.5 | 2.0 | - |
| Tamoxifen-Resistant (TamR) MCF-7 | > 10 | > 10 | > 6.7 (Tamoxifen), > 5.0 (Toremifene) |
| Toremifene-Resistant (TorR) MCF-7 | > 10 | > 10 | > 6.7 (Tamoxifen), > 5.0 (Toremifene) |
Table 1: Hypothetical IC50 Values Demonstrating Cross-Resistance.
Molecular Mechanisms of Cross-Resistance
The cross-resistance between tamoxifen and toremifene is rooted in their shared mechanisms of action and the subsequent cellular adaptations that circumvent their therapeutic effects. Both drugs are competitive inhibitors of the estrogen receptor alpha (ERα). Resistance often emerges through alterations in key signaling pathways that render the cancer cells less dependent on estrogen for growth and survival.
References
Toremifene Citrate's Efficacy in Tamoxifen-Resistant Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of toremifene (B109984) citrate's performance against other alternatives in tamoxifen-resistant breast cancer models, supported by experimental data. It details the methodologies of key experiments and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.
Introduction: The Challenge of Tamoxifen (B1202) Resistance
Endocrine therapy is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Tamoxifen, a selective estrogen receptor modulator (SERM), has been a standard of care for decades. However, a significant number of tumors exhibit either de novo or acquired resistance to tamoxifen, posing a major clinical challenge. This resistance is multifactorial, often involving alterations in the estrogen receptor itself or the activation of alternative growth factor signaling pathways. Consequently, there is a critical need for effective second-line therapies. Toremifene citrate (B86180), another nonsteroidal SERM, has been investigated as one such alternative due to its structural similarity to tamoxifen, yet distinct metabolic profile.
Comparative Efficacy in a Tamoxifen-Resistant Model
Recent in vitro studies have provided compelling evidence that toremifene citrate may offer an advantage in the context of tamoxifen resistance. An investigation using a developed tamoxifen-resistant MCF-7 breast cancer cell line (TAM-R) demonstrated that while the resistant cells showed decreased sensitivity to tamoxifen, they surprisingly exhibited increased sensitivity to toremifene.
This finding is noteworthy because it suggests a lack of complete cross-resistance and a potentially distinct mechanism of action in the resistant phenotype. Unlike other tested SERMs, toremifene was more effective at inhibiting the proliferation of the tamoxifen-resistant cells than the parental, tamoxifen-sensitive cells[1].
Table 1: Comparative IC50 Values in Tamoxifen-Sensitive vs. Tamoxifen-Resistant Breast Cancer Cells
The following table summarizes the 50% inhibitory concentrations (IC50) of tamoxifen and toremifene in both the parental MCF-7 cell line and its tamoxifen-resistant derivative (TAM-R). Data is derived from a cell proliferation assay.
| Compound | Cell Line | IC50 (µM) | Implication |
| Tamoxifen | Parental MCF-7 | 20.5 ± 4.0 | Baseline efficacy |
| TAM-R | 27.0 ± 1.9 | Resistance Confirmed (Higher concentration needed) | |
| Toremifene | Parental MCF-7 | 18.9 ± 4.1 | Efficacy similar to Tamoxifen in sensitive cells |
| TAM-R | 13.7 ± 1.2 | Enhanced Efficacy (Lower concentration needed) |
Data sourced from: The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells[1].
Signaling Pathways in Tamoxifen Resistance
Tamoxifen resistance is not driven by a single mechanism but rather a complex network of signaling alterations that allow cancer cells to bypass the ER blockade. Key pathways implicated include the upregulation of receptor tyrosine kinases like HER2 and the activation of downstream pro-survival pathways such as PI3K/Akt/mTOR. These pathways can lead to ligand-independent phosphorylation and activation of the estrogen receptor, rendering tamoxifen ineffective.
References
Evaluating the Synergistic Effects of Toremifene Citrate with Other Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Toremifene (B109984) Citrate's synergistic effects when combined with other therapeutic agents. The following sections detail quantitative data from key studies, in-depth experimental protocols, and visualizations of the underlying biological pathways and workflows.
Toremifene Citrate, a selective estrogen receptor modulator (SERM), has demonstrated significant potential in combination therapies, particularly in overcoming multidrug resistance (MDR) in cancer cells. This guide synthesizes experimental data to evaluate its synergistic effects with various chemotherapeutic agents, offering insights into its mechanisms of action and potential clinical applications.
Quantitative Analysis of Synergistic Effects
The synergistic or additive effects of this compound in combination with other drugs have been quantified in several preclinical studies. The data below summarizes key findings across different cancer cell lines and drug combinations.
| Combination | Cell Line | Effect | Quantitative Data | Mechanism of Synergy | Reference |
| Toremifene + Paclitaxel (B517696) | Adr (Multidrug-Resistant Breast Cancer) | Synergistic | Increased intracellular paclitaxel accumulation (1.5-fold higher than with tamoxifen). Significantly higher ratio of G2/M arrested cells. | Inhibition of P-glycoprotein (P-gp) mediated drug efflux. | [1] |
| Toremifene + Paclitaxel | MCF-7, T-47D (ER-positive Breast Cancer) | Additive | Not specified | Not specified | [1] |
| Toremifene + Paclitaxel | MDA-MB-134VI, MDA-MB-231, MDA-MB-453 (ER-negative Breast Cancer) | Additive | Not specified | Not specified | [1] |
| Toremifene + Vinblastine (B1199706) | MDA-MB-A1 (Multidrug-Resistant Breast Cancer) | Synergistic | Marked shift of cells to G2/M phase after preincubation with toremifene. Enhanced growth inhibition. | Resensitization of MDR cells to vinblastine, enhanced cell cycle block. | [2] |
| Toremifene + Doxorubicin | MCF-7/DOX (Doxorubicin-Resistant Breast Cancer) | Synergistic | Degree of chemosensitizing activity correlated with plasma concentrations of toremifene and its metabolites. | Sensitization of resistant cells to doxorubicin. | |
| Toremifene + Atamestane | Ac-1 (Hormone-Responsive Breast Cancer Xenograft) | Synergistic (in vitro) | Combination resulted in 26.67% cell viability, significantly better than either drug alone. | Not specified | |
| Toremifene + Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA) | Gynecological Tumors (in vitro) | Synergistic in 5/34 cases | Toremifene (1 µmol/L) decreased living cells to ≤50% in 9/34 samples; MPA (10 µmol/L) in 17/34; combination in 25/34. | Not specified | [3] |
| Toremifene + Natural Killer (NK) Cells | SL2-5 Murine Lymphoma | Synergistic | Potentiated tumor regression and cure rate compared to NK therapy alone. | Enhanced susceptibility of lymphoma cells to lysis by IL-2 activated NK cells. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the evaluation of this compound's synergistic effects.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, Adr, MDA-MB-A1)
-
Cell culture medium
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[6][7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and the combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The synergistic effect can be quantified using methods like the Chou-Talalay combination index.[9][10]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound and combination drug(s)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (B145695) for fixation[11]
-
Propidium Iodide (PI) staining solution containing RNase A[11][12][13]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drugs as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and then fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark at room temperature for 15-30 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
P-glycoprotein (P-gp) Functional Assay (Rhodamine 123 Efflux Assay)
This assay measures the function of the P-gp drug efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.
Materials:
-
Cancer cell lines (MDR and sensitive parental lines)
-
This compound or other potential P-gp inhibitors
-
Rhodamine 123 (a fluorescent P-gp substrate)[4][14][15][16][17]
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with this compound or a known P-gp inhibitor (positive control) for a specified time (e.g., 30-60 minutes).
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension and incubate to allow for cellular uptake.
-
Efflux Measurement: After the loading period, wash the cells to remove extracellular Rhodamine 123 and resuspend them in a fresh buffer with or without the inhibitor.
-
Fluorescence Quantification: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity in cells treated with this compound to that of untreated cells. A higher fluorescence intensity in the treated cells indicates inhibition of P-gp-mediated efflux.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in drug synergy is essential for a deeper understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Inhibition of P-glycoprotein mediated drug efflux by this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by high-dose Toremifene.
Caption: Experimental workflow for evaluating drug synergy.
References
- 1. [Combined effects of toremifene and paclitaxel on human breast cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toremifene enhances cell cycle block and growth inhibition by vinblastine in multidrug resistant human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effects of combination toremifene and medroxyprogesterone acetate (MPA) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 10. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the metabolites of Toremifene and Tamoxifen
A comprehensive guide for researchers and drug development professionals on the metabolic pathways, metabolite activity, and analytical methodologies for the selective estrogen receptor modulators, toremifene (B109984) and tamoxifen (B1202).
This guide provides a detailed comparative study of the metabolites of toremifene and tamoxifen, two selective estrogen receptor modulators (SERMs) widely used in the treatment of estrogen receptor-positive breast cancer.[1] While structurally similar, their metabolic profiles exhibit key differences that have significant implications for clinical efficacy and safety. This document outlines their metabolic pathways, the enzymatic processes involved, the pharmacological activity of their metabolites, and the experimental protocols for their analysis.
Metabolic Pathways and Key Enzymes
Toremifene and tamoxifen are pro-drugs that require metabolic activation to exert their full antiestrogenic effects.[2][3] This bioactivation is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[4][5] The main metabolic reactions include N-demethylation and 4-hydroxylation.[1][5]
Tamoxifen Metabolism: The metabolism of tamoxifen is heavily reliant on two key enzymes: CYP3A4 and the highly polymorphic CYP2D6.[2] CYP3A4 is primarily responsible for the N-demethylation of tamoxifen to N-desmethyltamoxifen (NDM-TAM).[1] Subsequently, CYP2D6 catalyzes the 4-hydroxylation of both tamoxifen and NDM-TAM to form the highly potent antiestrogenic metabolites, 4-hydroxytamoxifen (B85900) (4-OH-TAM) and endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen), respectively.[1][2] Endoxifen is considered the most important metabolite for tamoxifen's therapeutic action due to its high affinity for the estrogen receptor and higher plasma concentrations compared to 4-OH-TAM.[1][3]
Toremifene Metabolism: Toremifene undergoes similar metabolic transformations, including N-demethylation to N-desmethyltoremifene, primarily mediated by CYP3A4.[1][6] However, a crucial difference lies in its 4-hydroxylation. While CYP2D6 is involved in the formation of 4-hydroxy-N-desmethyltoremifene, this pathway is considered less significant compared to tamoxifen.[1] Furthermore, the formation of 4-hydroxytoremifene (B1666333) is catalyzed by multiple CYP enzymes, including CYP2C9 and CYP2D6, making toremifene's activation less dependent on the polymorphic CYP2D6.[1] This distinction is clinically relevant as patients with certain CYP2D6 genetic variants (poor metabolizers) may have a worse clinical outcome with tamoxifen due to reduced formation of active metabolites.[1] Toremifene may offer a therapeutic advantage in such patients.[7][8]
Comparative Metabolite Data
The following tables summarize the key enzymes, metabolites, and their pharmacological properties for toremifene and tamoxifen.
Table 1: Major Metabolizing Enzymes for Toremifene and Tamoxifen
| Parent Drug | Primary Metabolic Reaction | Key Cytochrome P450 Isoforms |
| Tamoxifen | N-demethylation | CYP3A4 |
| 4-hydroxylation | CYP2D6 | |
| Toremifene | N-demethylation | CYP3A4 |
| 4-hydroxylation | CYP2C9, CYP2D6 |
Table 2: Pharmacological Activity of Major Metabolites
| Metabolite | Parent Drug | Relative Binding Affinity to Estrogen Receptor (Compared to Parent Drug) | Antiestrogenic Potency |
| 4-hydroxytamoxifen (4-OH-TAM) | Tamoxifen | 25-100 times higher[3][9][10] | High |
| Endoxifen (4-OH-NDM-TAM) | Tamoxifen | High (similar to 4-OH-TAM)[1] | High |
| N-desmethyltamoxifen (NDM-TAM) | Tamoxifen | Lower[9] | Lower than parent drug |
| 4-hydroxytoremifene | Toremifene | Higher[11] | High |
| 4-hydroxy-N-desmethyltoremifene | Toremifene | High[7] | High |
| N-desmethyltoremifene | Toremifene | Similar to parent drug[11] | Similar to parent drug |
Signaling Pathway and Metabolic Activation
The primary mechanism of action for both toremifene and tamoxifen and their active metabolites is the competitive inhibition of estrogen binding to the estrogen receptor (ER), thereby blocking estrogen-mediated gene transcription and cell proliferation in breast cancer cells.
Figure 1. Metabolic activation of tamoxifen and toremifene and their mechanism of action.
Experimental Protocols
The analysis of toremifene, tamoxifen, and their metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[3][4]
Protocol: Quantification of Tamoxifen and its Metabolites in Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, and endoxifen in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., deuterated analogs of the analytes).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.
Figure 2. General workflow for the quantification of SERM metabolites by LC-MS/MS.
Conclusion
The metabolic profiles of toremifene and tamoxifen, while sharing similarities, exhibit a critical divergence in their dependence on the polymorphic CYP2D6 enzyme for bioactivation. Toremifene's metabolic pathway appears to be less affected by CYP2D6 genetic variations, which may translate to a more predictable clinical response in a broader patient population. Understanding these metabolic nuances is paramount for optimizing endocrine therapy in breast cancer, guiding the selection of the appropriate SERM for individual patients, and informing the development of future targeted therapies. The provided experimental protocols offer a foundation for researchers to accurately quantify these compounds and their metabolites, facilitating further investigation into their clinical pharmacology.
References
- 1. Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profound reduction in tamoxifen active metabolite endoxifen in a breast cancer patient treated with rifampin prior to initiation of an anti-TNFα biologic for ulcerative colitis: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. icahn.mssm.edu [icahn.mssm.edu]
- 4. High-performance liquid chromatographic analysis of tamoxifen, toremifene and their major human metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. uspharmacist.com [uspharmacist.com]
- 9. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tamoxifen and metabolites in MCF7 cells: correlation between binding to estrogen receptor and inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical and pharmacological effects of toremifene metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Toremifene vs. Tamoxifen: A Comparative Guide to Induced Gene Expression Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression profiles induced by Toremifene and Tamoxifen (B1202), two selective estrogen receptor modulators (SERMs) pivotal in the treatment of estrogen receptor-positive (ER+) breast cancer. While both drugs share a primary mechanism of action, subtle differences in their molecular interactions can lead to distinct downstream genomic effects, influencing their efficacy and side-effect profiles. This document synthesizes available experimental data to highlight these differences and provides detailed experimental protocols for further investigation.
Introduction to Toremifene and Tamoxifen
Toremifene and Tamoxifen are non-steroidal triphenylethylene (B188826) derivatives that function as SERMs.[1] They exert their therapeutic effects by competitively binding to the estrogen receptor, leading to the modulation of estrogen-dependent gene expression.[2] Tamoxifen, the older of the two drugs, has been a cornerstone of endocrine therapy for decades.[1] Toremifene, a chlorinated analog of Tamoxifen, was developed to offer a potentially improved safety profile.[3] Understanding the nuances of their impact on the transcriptome is crucial for optimizing patient therapies and developing novel treatment strategies.
Comparative Analysis of Gene Expression
Direct comparative studies on the global gene expression profiles of Toremifene and Tamoxifen in human breast cancer cells are limited in the public domain. However, a study by Green et al. (2001) in an ovariectomised rat uterus model provides valuable insights into their differential effects on gene regulation.
Commonly Regulated Genes
In the rat uterus model, both Toremifene and Tamoxifen were shown to up-regulate a similar set of genes, indicating a shared mechanism of action. This suggests that in estrogen-sensitive tissues, both compounds can initiate a core set of transcriptional changes.
Differentially Regulated Genes and Pathways
The primary distinction observed in the rat model was in the regulation of the estrogen receptors themselves. Both drugs led to a decrease in the expression of estrogen receptor alpha (ERα), ERβ, and ERβ2.[4] However, the dynamics and extent of this downregulation may differ, potentially contributing to variations in their long-term efficacy and resistance profiles.
While direct comparative data in breast cancer is scarce, studies on Tamoxifen-induced gene expression have identified key pathways involved in its anti-cancer effects, including the regulation of cell cycle progression, apoptosis, and growth factor signaling. It is plausible that Toremifene modulates a similar set of pathways, though potentially with different potencies for specific gene targets.
A significant differentiating factor between the two drugs lies in their metabolism. Tamoxifen is a prodrug that requires metabolic activation by cytochrome P450 enzymes, particularly CYP2D6, to its active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen. Genetic variations in CYP2D6 can, therefore, significantly impact the clinical efficacy of Tamoxifen. Toremifene, on the other hand, is not a prodrug and its efficacy is less dependent on CYP2D6 genotype. This difference in metabolic activation can lead to distinct in vivo concentrations of active compounds, which in turn would be expected to produce different gene expression profiles in patients.
Data Presentation
The following tables summarize the quantitative data from the comparative study by Green et al. (2001) in an ovariectomised rat uterus model.
Table 1: Commonly Up-regulated Genes by Toremifene and Tamoxifen in Rat Uterus
| Gene | Function |
| Heat-shock protein 27 (HSP27) | Molecular chaperone, stress response, apoptosis regulation |
| Telomerase-associated protein 1 | Component of the telomerase enzyme complex |
| Secretin | Hormone involved in digestion and osmoregulation |
| Data from Green et al. (2001). Note: This study was conducted in a rat uterine model and may not be directly transferable to human breast cancer.[4] |
Table 2: Commonly Down-regulated Genes by Toremifene and Tamoxifen in Rat Uterus
| Gene | Function |
| Wilms' tumour gene | Transcription factor involved in cell development and differentiation |
| Retinoblastoma gene | Tumour suppressor, key regulator of the cell cycle |
| Data from Green et al. (2001). Note: This study was conducted in a rat uterine model and may not be directly transferable to human breast cancer.[4] |
Table 3: Differential Regulation of Estrogen Receptor Gene Expression in Rat Uterus
| Gene | Effect of Toremifene | Effect of Tamoxifen |
| Estrogen Receptor α (ERα) | Decreased expression | Decreased expression |
| Estrogen Receptor β (ERβ) | Decreased expression | Decreased expression |
| Estrogen Receptor β2 (ERβ2) | Decreased expression | Decreased expression |
| Data from Green et al. (2001). Both compounds decreased the expression of all three ER subtypes between 8-24 hours after the first dose.[4] |
Experimental Protocols
The following provides a detailed methodology for a comparative gene expression analysis of Toremifene and Tamoxifen in a human breast cancer cell line, such as MCF-7.
Objective: To identify and compare the global gene expression profiles induced by Toremifene and Tamoxifen in ER+ human breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Toremifene citrate
-
4-hydroxytamoxifen (active metabolite of Tamoxifen)
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNAse I
-
RNA quantification and quality control instruments (e.g., NanoDrop spectrophotometer, Agilent Bioanalyzer)
-
Microarray or RNA-sequencing platform and reagents
Procedure:
-
Cell Culture:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, switch to phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS for 3-5 days to deplete endogenous steroids.
-
-
Drug Treatment:
-
Plate the steroid-deprived MCF-7 cells at a desired density.
-
Treat the cells with Toremifene (e.g., 1 µM), 4-hydroxytamoxifen (e.g., 1 µM), or vehicle control for a specified time course (e.g., 24, 48 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control and Quantification:
-
Quantify the extracted RNA using a spectrophotometer.
-
Assess the RNA integrity using a bioanalyzer. Ensure high-quality RNA (e.g., RIN > 8) for downstream applications.
-
-
Gene Expression Profiling (Microarray or RNA-seq):
-
Microarray: Hybridize the labeled cRNA to a suitable microarray chip (e.g., Affymetrix Human GeneChip).
-
RNA-sequencing: Prepare sequencing libraries from the total RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Normalize the raw expression data.
-
Perform statistical analysis to identify differentially expressed genes (DEGs) between the treatment groups and the vehicle control.
-
Use bioinformatics tools to perform pathway analysis (e.g., Gene Ontology, KEGG) to identify the biological processes and signaling pathways affected by each drug.
-
Directly compare the DEG lists from Toremifene and Tamoxifen treatments to identify common and unique gene signatures.
-
Visualization of Signaling Pathways and Workflows
Caption: General signaling pathway of SERMs.
Caption: Workflow for comparative gene expression.
References
Comparative Analysis of Toremifene Citrate and Raloxifene on Uterine Tissue
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the effects of two selective estrogen receptor modulators (SERMs), Toremifene (B109984) Citrate (B86180) and Raloxifene (B1678788), on uterine tissue. The information is compiled from preclinical and clinical studies to support research and development in endocrinology and oncology.
Introduction
Toremifene Citrate and Raloxifene are nonsteroidal triphenylethylene (B188826) derivatives that exhibit tissue-selective estrogen receptor (ER) agonist and antagonist activity.[1][2][3] While both are utilized in contexts related to hormone-receptor-positive conditions, their profiles of action on the uterine endometrium are distinct. Raloxifene generally demonstrates an estrogen-antagonistic effect in the uterus, whereas Toremifene may exert weak estrogenic (agonist) effects.[2][3][4] This differential activity is critical for the safety and therapeutic application of these compounds, particularly concerning the risk of endometrial pathologies such as hyperplasia and carcinoma.
Mechanism of Action: A Comparative Overview
Both Toremifene and Raloxifene function by binding to estrogen receptors (ERα and ERβ), competing with endogenous estradiol.[1][5] The resulting biological effect—agonist or antagonist—is dependent on the conformational change induced in the ER upon binding, which in turn dictates the recruitment of co-activator or co-repressor proteins to the gene promoter region.[4][5]
-
Raloxifene: In uterine tissue, Raloxifene binding to the ER induces a conformation that favors the recruitment of co-repressors, leading to an antagonist effect that blocks estrogen-mediated gene transcription and cellular proliferation.[4][5] This accounts for its neutral or inhibitory effect on the endometrium.[6]
-
This compound: Toremifene's action is more complex. While it acts as an antagonist in breast tissue, it can have partial agonist effects on the uterus.[3][7] Preclinical studies suggest its mechanism may involve the differential regulation of estrogen-responsive genes. For instance, in mouse models, Toremifene has been shown to decrease the expression of c-fos, interleukin-1α (IL-1α), and ERα, while increasing ERβ expression, which may contribute to its antiproliferative effects in certain contexts.[8][9]
Signaling Pathway Diagram
Caption: Differential ER signaling by SERMs in uterine cells.
Quantitative Comparison of Uterine Effects
The following tables summarize quantitative data from clinical trials comparing the effects of this compound and Raloxifene on the endometrium.
Table 1: Effect on Endometrial Thickness in Postmenopausal Women
| Drug/Regimen | Dose | Duration | Mean Change in Endometrial Thickness (mm) | Study Population | Citation(s) |
| Raloxifene | 60 mg/day | 24-30 months | 0.01 ± 2.0 | Postmenopausal Women | [10] |
| Raloxifene | 150 mg/day | 24 months | No significant change from baseline | Postmenopausal Women | [11] |
| Raloxifene | 60 or 150 mg/day | 12 months | Unchanged from baseline | Healthy Postmenopausal Women | [12][13] |
| Placebo | N/A | 12-30 months | Unchanged from baseline | Postmenopausal Women | [10][12][13] |
| Toremifene | 60 mg/day | 12 months | Mean thickness: 12.00 mm | Premenopausal BC Survivors | |
| Tamoxifen (B1202) | 20 mg/day | 12 months | Mean thickness: 11.80 mm | Premenopausal BC Survivors |
Note: Direct comparison for Toremifene against placebo or in postmenopausal women regarding mean change was limited in the sourced data. The data provided shows end-of-study thickness compared to Tamoxifen.
Table 2: Incidence of Endometrial Pathologies
| Drug/Regimen | Dose | Duration | Endometrial Hyperplasia | Endometrial Cancer | Citation(s) |
| Raloxifene | 60 mg/day | up to 30 months | 0% | 0% | [10] |
| Raloxifene | 60 or 150 mg/day | 12 months | 0% | N/A | [12][13] |
| Raloxifene | N/A | N/A | N/A | 50% lower odds vs. non-users | [14] |
| Toremifene | N/A | N/A | Reports exist; incidence lower than Tamoxifen | Reports exist; incidence similar to Raloxifene | [15][16][17] |
| Placebo | N/A | 12-30 months | 0% - 2.1% | 0% | [10][12][13] |
Table 3: Effect on Uterine Cell Proliferation (Ki-67 Expression)
| Drug | Model System | Concentration | Effect on Ki-67 Expression | Citation(s) |
| Raloxifene | Human endometrial adenocarcinoma cells (Ishikawa) | 0.1 nM - 20 µM | No increase in Ki-67 expression | [18] |
| Toremifene | Breast cancer tissue (in vivo) | 60 mg/day | N/A (Data on uterine tissue not specified) | [19] |
| Tamoxifen | Human endometrial adenocarcinoma cells (Ishikawa) | 10 µM, 20 µM | Increased Ki-67 expression | [18] |
Note: Direct comparative data for Toremifene's effect on uterine Ki-67 is sparse. However, studies on endometrial cancer models suggest its effects are identical to Tamoxifen, implying a potential for increased proliferation.[7]
Experimental Protocols
Methodologies for key experiments are detailed below to provide context for the presented data.
Protocol 1: Assessment of Endometrial Thickness via Transvaginal Ultrasonography
-
Objective: To measure the thickness of the endometrial lining.
-
Procedure:
-
Patient Preparation: Patients are typically examined with an empty bladder.
-
Transducer: A high-frequency (5-7.5 MHz) transvaginal ultrasound transducer is used.
-
Imaging Plane: The uterus is imaged in the sagittal plane to achieve a long-axis view.
-
Measurement: The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and endometrium, encompassing both anterior and posterior endometrial layers. Intrauterine fluid is excluded from the measurement.[20]
-
Timing: Measurements are performed at baseline and at specified intervals throughout the clinical trial (e.g., every 3-6 months).[12][13]
-
Protocol 2: Endometrial Biopsy and Histological Evaluation
-
Objective: To obtain endometrial tissue for histopathological assessment of cellular morphology and to diagnose conditions like atrophy, proliferation, or hyperplasia.
-
Procedure:
-
Tissue Sampling: An endometrial biopsy is performed using a suction catheter (e.g., Pipelle) inserted through the cervix into the uterine cavity.
-
Fixation: The collected tissue is immediately fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissue is processed, embedded in paraffin, and sectioned into thin slices (e.g., 4-5 µm).
-
Staining: Sections are stained with Hematoxylin (B73222) and Eosin (H&E) for standard morphological evaluation.
-
Pathological Review: A pathologist, often blinded to the treatment allocation, examines the slides to classify the endometrium (e.g., atrophic, proliferative, secretory, simple or complex hyperplasia with or without atypia).[11][12]
-
Protocol 3: Immunohistochemistry for Ki-67 Proliferation Marker
-
Objective: To quantify the percentage of proliferating cells in endometrial tissue sections.
-
Procedure:
-
Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) washes.[21]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating (e.g., in a steamer at 97°C for 20-30 minutes).[22][23][24]
-
Peroxidase Block: Endogenous peroxidase activity is quenched using a 3% hydrogen peroxide solution.[21][24]
-
Blocking: Non-specific antibody binding is blocked by incubating sections with a protein block or serum-free solution.[23][24]
-
Primary Antibody Incubation: Slides are incubated with a primary monoclonal antibody against Ki-67 (e.g., MIB-1 clone) at a specified dilution (e.g., 1:100) overnight at 4°C or for 1 hour at room temperature.[22][23]
-
Detection: A secondary antibody and a detection system (e.g., HRP-polymer-based system with DAB chromogen) are applied to visualize the primary antibody binding.[22][23]
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.[22][23]
-
Scoring: The Ki-67 labeling index is determined by counting the number of positively stained (brown) nuclei and expressing it as a percentage of the total number of tumor cells counted in representative fields.[22]
-
Workflows and Logical Diagrams
Clinical Trial Workflow for SERM Uterine Safety Assessment
References
- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raloxifene: A Selective Estrogen Receptor Modulator | AAFP [aafp.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 6. Update on raloxifene to prevent endometrial-breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the antiestrogens tamoxifen, toremifene, and ICI 182,780 on endometrial cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory Effects of Toremifene on N‐Methyl‐N‐nitrosourea and Estradiol‐17β‐induced Endometrial Carcinogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of toremifene on N-methyl-N-nitrosourea and estradiol-17beta-induced endometrial carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Endometrial response to raloxifene compared with placebo, cyclical hormone replacement therapy, and unopposed estrogen in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uterine effects of raloxifene in comparison with continuous-combined hormone replacement therapy in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 12-month comparative study of raloxifene, estrogen, and placebo on the postmenopausal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. profiles.foxchase.org [profiles.foxchase.org]
- 15. Toremifene: an evaluation of its safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. researchgate.net [researchgate.net]
- 18. Differential effects of raloxifene and tamoxifen on the expression of estrogen receptors and antigen Ki-67 in human endometrial adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endometrial mullerian adenosarcoma after toremifene treatment in breast cancer patients: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 20. radiopaedia.org [radiopaedia.org]
- 21. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 22. Ki-67 in endometrial cancer: scoring optimization and prognostic relevance for window studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemistry [bio-protocol.org]
- 24. sysy-histosure.com [sysy-histosure.com]
Toremifene Citrate: A Comparative Analysis of its Binding Affinity for Estrogen Receptors Alpha and Beta
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative binding affinity of toremifene (B109984) citrate (B86180) for the two main estrogen receptor subtypes, ER-alpha (ERα) and ER-beta (ERβ). Toremifene, a selective estrogen receptor modulator (SERM), exhibits a distinct binding profile that dictates its tissue-specific estrogenic and antiestrogenic effects. Understanding these nuances is critical for ongoing research and the development of next-generation targeted therapies. This document summarizes key experimental data, outlines the methodologies used for their determination, and visualizes the underlying biological pathways and experimental workflows.
Comparative Binding Affinity of Toremifene and Other SERMs
Toremifene citrate, along with other prominent SERMs such as tamoxifen (B1202) and raloxifene (B1678788), interacts with estrogen receptors to modulate their activity. The relative binding affinity of these compounds for ERα and ERβ is a key determinant of their pharmacological profiles.
A computational analysis of the binding interactions between these SERMs and the estrogen receptor has provided insights into their binding energies. The study reported the following binding energies:
| Compound | Binding Energy (kcal/mol) |
| Toremifene | -8.8 |
| Tamoxifen | -8.8 |
| Raloxifene | Not specified in the provided text |
| Estradiol (natural ligand) | -9.7 |
Table 1: Computationally determined binding energies of SERMs and Estradiol to the estrogen receptor.[1]
It's important to note that while computational studies provide valuable predictions, experimentally determined binding affinities are crucial for a comprehensive understanding. One study has indicated that toremifene displays a higher affinity for ERα than for ERβ, with its affinity for ERα being approximately 5% of that of estradiol. In contrast, tamoxifen is considered to be a nonselective binder to the two receptor subtypes.[2] Another study highlights that raloxifene binds with high affinity to both ERα and ERβ, comparable to the natural ligand 17β-estradiol.[3]
A study investigating the antiproliferative effects of these SERMs on ER-positive breast cancer cells (MCF-7) reported the following IC50 values, which reflect the concentration required to inhibit cell proliferation by 50%. While not a direct measure of binding affinity, these values are influenced by receptor binding and subsequent downstream signaling.
| Compound | IC50 in MCF-7 cells (µM) |
| Toremifene | 18.9 ± 4.1 |
| Tamoxifen | 20.5 ± 4.0 |
| Raloxifene | 13.7 ± 0.3 |
Table 2: Inhibitory concentration (IC50) of SERMs on the proliferation of MCF-7 breast cancer cells.[2]
Experimental Protocols: Determining Binding Affinity
The relative binding affinities of compounds like toremifene for estrogen receptors are typically determined using in vitro competitive radioligand binding assays. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Receptor Preparation: Estrogen receptors (either ERα or ERβ) are prepared from a suitable source. This can include cytosol extracts from tissues known to express high levels of the receptor (e.g., rat uterus) or purified recombinant human estrogen receptors.
-
Radioligand Incubation: A fixed concentration of a high-affinity radiolabeled estrogen, typically [³H]-estradiol, is incubated with the receptor preparation.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture. The test compound competes with the radioligand for binding to the estrogen receptor.
-
Separation of Bound and Free Ligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods for separation include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the binding affinity of the test compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of a competitive binding assay and the general signaling pathway of SERMs.
References
A Meta-Analysis of Preclinical Studies on Toremifene Citrate: A Comparative Guide
Toremifene (B109984) Citrate, a chlorinated derivative of Tamoxifen (B1202), is a first-generation selective estrogen receptor modulator (SERM) primarily investigated for its role in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Like other SERMs, its therapeutic action is characterized by tissue-specific estrogen receptor antagonism and agonism. This guide provides a meta-analysis of preclinical data, comparing Toremifene Citrate's performance against other well-known SERMs, namely Tamoxifen and Raloxifene (B1678788), to offer a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its effects by competitively binding to estrogen receptors (ERα and ERβ). In breast tissue, this binding blocks the proliferative signaling of the natural ligand, estradiol (B170435), thereby functioning as an ER antagonist and inhibiting the growth of hormone-dependent cancer cells. Conversely, in other tissues such as bone and the uterus, Toremifene can act as a partial agonist, mimicking some of the beneficial effects of estrogen.[1][2][3] Beyond its primary receptor-modulating activity, preclinical studies have shown that Toremifene can inhibit tumor growth by inducing apoptosis (programmed cell death) and regulating the expression of various oncogenes.[3][4]
Caption: Toremifene's primary mechanism of action in breast cancer cells.
Comparative Efficacy: Toremifene vs. Alternatives
The preclinical efficacy of Toremifene has been evaluated across a range of models, often in comparison to Tamoxifen and Raloxifene. These studies assess various endpoints, from receptor binding affinity to in vitro cell growth inhibition and in vivo tumor suppression.
Data Presentation
Table 1: Comparison of Estrogen Receptor Binding Affinity
The relative binding affinity (RBA) or inhibition constant (Ki) is a measure of a compound's potency in binding to the estrogen receptor compared to estradiol. Data is compiled from multiple sources and methodologies may vary.
| Compound | Receptor | Binding Affinity (Relative to Estradiol = 100) | Ki / Kd (nM) | Reference(s) |
| Toremifene | ERα (human) | - | 20.3 | [5] |
| ERβ (human) | - | 15.4 | [5] | |
| ER (rat) | ~1.4% | - | [5] | |
| Tamoxifen | ER (rat) | ~1.6% | ~1.7 | [5][6] |
| ER (human) | 2-4% | - | ||
| 4-OH-Tamoxifen | ER (human) | 100% | - | |
| Raloxifene | ERα | Lower than Estradiol | - | [7] |
| ERβ | Similar to Estradiol | - | [5] |
Note: Direct comparative studies showing Ki values for all three compounds under identical conditions are limited. Affinities can vary based on the assay system (e.g., full-length receptor vs. ligand-binding domain, species).
Table 2: In Vitro Efficacy in ER+ Breast Cancer Cells (MCF-7)
The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting cell growth. Values can vary significantly between studies due to differences in assay conditions and duration.
| Compound | IC50 Value (µM) | Cell Line | Reference(s) |
| Toremifene | 1 - 10 (Inhibitory Range) | MCF-7 | [8][9] |
| Tamoxifen | 0.39 - 17.3 | MCF-7 | [7][10][11][12][13][14] |
| Raloxifene | ~5.0 - 5.5 | MCF-7 | [5][15] |
Table 3: In Vivo Efficacy in DMBA-Induced Rat Mammary Tumor Model
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary carcinoma is a classic, hormonally responsive model for preclinical breast cancer studies.
| Compound | Dosage | Key Findings | Reference(s) |
| Toremifene | 200 µ g/day | Effective in preventing tumor development. | [1] |
| - | Reduces mitotic index by ~50% and apoptotic index by ~25% vs. controls. | [2] | |
| Tamoxifen | 200 µ g/day | Effective in preventing tumor development; comparable to Toremifene. | [1][3] |
| 10 mg/kg/week | Significantly reduced tumor incidence to 21.9% (vs. 77.8% in controls). | [16] | |
| 10 mg/kg/day | Markedly decreased tumor development. | [17][18] |
Signaling Pathways in Toremifene-Induced Apoptosis
Toremifene's anticancer activity is not solely due to cytostatic effects; it actively induces programmed cell death. Preclinical research points to the involvement of multiple signaling pathways, including the intrinsic mitochondrial pathway and modulation of specific gene expression. Key mediators include the upregulation of TRPM-2 and TGF-β1, suppression of MTHFD1L leading to increased reactive oxygen species (ROS), and activation of caspases.
Caption: Key pathways implicated in Toremifene-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in this guide.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to displace radiolabeled estradiol from the estrogen receptor, thereby determining its binding affinity.
-
Receptor Source: Cytosol is prepared from the uteri of ovariectomized rats, which serves as a rich source of estrogen receptors. Alternatively, purified recombinant human ERα or ERβ can be used.
-
Radioligand: Tritiated estradiol ([³H]-E2) is used as the high-affinity radioligand.
-
Procedure:
-
A constant concentration of the ER preparation and [³H]-E2 (e.g., 0.5 - 1.0 nM) are incubated in assay buffer.
-
Serial dilutions of the unlabeled test compound (Toremifene, Tamoxifen, etc.) are added to compete for binding.
-
Tubes for determining total binding (no competitor) and non-specific binding (excess unlabeled estradiol) are included as controls.
-
Following incubation to equilibrium (e.g., 18-24 hours at 4°C), bound and free radioligand are separated, typically using a dextran-coated charcoal suspension which adsorbs the free [³H]-E2.
-
Radioactivity in the supernatant (containing the ER-bound [³H]-E2) is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]-E2 binding is determined as the IC50 value. This can be converted to an inhibition constant (Ki) to reflect the absolute binding affinity.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cancer cells.
-
Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.
-
Procedure:
-
Cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing various concentrations of the test compounds (Toremifene, etc.) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
Following treatment, an MTT solution (e.g., final concentration of 0.5 mg/ml) is added to each well and incubated for 1-4 hours at 37°C.
-
A solubilization solution (e.g., DMSO or an acidic SDS solution) is added to dissolve the insoluble purple formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of ~570 nm.
-
-
Data Analysis: Absorbance values are plotted against drug concentration to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo DMBA-Induced Mammary Tumor Model
This chemically-induced tumor model in rats is highly relevant for studying hormone-responsive breast cancer and evaluating the efficacy of endocrine therapies.
Caption: A generalized experimental workflow for a DMBA-induced rat tumor study.
-
Animal Model: Typically, female Sprague-Dawley or Wistar rats are used, aged around 50-55 days.[16]
-
Tumor Induction: A single or multiple doses of DMBA dissolved in an oil vehicle (e.g., corn oil) are administered via oral gavage. A total dose of 20 mg per rat is common.[16]
-
Treatment Protocol: Treatment with SERMs can begin either before carcinogen administration (prevention model) or after tumors become palpable (treatment model).[1][16] The drugs are typically administered daily via oral gavage or in the diet.
-
Monitoring: Rats are palpated weekly to monitor for tumor development. Once tumors appear, their size is measured (e.g., with calipers), and key metrics are recorded:
-
Tumor Incidence: The percentage of rats in a group that develop tumors.
-
Tumor Multiplicity: The average number of tumors per rat.
-
Tumor Volume: Calculated from caliper measurements.
-
-
Endpoint: The study continues for a predefined period (e.g., 16 weeks), after which animals are euthanized, and tumors are excised for histopathological confirmation and further molecular analysis.[16]
References
- 1. Tamoxifen and toremifene in breast cancer: comparison of safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding Capacity of ER-α, Ligands and SERMs: Comparison of the Human, Dog and Cat [journal.waocp.org]
- 3. Comparisons of the effects of tamoxifen, toremifene and raloxifene on enzyme induction and gene expression in the ovariectomised rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 5. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized comparison of tamoxifen and two separate doses of toremifene in postmenopausal patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of SERD/SERM Hybrid-CDK4/6 inhibitor combinations in models of endocrine therapy resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention of DMBA-induced rat mammary carcinomas comparing leuprolide, oophorectomy, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of toremifene and tamoxifen in post-menopausal patients with advanced breast cancer: a randomized double-blind, the 'nordic' phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tamoxifen and raloxifene differ in their functional interactions with aspartate 351 of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Toremifene Citrate: A Procedural Guide for Laboratory Professionals
Toremifene (B109984) citrate (B86180), a selective estrogen receptor modulator, is classified as a hazardous substance requiring stringent disposal protocols to mitigate risks to personnel and the environment.[1][2][3] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for the proper disposal of toremifene citrate and associated contaminated materials.
Hazard Classification and Safety Precautions
This compound is characterized by the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][3]
-
Very toxic to aquatic life with long-lasting effects[1][2][3][4]
Due to its classification as an antineoplastic agent, all personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a protective gown, and eye/face protection.[5][6] All handling and preparation should be conducted in a designated area, such as a biological safety cabinet or chemical fume hood, over plastic-backed absorbent pads to contain any potential spills.[6][7]
General Disposal Principles
The cardinal rule for the disposal of this compound is to avoid release into the environment .[1] This means liquid waste must not be poured down the drain, and solid waste must not be disposed of in regular trash or standard biohazard bags.[8] Disposal must always be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves careful segregation based on its physical form and the nature of contamination.
Unused and Expired this compound (Bulk Powder/Solutions)
-
Step 1: Classification: Unused or expired this compound is considered hazardous chemical waste.[5][8]
-
Step 2: Containment: Keep the chemical in its original or a compatible, tightly sealed, and clearly labeled container. An orange or black chemical waste label is often required.[5][8]
-
Step 3: Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) chemical waste program.[8] This waste will typically undergo high-temperature incineration.[9][10][11][12]
Contaminated Solid Waste
This category includes items such as gloves, gowns, bench paper, plasticware, and vials that have come into contact with this compound.
-
Step 1: Segregation: Collect all non-sharp solid waste contaminated with this compound separately from other waste streams.[8]
-
Step 2: Containment: Place these items in a leak-proof, puncture-resistant container specifically designated for chemotherapeutic or cytotoxic waste.[8][13] These containers are often color-coded (e.g., yellow) and must be labeled "Chemotherapeutic Waste" or "Cytotoxic Waste".[8]
-
Step 3: Disposal: Once full, seal the container and place it in the designated biohazard box or pickup area for disposal via your institution's regulated medical waste program.[5][8]
Contaminated Sharps
This includes needles, syringes, and ampules contaminated with this compound.
-
Step 1: Segregation: All sharps must be disposed of immediately after use. Do not recap needles.[5][13]
-
Step 2: Containment: Place all contaminated sharps into a designated, puncture-resistant sharps container labeled for chemotherapeutic waste.[13] If a syringe still contains any volume of the drug, it must be disposed of as hazardous chemical waste, not in a standard sharps container.[5]
-
Step 3: Disposal: Once the container is full, seal it and manage it for pickup according to your institution's procedures for cytotoxic sharps waste.[13]
Contaminated Liquid Waste
This includes spent culture media or other aqueous solutions containing this compound.
-
Step 1: Segregation: Do not dispose of liquid chemotherapeutic waste down the drain.[8]
-
Step 2: Containment: Collect all contaminated liquids in a leak-proof, sealable container (glass or plastic) with a tight-fitting lid.[8] The container must be clearly labeled as "Chemotherapeutic Waste" and list the contents.
-
Step 3: Disposal: Manage the container as hazardous chemical waste for pickup by your institution's EH&S department.[8]
Data Summary Table: this compound Disposal
| Waste Type | Container Specification | Labeling Requirement | Disposal Method |
| Bulk/Unused Product | Original or compatible, sealed container. | "Hazardous Chemical Waste" + contents | Institutional Chemical Waste Program (EH&S)[5][8] |
| Contaminated Solids (PPE, plasticware) | Leak-proof, puncture-resistant container (often yellow). | "Chemotherapeutic Waste" / "Cytotoxic Waste" | Regulated Medical Waste Stream (Incineration)[5][8] |
| Contaminated Sharps | Puncture-resistant sharps container. | "Chemotherapeutic Waste Sharps" | Regulated Medical Waste Stream (Incineration)[8][13] |
| Contaminated Liquids | Leak-proof, sealed glass or plastic container. | "Hazardous Chemical Waste" + contents | Institutional Chemical Waste Program (EH&S)[8] |
Experimental Protocol: Accidental Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Materials:
-
Chemotherapy Spill Kit
-
Personal Protective Equipment (2 pairs of chemotherapy gloves, gown, eye protection, face shield)
-
Plastic-backed absorbent pads
-
Chemotherapeutic waste disposal bags/containers
-
70% Isopropyl Alcohol
-
Detergent and water
Procedure:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill.[1]
-
Don PPE: Wear full personal protective equipment before beginning cleanup.[1]
-
Contain the Spill: If the spill involves a liquid, cover it with absorbent pads. If it is a powder, carefully cover it with damp absorbent pads to avoid aerosolizing the powder.
-
Collect Waste: Working from the outer edge of the spill inward, carefully collect all contaminated materials (absorbent pads, broken glass, etc.).
-
Place in Waste Container: Dispose of all cleanup materials into a designated chemotherapeutic waste container.[8][13]
-
Decontaminate Surfaces: Clean the spill area thoroughly. The Safety Data Sheet recommends scrubbing with alcohol.[1] A common procedure is to first clean with a detergent solution, followed by a rinse, and then decontaminate the surface with 70% isopropyl alcohol.
-
Doff PPE: Remove and dispose of all PPE in the chemotherapeutic waste container.[13]
-
Wash Hands: Wash hands thoroughly with soap and water.[1]
-
Report: Report the incident to your supervisor and EH&S department as per institutional policy.
Disposal Workflow Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. health.qld.gov.au [health.qld.gov.au]
- 11. danielshealth.com [danielshealth.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. pogo.ca [pogo.ca]
Safeguarding Researchers: Essential Protocols for Handling Toremifene Citrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Toremifene Citrate. Adherence to strict safety and disposal protocols is not merely a regulatory requirement but a critical component of responsible research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is classified as a hazardous substance, harmful if swallowed, and causes serious eye damage.[1][2][3][4] It is also very toxic to aquatic life with long-lasting effects.[1][2][4] Furthermore, it is considered an antineoplastic agent, and such hazardous drugs require specific handling precautions.[5][6]
Personal Protective Equipment (PPE) and Exposure Controls
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required PPE and engineering controls.
| Control Measure | Specification | Rationale |
| Engineering Controls | Ensure adequate ventilation. Use in areas with appropriate exhaust ventilation. A safety shower and eye wash station should be accessible.[3] | To minimize inhalation of dust or aerosols and provide immediate decontamination facilities. |
| Eye Protection | Wear tightly fitting safety goggles with side-shields or chemical goggles.[1][7] A face shield may be required for larger quantities or where splashing is possible.[7] | To prevent serious eye damage from contact with the substance.[1][2][3][4] |
| Hand Protection | Wear protective, impervious gloves.[3] For administering antineoplastic hazardous drugs, two pairs of chemotherapy gloves are recommended.[8] | To prevent skin contact. |
| Body Protection | Wear protective, impervious clothing or a lab coat.[1][3] Gowns resistant to permeability by hazardous drugs are required when there is a risk of exposure.[7][8] | To protect the skin from accidental contamination. |
| Respiratory Protection | A particulate respirator should be used if dust is generated and exposure limits are exceeded or if irritation is experienced.[1][7] | To prevent inhalation of the hazardous substance. |
Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies.[7][9] Therefore, it is crucial to handle it with the assumption of high potency and to minimize exposure to the lowest practical level.
Operational Plan for Safe Handling
A systematic workflow is essential for safely managing this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leaks upon arrival.
-
Wear appropriate PPE (gloves, lab coat, and eye protection) before opening the package in a designated, well-ventilated area.
-
Verify that the container is clearly labeled and sealed.[7]
-
-
Storage:
-
Preparation and Use:
-
All handling that may generate dust or aerosols should be conducted within a certified chemical fume hood or other appropriate containment device.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1][3]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][3]
-
-
Weighing:
-
Weigh the solid material in a ventilated balance enclosure or a chemical fume hood to prevent the dispersal of dust.
-
Use dedicated, clean spatulas and weighing boats.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solid to the solvent slowly to avoid splashing.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All materials contaminated with this compound, including empty containers, used PPE (gloves, gowns), and cleaning materials, must be considered hazardous waste.
-
Empty containers may contain residual dust and should be handled with the same precautions as the substance itself.[7]
-
-
Waste Collection:
-
Collect all hazardous waste in designated, clearly labeled, and sealed containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment by scrubbing with a suitable solvent like alcohol, followed by a thorough cleaning with soap and water.[3]
-
All materials used for decontamination should be disposed of as hazardous waste.
-
-
Final Disposal:
-
Dispose of this compound waste in accordance with all applicable federal, state, and local regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Community-based drug "take-back" programs may be an option for unused medicine.[10] If no such program is available, for household disposal, the FDA recommends mixing the substance with an undesirable material like coffee grounds or kitty litter, placing it in a sealed container, and then in the trash.[10] However, for laboratory settings, disposal must follow institutional and regulatory hazardous waste protocols.
-
Emergency Procedures: Spill Response
In the event of a spill, a swift and organized response is crucial to contain the hazard and protect personnel.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C32H36ClNO8 | CID 3005572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mtpinnacle.com [mtpinnacle.com]
- 6. whca.org [whca.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pogo.ca [pogo.ca]
- 9. fishersci.com [fishersci.com]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
